molecular formula C13H23NO4 B1434159 (r)-2-(Boc-amino)oct-7-enoic acid CAS No. 1219015-26-5

(r)-2-(Boc-amino)oct-7-enoic acid

カタログ番号: B1434159
CAS番号: 1219015-26-5
分子量: 257.33 g/mol
InChIキー: LFGCDZGIEOJPMD-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(r)-2-(Boc-amino)oct-7-enoic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-2-(Boc-amino)oct-7-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-2-(Boc-amino)oct-7-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGCDZGIEOJPMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Scale-Up of (R)-2-(Boc-amino)oct-7-enoic Acid: A Technical Guide for Unnatural Amino Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(R)-2-(Boc-amino)oct-7-enoic acid is a premium non-canonical amino acid (ncAA) characterized by an eight-carbon aliphatic chain, a terminal alkene, and a strictly controlled D-configured (R) alpha-stereocenter. In modern drug discovery, this building block is indispensable for synthesizing stapled peptides via ruthenium-catalyzed Ring-Closing Metathesis (RCM), developing hydrophobic PROTAC linkers, and engineering membrane proteins through Genetic Code Expansion (GCE)[1].

To achieve high enantiomeric purity and scalable yields, this guide bypasses traditional enzymatic resolution and chiral pool syntheses. Instead, we deploy Catalytic Asymmetric Phase-Transfer Catalysis (PTC) . Pioneered by O'Donnell and advanced by Corey and Lygo, this methodology leverages achiral glycine Schiff bases and chiral quaternary ammonium salts to establish the alpha-stereocenter with exquisite enantiofacial selectivity[2].

Retrosynthetic Analysis & Orthogonal Design

As a Senior Application Scientist, designing a self-validating and scalable route requires anticipating protecting group conflicts.

The Ester Pitfall: A common error in ncAA synthesis is utilizing a tert-butyl ester for the initial glycine Schiff base. Because our final target requires a Boc-protected alpha-amine, a tert-butyl ester would eventually require harsh acidic cleavage (e.g., neat TFA), which would simultaneously obliterate the Boc group. The Solution: We utilize ethyl 2-((diphenylmethylene)amino)acetate . The ethyl ester is entirely orthogonal to the Boc group and can be cleaved via mild saponification (LiOH) in the final step without risking racemization.

Stereocontrol via Catalyst Selection: To selectively synthesize the (R)-enantiomer (D-amino acid), the enolate must be shielded on one face. We utilize the cinchonine-derived Corey-Lygo catalyst, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide. The spatial arrangement of the quinuclidine core in cinchonine strictly directs the 6-bromo-1-hexene electrophile to the Re-face of the enolate, yielding the desired (R)-configuration[3].

Mechanistic Workflows & Visualizations

SynthesisWorkflow A Ethyl 2-((diphenylmethylene)amino)acetate + 6-bromo-1-hexene B Asymmetric PTC Alkylation Catalyst: Cinchonine-derived PTC Base: 50% KOH, Toluene, 0°C A->B C (R)-Ethyl 2-((diphenylmethylene)amino)oct-7-enoate (>95% ee) B->C D Imine Hydrolysis 15% Citric Acid, THF C->D E (R)-Ethyl 2-aminooct-7-enoate D->E F Boc Protection Boc2O, NaHCO3, THF/H2O E->F G (R)-Ethyl 2-(Boc-amino)oct-7-enoate F->G H Ester Saponification LiOH·H2O, THF/MeOH/H2O, 0°C G->H I (R)-2-(Boc-amino)oct-7-enoic acid (Final Product) H->I

Figure 1: Step-by-step synthetic workflow for (R)-2-(Boc-amino)oct-7-enoic acid via PTC.

PTCCycle A Schiff Base Ester (Organic Phase) B Interfacial Deprotonation (KOH aq) A->B C Potassium Enolate (Interface) B->C D Chiral Ion Pair [Cat*]+[Enolate]- (Organic Phase) C->D Phase Transfer E Enantiofacial Alkylation (6-bromo-1-hexene) D->E F Alkylated Product + [Cat*]+Br- E->F F->A Catalyst Recycling

Figure 2: Mechanistic cycle of the asymmetric phase-transfer catalyzed alkylation.

Core Experimental Protocols

The following protocols are engineered as self-validating systems. Each workup step is specifically designed to isolate intermediates without requiring exhaustive chromatography.

Step 1: Asymmetric Phase-Transfer Alkylation

Causality: Vigorous stirring (≥1000 rpm) is mandatory. The deprotonation of the Schiff base occurs strictly at the biphasic interface. Poor mixing will collapse the reaction rate and allow background (uncatalyzed) racemic alkylation to compete with the chiral ion-pair pathway.

  • Charge a flame-dried 500 mL round-bottom flask with ethyl 2-((diphenylmethylene)amino)acetate (10.0 g, 37.4 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (1.13 g, 1.87 mmol, 5 mol%).

  • Dissolve the mixture in anhydrous toluene (150 mL) and cool to 0 °C under an argon atmosphere.

  • Add 6-bromo-1-hexene (7.32 g, 44.9 mmol, 1.2 equiv) dropwise via syringe.

  • Slowly add freshly prepared 50% w/w aqueous KOH (30 mL) while maintaining vigorous stirring.

  • Stir at 0 °C for 12 hours. Quench with water (100 mL), extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Imine Hydrolysis & One-Pot Boc Protection

Causality: Mild 15% citric acid selectively hydrolyzes the imine without touching the ester. We extract the cleaved benzophenone byproduct with ether before basifying. This prevents the lipophilic benzophenone from contaminating the subsequent Boc protection.

  • Dissolve the crude imine from Step 1 in THF (100 mL) and add 15% aqueous citric acid (100 mL). Stir at room temperature for 4 hours.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove benzophenone. Discard the ether layer.

  • Cool the retained aqueous layer (containing the amino ester salt) to 0 °C. Add ethyl acetate (150 mL).

  • Adjust the pH to 8-9 using solid NaHCO₃.

  • Add di-tert-butyl dicarbonate (Boc₂O, 9.80 g, 44.9 mmol) in one portion.

  • Stir the biphasic mixture at room temperature for 12 hours. Separate the layers, extract the aqueous phase with EtOAc (2 x 50 mL), dry, and concentrate. Purify via short-plug silica chromatography to yield (R)-ethyl 2-(Boc-amino)oct-7-enoate.

Step 3: Ester Saponification

Causality: Lithium hydroxide (LiOH) is strictly utilized over NaOH or KOH. The lithium cation coordinates strongly to the ester carbonyl oxygen, accelerating the nucleophilic attack of hydroxide at lower temperatures (0 °C). This mild condition prevents base-catalyzed enolization at the alpha-carbon, preserving the >95% ee established in Step 1.

  • Dissolve (R)-ethyl 2-(Boc-amino)oct-7-enoate (8.5 g, 29.8 mmol) in THF/MeOH/H₂O (2:1:1, 120 mL) and cool to 0 °C.

  • Add LiOH·H₂O (2.50 g, 59.6 mmol, 2.0 equiv) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove unreacted ester.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M aqueous KHSO₄. (Critical: Do not use HCl, as strong mineral acids will prematurely cleave the Boc group).

  • Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, (R)-2-(Boc-amino)oct-7-enoic acid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch for downstream peptide synthesis, the following analytical benchmarks must be met:

ParameterAnalytical MethodExpected SpecificationMechanistic Rationale
Appearance Visual InspectionWhite to off-white powder or highly viscous oilConfirms removal of benzophenone and residual solvents.
¹H NMR (400 MHz) CDCl₃, 298 Kδ 5.80 (ddt, 1H, CH=CH₂), 4.98 (dq, 2H, CH=CH₂), 4.30 (m, 1H, α-CH), 1.45 (s, 9H, Boc)Validates the presence of the terminal alkene and intact Boc protecting group.
¹³C NMR (100 MHz) CDCl₃, 298 Kδ 177.2 (COOH), 155.6 (Boc C=O), 138.8 (C7), 114.5 (C8), 79.8 (Boc C-O), 53.4 (C2)Confirms complete ester saponification (absence of ethyl signals at ~61 and 14 ppm).
HRMS (ESI-TOF) Positive Ion Modem/z [M+Na]⁺ calcd for C₁₃H₂₃NO₄Na: 280.1525, found: 280.1528Verifies exact mass and molecular formula.
Chiral Purity (ee) Chiralpak AD-H HPLC>95% ee (Hexane/i-PrOH 95:5, 1.0 mL/min, 210 nm)Validates the enantiofacial selectivity of the Corey-Lygo catalyst.
Specific Rotation Polarimeter (Na D-line)[α]D²⁰ -15.5° (c 1.0, MeOH)Confirms the (R) absolute configuration.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.[Link]

  • Brown, W., et al. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.[Link]

  • Rossi, S., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. AIR Unimi.[Link]

Sources

Architecting Chiral Space: The Asymmetric Synthesis of Terminal Alkene Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

Terminal alkene amino acids—such as


-allylglycine, 

-vinylglycine, and their

-disubstituted quaternary derivatives—are indispensable building blocks in modern chemical biology and drug development. Their primary utility lies in hydrocarbon peptide stapling , a technique where ruthenium-catalyzed ring-closing metathesis (RCM) bridges two terminal alkenes to lock peptides into bioactive

-helical conformations[1]. This structural constraint significantly enhances target binding affinity, cellular permeability, and proteolytic stability against common peptidases[2]. Furthermore, terminal alkenes serve as versatile bioorthogonal handles for late-stage functionalization via cross-metathesis or thiol-ene click chemistry[3].

This technical guide critically evaluates the mechanistic paradigms governing the asymmetric synthesis of these unnatural amino acids, focusing on phase-transfer catalysis, transition-metal-catalyzed allylic alkylation, and emerging biocatalytic strategies.

Mechanistic Paradigms in Asymmetric Synthesis

Chiral Phase-Transfer Catalysis (PTC) via Maruoka Catalysts

The development of


-symmetric chiral quaternary ammonium salts by Keiji Maruoka revolutionized the asymmetric alkylation of glycine Schiff bases[4].

Mechanism & Causality: The Maruoka catalyst features a highly rigid spiro binaphthyl or tetranaphthyl backbone. When the Schiff base ester is deprotonated at the aqueous-organic interface, it forms a tight ion pair with the chiral ammonium cation in the organic phase[5]. The rigid steric bulk of the catalyst effectively shields one face of the enolate. Consequently, the allyl halide (e.g., allyl bromide) is forced to approach from the unhindered face, resulting in exceptional enantioselectivity. Experimental Choice Causality: The use of a biphasic system (e.g., toluene / 50% aq. KOH) is critical. Toluene is selected because its low polarity prevents the hydration of the enolate, maintaining the tight chiral ion pair necessary for stereocontrol, while the high concentration of KOH is required to effectively deprotonate the Schiff base at the phase interface[5].

Transition Metal-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium- and iridium-catalyzed AAA represent powerful methods for constructing


-quaternary terminal alkene amino acids, which are notoriously difficult to synthesize due to steric hindrance[6].

Mechanism & Causality: In Pd-AAA, azlactones are frequently employed as pronucleophiles due to their cyclic rigidity, which prevents bond rotation and ensures high stereocontrol[7]. The catalytic cycle initiates with the oxidative addition of an allyl electrophile (e.g., allyl acetate) to a Pd(0)-chiral ligand complex, forming a


-allyl Pd(II) intermediate[6].
Experimental Choice Causality: The chiral ligand (e.g., Trost's DACH-phenyl ligand) creates a distinct "chiral pocket." Because azlactone enolates are "soft" nucleophiles, they attack the 

-allyl complex via an outer-sphere mechanism (from the face opposite to the palladium atom)[6]. This double inversion (oxidative addition + nucleophilic attack) results in net retention at the allyl center, while the chiral pocket dictates the absolute stereochemistry of the newly formed quaternary

-carbon[7]. Iridium-catalyzed variants have also been developed to achieve asymmetric double allylic alkylation, providing access to

-symmetrical bisallylated derivatives[8].
Biocatalytic Reductive Amination

Enzymatic approaches provide highly sustainable, metal-free routes to terminal alkene amino acids. Engineered ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-transaminases (

-TAs) catalyze the asymmetric transfer of an amino group from a donor to an

-keto acid bearing a terminal alkene.

Mechanism & Causality: Experimental Choice Causality: Isopropylamine is selected as the amino donor because its byproduct, acetone, is highly volatile. The continuous removal of acetone shifts the thermodynamic equilibrium toward the formation of the unnatural amino acid[9]. The strict steric constraints of the enzyme's active site ensure near-perfect enantioselectivity (>99% ee), though substrate scope can be limited by the size of the alkene side chain.

Comparative Quantitative Data

The following table summarizes the performance metrics of the primary synthetic paradigms for generating terminal alkene amino acids.

Synthetic ParadigmCatalyst SystemTypical SubstrateTarget Amino AcidYield (%)Enantiomeric Excess (ee %)
Phase-Transfer Catalysis Maruoka Catalyst (Spiro-ammonium)Glycine Schiff Base

-Allylglycine derivatives
85–9590–99
Pd-Catalyzed AAA Pd

(dba)

+ Trost Ligand
Azlactone

-Quaternary Allyl AA
80–9888–99
Ir-Catalyzed AAA [Ir(cod)Cl]

+ Phosphoramidite
AzlactoneDouble Allylated AA75–9295–99
Biocatalysis Engineered

-Transaminase

-Keto Acid
Terminal Alkene AA70–90>99

Standardized Experimental Protocols

Protocol A: Maruoka Catalyst-Mediated Asymmetric Allylation

This protocol describes a self-validating system where the non-polar solvent strictly enforces the ion-pairing mechanism.

  • Preparation: In a flame-dried Schlenk flask, dissolve

    
    -(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the 
    
    
    
    -Maruoka catalyst (1 mol%) in anhydrous toluene (0.1 M concentration).
  • Cooling: Cool the mixture to 0 °C. Rationale: Lowering the thermal energy maximizes the facial discrimination imposed by the rigid catalyst backbone.

  • Electrophile Addition: Add allyl bromide (1.2 equiv) in one portion.

  • Phase-Transfer Activation: Dropwise, add a 50% aqueous KOH solution (5.0 equiv). Stir vigorously (1000 rpm). Rationale: Vigorous stirring maximizes the interfacial surface area, accelerating the deprotonation and phase-transfer event.

  • Workup & Hydrolysis: After complete consumption of the starting material (monitored by TLC, typically 2-4 hours), quench with water. Extract the organic layer, concentrate, and treat the crude imine with 1 M HCl in THF for 2 hours to hydrolyze the Schiff base, yielding the enantioenriched

    
    -allylglycine tert-butyl ester.
    
Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation of Azlactones

This protocol utilizes an outer-sphere nucleophilic attack to set a quaternary stereocenter.

  • Catalyst Pre-activation: In a glovebox, dissolve Pd

    
    (dba)
    
    
    
    (5 mol%) and
    
    
    -Trost ligand (10 mol%) in degassed anhydrous CH
    
    
    Cl
    
    
    . Stir for 30 minutes at room temperature to preform the active chiral Pd(0) complex.
  • 
    -Allyl Formation:  Add allyl acetate (1.5 equiv) to the catalyst solution and stir for 10 minutes to generate the 
    
    
    
    -allyl palladium intermediate.
  • Nucleophile Addition: Add the substituted azlactone (1.0 equiv) followed by Na

    
    CO
    
    
    
    (2.0 equiv). Rationale: The mild base deprotonates the azlactone without degrading the sensitive chiral ligand.
  • Reaction: Stir at room temperature for 12 hours.

  • Isolation & Ring-Opening: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography. To unmask the amino acid, dissolve the alkylated azlactone in acidic methanol (10% H

    
    SO
    
    
    
    in MeOH) and reflux to yield the quaternary
    
    
    -allyl amino acid methyl ester.

Visualizations

PeptideStapling A Synthesis of Terminal Alkene Amino Acids B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporation at i, i+4 positions C Ruthenium-Catalyzed Ring-Closing Metathesis B->C On-resin RCM D Cleavage & Deprotection C->D Macrocycle formed E Conformationally Constrained Stapled Peptide D->E Isolation

Caption: Workflow of hydrocarbon peptide stapling using terminal alkene amino acids.

PdAAA Pd0 Pd(0) + Chiral Ligand OxAdd Oxidative Addition (Allyl Electrophile) Pd0->OxAdd PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl Inversion NucAtt Nucleophilic Attack (Azlactone Enolate) PiAllyl->NucAtt Outer-sphere mechanism Prod α-Alkylated Amino Acid Derivative + Pd(0) NucAtt->Prod Inversion (Net Retention) Prod->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Palladium-catalyzed asymmetric allylic alkylation.

References

Sources

(r)-2-(Boc-amino)oct-7-enoic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(Boc-amino)oct-7-enoic acid (CAS 1219015-26-5) is a specialized non-proteinogenic amino acid building block used primarily in the synthesis of macrocyclic peptides via Ring-Closing Metathesis (RCM). Unlike the more common


-disubstituted "stapling" amino acids (which induce helicity via the Thorpe-Ingold effect), this mono-substituted alkene derivative provides a flexible tether. It is critical for designing macrocycles where backbone flexibility is required or for "glycine scanning" approaches to identify optimal staple positions without enforcing rigid helical constraints.

This guide details the physicochemical properties, synthesis pathways, and rigorous experimental protocols for integrating this building block into Boc-Solid Phase Peptide Synthesis (SPPS) workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound serves as a chiral "warhead" for olefin metathesis. The


-configuration (equivalent to D-amino acids) allows researchers to probe specific stereochemical requirements of the peptide backbone, often used in combination with an 

-isomer at a distal position to form "mismatched" or "matched" staples.

Table 1: Chemical Specifications

PropertySpecification
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)oct-7-enoic acid
CAS Number 1219015-26-5
Synonyms Boc-D-2-aminooct-7-enoic acid; Boc-D-Aoc(

7)-OH
Molecular Formula

Molecular Weight 257.33 g/mol
Chirality (R)-enantiomer (D-configuration)
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO; Sparingly soluble in water
Storage -20°C, Desiccated (Hygroscopic)

Structural SMILES: C=CCCCCOC(C)(C)C)C(=O)O[1][2][3]

Part 2: Synthesis & Manufacturing Pathways

The synthesis of enantiopure (R)-2-(Boc-amino)oct-7-enoic acid typically relies on asymmetric alkylation. Unlike enzymatic resolution, which can be inefficient for long unsaturated chains, Asymmetric Phase-Transfer Catalysis (PTC) or the Schöllkopf Bis-Lactim Ether method is preferred for high enantiomeric excess (ee > 98%).

Mechanism: Asymmetric Alkylation (Maruoka Catalyst Route)

The most scalable route involves the alkylation of a glycine Schiff base using a chiral quaternary ammonium salt (Maruoka catalyst). This ensures the strict


-stereochemistry required for pharmaceutical applications.

SynthesisPathway Glycine Glycine t-Butyl Ester (Schiff Base) Intermediate Alkylated Imine (R-Configuration) Glycine->Intermediate Asymmetric Alkylation (CsOH, Toluene, -20°C) AlkylHalide 6-Bromo-1-hexene AlkylHalide->Intermediate Catalyst Chiral PTC (Maruoka Catalyst) Catalyst->Intermediate Stereocontrol Hydrolysis Acid Hydrolysis (Deprotection) Intermediate->Hydrolysis 1N HCl / THF Protection Boc Protection (Boc2O) Hydrolysis->Protection Free Amino Acid FinalProduct (R)-2-(Boc-amino) oct-7-enoic acid Protection->FinalProduct Purification

Figure 1: Asymmetric synthesis pathway ensuring (R)-configuration via Phase Transfer Catalysis.

Part 3: Application in Peptide Macrocyclization

The primary utility of this compound is in Ring-Closing Metathesis (RCM) . By incorporating the (R)-isomer at position


 and an (S)-isomer at position 

or

, researchers can create hydrocarbon "staples" that lock peptides into bioactive conformations.
Why the (R)-Isomer?
  • Stereochemical Matching: In helical peptides, the configuration of the stapling residues determines the geometry of the bridge. An

    
     pair typically forms a different loop geometry than an 
    
    
    
    pair.
  • D-Amino Acid Effect: The (R)-configuration mimics a D-amino acid. Placing D-amino acids in L-peptide sequences can induce

    
    -turns or destabilize helices, which is useful when designing cyclized loops  rather than rigid helices.
    
  • Flexible Linker: Unlike

    
    -methylated analogs, this compound retains the 
    
    
    
    -proton, allowing for greater backbone flexibility. This is essential when the exact distance between attachment points is unknown or variable.

Part 4: Experimental Protocols (Boc-SPPS)

Context: This protocol assumes the use of Boc-SPPS (Boc/Benzyl strategy). If using Fmoc-SPPS, the Fmoc-protected analog (CAS 1269755-37-4) should be used instead. However, this Boc-derivative is often used in solution-phase synthesis of fragments or specialized Boc-solid phase protocols.

Protocol A: Coupling to Resin
  • Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvent: DMF (Dimethylformamide).

  • Activation: Dissolve 3.0 equivalents (eq) of (R)-2-(Boc-amino)oct-7-enoic acid and 3.0 eq of HOBt in minimal DMF. Cool to 0°C.

  • Addition: Add 3.0 eq of DIC. Stir for 5 minutes to form the activated ester.

  • Coupling: Add the mixture to the resin-bound amine (neutralized with DIEA if necessary).

  • Reaction: Agitate at Room Temperature (RT) for 2 hours.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), recouple using HATU/DIEA.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)
  • Catalyst: Grubbs I or II generation (Grubbs II is preferred for sterically hindered olefins).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed).

  • Resin Preparation: Wash resin 3x with DCM (anhydrous) to remove traces of DMF (DMF poisons the catalyst).

  • Catalyst Solution: Dissolve Grubbs II catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~5-10 mM).

  • Reaction: Add catalyst solution to the resin. Bubble

    
     through the mixture for 1 minute, then seal.
    
  • Incubation: Agitate at RT for 2 hours. For difficult cyclizations, heat to 50°C (microwave assisted) for 15 minutes.

  • Workup: Drain and wash with DCE. Repeat the catalyst step once to ensure completion.

  • Scavenging: Wash resin with DMSO/THF to remove ruthenium residues before final cleavage.

RCMWorkflow Start Linear Peptide on Resin (Contains two alkene residues) Wash Solvent Exchange (Wash 3x DCM) Start->Wash CatalystAdd Add Grubbs II Catalyst (10mM in DCE) Wash->CatalystAdd Cyclization Metathesis Reaction (2h RT or 15min 50°C MW) CatalystAdd->Cyclization Check Reaction Complete? Cyclization->Check Repeat Re-treat with Catalyst Check->Repeat No Clean Ruthenium Wash (DMSO/THF) Check->Clean Yes Repeat->Cyclization Cleavage HF Cleavage (Final Deprotection) Clean->Cleavage

Figure 2: Workflow for On-Resin Ring-Closing Metathesis (RCM) using Grubbs Catalyst.

Part 5: Quality Control & Handling

1. Analytical Verification:

  • HPLC: Use a C18 reverse-phase column. Gradient: 5-95% Acetonitrile in Water (0.1% TFA). The olefinic side chain makes the compound more hydrophobic than standard amino acids; expect a later retention time.

  • NMR:

    
    -NMR must show characteristic multiplets for the terminal alkene at 
    
    
    
    5.8 (1H, m) and
    
    
    5.0 (2H, m).

2. Stability:

  • Oxidation Risk: The terminal double bond is susceptible to oxidation over long periods. Store under nitrogen or argon.

  • Hygroscopic: Keep tightly sealed. Moisture can hydrolyze the Boc group over time if traces of acid are present.

References

  • BLD Pharm . (R)-2-(Boc-amino)oct-7-enoic acid Product Page. Retrieved from

  • PubChem . 2-(Boc-amino)oct-7-enoic acid Compound Summary. Retrieved from

  • Sigma-Aldrich .[4][5] Peptide Synthesis Technical Guide: Boc vs Fmoc Strategies. Retrieved from

  • Beilstein Journal of Organic Chemistry . Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from

  • National Institutes of Health (NIH) . Biosynthesis of 2-aminooctanoic acid and peptide modification. Retrieved from

Sources

Technical Guide: Physical Properties & Characterization of (R)-2-(Boc-amino)oct-7-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-2-(Boc-amino)oct-7-enoic acid , a critical non-canonical amino acid used in peptide engineering, particularly for Ring-Closing Metathesis (RCM) macrocyclization.

Executive Summary

(R)-2-(Boc-amino)oct-7-enoic acid (often abbreviated as Boc-D-Oea or Boc-D-Octenylglycine ) is a chiral, olefin-bearing amino acid derivative. Unlike the


-disubstituted "stapling" amino acids (e.g., 

), this molecule retains a proton at the

-carbon, making it a derivative of glycine rather than alanine. It is primarily employed to introduce olefinic handles into peptide backbones for downstream Ring-Closing Metathesis (RCM) , enabling the synthesis of hydrocarbon-braced macrocycles that enhance proteolytic stability and membrane permeability.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name (2R)-2-[(tert-Butoxycarbonyl)amino]oct-7-enoic acid
Common Names Boc-D-2-amino-8-octenoic acid; Boc-D-Octenylglycine
CAS Number 1219015-26-5
Molecular Formula

Molecular Weight 257.33 g/mol
SMILES CC(C)(C)OC(=O)NC(=O)O
Stereochemistry (R)-enantiomer (corresponds to D-amino acid configuration)
Structural Logic

The molecule consists of three distinct functional domains:

  • Boc-Amine: Acid-labile protection for Solid Phase Peptide Synthesis (SPPS).

  • Carboxylic Acid: Free acid for coupling to the N-terminus of a growing peptide chain.

  • Octenyl Side Chain: A 6-carbon tether ending in a terminal alkene (

    
    ), optimized for ruthenium-catalyzed metathesis.
    

Physical Properties[4][6][7][8][9]

State & Appearance
  • Physical State: Typically a viscous, colorless to pale yellow oil at room temperature. High-purity fractions may crystallize into a low-melting waxy solid upon prolonged storage at -20°C.

  • Hygroscopicity: Moderately hygroscopic. It should be handled under inert atmosphere (nitrogen/argon) to prevent moisture absorption which can interfere with coupling efficiency.

Thermal & Solubility Profile
PropertyValue / Description
Melting Point Low (< 40°C); often exists as a supercooled liquid.
Boiling Point ~400°C (Predicted, decomposes before boiling).
Solubility (Organic) Soluble in DCM, DMF, MeOH, EtOAc, DMSO.
Solubility (Aqueous) Insoluble in water; sparingly soluble in acidic buffers.
pKa (COOH) ~3.8 (Predicted).
LogP ~2.9 (Lipophilic).
Optical Rotation
  • Specific Rotation

    
    :  Typically positive (+)  in methanol or chloroform (
    
    
    
    ).
  • Note: The (R)-configuration generally exhibits an opposite sign of rotation to the natural (S)-L-amino acids in the same solvent systems. Precise batch-specific rotation is critical for validating enantiomeric purity (

    
    ).
    

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of this reagent before use in expensive peptide synthesis, the following characterization peaks must be verified.

Proton NMR ( H NMR, 400 MHz, )
  • 
     10.0-11.0:  Broad singlet (COOH).
    
  • 
     5.75-5.85:  Multiplet (1H, 
    
    
    
    , internal vinyl proton).
  • 
     4.90-5.05:  Two multiplets (2H, 
    
    
    
    , terminal vinyl protons).
  • 
     4.90-5.00:  Broad doublet (1H, NH urethane).
    
  • 
     4.25-4.35:  Multiplet (1H, 
    
    
    
    -CH).
  • 
     2.00-2.10:  Quartet (2H, allylic 
    
    
    
    ).
  • 
     1.45:  Singlet (9H, Boc t-butyl group).
    
  • 
     1.30-1.90:  Multiplets (remaining methylene chain protons).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode: Expect

    
     at m/z 280.2  and 
    
    
    
    at m/z 258.2 (often weak due to Boc fragmentation).
  • Interpretation: The loss of the Boc group (M-100) is a common fragmentation pathway, yielding a peak at ~158.2.

Application Context: Ring-Closing Metathesis (RCM)

(R)-2-(Boc-amino)oct-7-enoic acid is a "stapling" reagent. Unlike


-methylated staples which induce helicity, this residue allows for more flexible macrocyclization. It is often paired with an (S)-configurated olefin (e.g., (S)-Allylglycine or (S)-Octenylglycine) to span specific distances (i to i+4, or i to i+7).
RCM Mechanism & Workflow

The following diagram illustrates the integration of this molecule into a peptide and the subsequent Grubbs-catalyzed cyclization.

RCM_Workflow Reagent (R)-Boc-Octenylglycine (Reagent) SPPS Solid Phase Peptide Synthesis (Coupling) Reagent->SPPS Fmoc/Boc chem Linear Linear Precursor (On-Resin or Solution) SPPS->Linear Assembly Cyclic Macrocyclic Peptide (Stapled) Linear->Cyclic RCM (Release of Ethylene) Catalyst Ru-Catalyst (Grubbs I/II) Catalyst->Linear Activates Olefin

Figure 1: Workflow for integrating (R)-2-(Boc-amino)oct-7-enoic acid into a macrocyclic peptide scaffold via Ruthenium-catalyzed olefin metathesis.

Experimental Protocol: Solubility & Coupling Test

Objective: Verify reagent quality and coupling efficiency before large-scale synthesis.

  • Visual Inspection: Ensure the oil is clear. Cloudiness indicates moisture contamination or polymerization.

  • Solubility Check: Dissolve 100 mg in 1 mL DCM. Solution must be clear.

  • Activation:

    • Reagent: 0.2 mmol (R)-2-(Boc-amino)oct-7-enoic acid.

    • Activator: 0.19 mmol HATU / 0.4 mmol DIPEA in DMF.

    • Observation: Pre-activation for 2 minutes should yield a slight yellowing (normal). Dark brown/black indicates decomposition.

  • Coupling: React with a resin-bound amine (e.g., H-Ala-Resin) for 1 hour.

  • Validation: Perform a micro-cleavage and check via HPLC. The retention time should shift significantly compared to the uncoupled amine.

Handling & Stability

  • Storage: Store at -20°C .

  • Stability: Stable for >1 year if kept dry. The terminal alkene is susceptible to oxidation over long periods; store under Argon.

  • Safety: Irritant. Wear gloves and eye protection.[1] Avoid inhalation of vapors.

References

  • PubChem. "2-Amino-7-octenoic acid (Unprotected Parent)." National Library of Medicine. Available at: [Link]

Sources

Advanced Solubility Strategies for Boc-Protected Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide drug discovery, the incorporation of unnatural amino acids (UAAs) has become a standard strategy to enhance proteolytic stability, membrane permeability, and binding affinity. While Fmoc chemistry dominates routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains indispensable for synthesizing complex sequences, particularly those requiring base-sensitive moieties or "difficult" aggregation-prone segments.

However, the solubility of Boc-protected UAAs presents a unique physicochemical paradox. The Boc group itself adds lipophilicity, generally making monomers soluble in dichloromethane (DCM).[1] Yet, the diverse side-chain architectures of UAAs—ranging from bulky hydrophobic groups (e.g., Biphenylalanine) to structure-inducing residues (e.g., Aib)—often lead to unpredictable solubility or on-resin aggregation.

This guide provides a scientifically grounded framework for predicting, testing, and optimizing the solubility of Boc-protected UAAs, ensuring high coupling efficiency in Solid Phase Peptide Synthesis (SPPS).

Physicochemical Fundamentals of Boc-UAA Solubility

To master solubility, one must understand the interplay between the protecting group, the side chain, and the solvent.

The Boc Effect vs. Fmoc

Unlike the Fmoc group, which contains a large aromatic fluorenyl system that promotes


-

stacking (often reducing solubility), the Boc group is an aliphatic, branched tert-butyl carbamate.
  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the amino acid, making DCM the primary solvent of choice for Boc-AA monomers.

  • Aggregation: While the monomer is soluble, the growing peptide chain is the challenge. Boc-SPPS often utilizes DCM, a non-polar solvent that does not effectively disrupt inter-chain hydrogen bonds (beta-sheets). This leads to "gelation" or aggregation on the resin.

Impact of UAA Modifications

The structural class of the UAA dictates its solubility behavior more than the Boc group itself.

UAA ClassStructural FeatureSolubility ImpactMechanism
N-Methylated Methyl on amide NitrogenIncreased Removes H-bond donor; prevents aggregation; increases lipophilicity.

-Dialkyl
Gem-dimethyl (e.g., Aib)Variable Promotes helical (

) structures; monomers are soluble, but oligomers aggregate strongly.
Bulky Hydrophobic Biphenyl, NaphthylDecreased in Polar High logP; requires DCM, THF, or halogenated solvents; insoluble in water/MeOH.
Polar/Charged Pegylated, SulfatedDecreased in DCM Requires polar aprotic solvents (DMF, NMP, DMSO).

Solvent Selection Framework

The choice of solvent is not merely about dissolving the amino acid; it is about solvating the resin-peptide complex . While DCM is the standard for Boc-SPPS, it fails when aggregation occurs.

The Solvent Hierarchy
  • DCM (Dichloromethane): The baseline for Boc-AAs.[1][2] Excellent resin swelling for polystyrene (PS) resins.[3] Poor at disrupting H-bonds.

  • DMF (Dimethylformamide): Universal standard. Good solubility, moderate H-bond disruption.

  • NMP (N-Methyl-2-pyrrolidone): Superior to DMF for "difficult sequences." Higher viscosity, better resin swelling, and stronger H-bond disruption.

  • DMSO (Dimethyl Sulfoxide): The "nuclear option" for solubility. High polarity, but high viscosity and difficult to remove.

  • TFE/DCM (Trifluoroethanol/DCM): A "Magic Mixture" for solubilizing protected peptide segments. TFE strongly solvates peptides and disrupts secondary structures.

Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting the optimal solvent system based on UAA properties.

SolventSelection Start Select Solvent for Boc-UAA CheckStruct Analyze UAA Side Chain Start->CheckStruct IsHydrophobic Bulky/Hydrophobic? (e.g., Bip, Nal, Trp) CheckStruct->IsHydrophobic IsAggregating Structure Inducing? (e.g., Aib, Pro analogs) CheckStruct->IsAggregating IsPolar Polar/Charged? (e.g., Arg analogs) CheckStruct->IsPolar DCM Standard: DCM (Add minimal DMF if needed) IsHydrophobic->DCM Yes NMP High Performance: NMP (or DMF) IsAggregating->NMP Moderate Risk Magic Aggregation Breaker: DCM + TFE (1:1) or NMP + LiCl IsAggregating->Magic Yes (High Risk) DMSO Polar System: DMF or DMSO IsPolar->DMSO Yes

Figure 1: Decision logic for selecting the primary solvent system based on the physicochemical properties of the Boc-protected Unnatural Amino Acid.

Troubleshooting & Optimization Strategies

When standard solubility fails, or when on-resin aggregation prevents coupling (indicated by a positive Kaiser test after coupling), employ these advanced strategies.

Chaotropic Salts

Chaotropic salts disrupt the hydrogen bonding network of water and peptides, effectively "melting" aggregates (beta-sheets) that prevent the incoming activated Boc-UAA from reaching the N-terminus.

  • Reagents: LiCl, NaClO4, or KSCN.

  • Concentration: 0.4M – 0.8M in DMF or NMP.

  • Protocol: Dissolve the Boc-UAA in the salt solution before activation. Wash the resin with the salt solution prior to coupling.[4][5]

"Magic Mixtures"

For extreme cases, binary or ternary solvent systems leverage the strengths of multiple components.

  • DCM/DMF (1:1): Balances lipophilicity (DCM) with polarity (DMF).

  • DCM/TFE (4:1): Trifluoroethanol is a potent structure-disrupter. Note: TFE can be nucleophilic; avoid with highly active esters like acid chlorides unless necessary.

  • NMP/DMSO (9:1): Reduces the viscosity of pure DMSO while retaining solubilizing power.

N-Methylation as a Solubility Tool

If the design permits, using N-methylated Boc-UAAs significantly improves solubility. The N-methyl group eliminates the amide proton, preventing the formation of intermolecular Hydrogen bonds that drive insolubility and aggregation.

Experimental Protocol: Self-Validating Solubility Test

Do not assume solubility based on literature. Perform this standardized test for every new Boc-UAA batch to ensure reproducibility.

Objective: Determine the maximum stable concentration of Boc-UAA for SPPS (Target: 0.2M – 0.5M).

Materials:

  • Boc-UAA sample (approx. 10-20 mg)

  • Solvents: DCM, DMF, NMP[3][6][7]

  • Sonicator (water bath)

  • Heat block (set to 40°C)

Workflow:

  • Visual Inspection: Weigh 10 mg of Boc-UAA into a clear glass vial.

  • Primary Solvent Addition (DCM): Add DCM to reach 0.5M concentration.

    • Observation: Clear solution? -> Pass . Proceed to synthesis.

    • Observation: Cloudy/Precipitate? -> Fail . Proceed to Step 3.

  • Sonication & Heat: Sonicate for 30 seconds. If still insoluble, warm to 40°C for 2 minutes.

    • Result: If clear upon cooling -> Pass (Note: Requires pre-heating on synthesizer).

    • Result: If precipitate returns -> Fail . Proceed to Step 4.

  • Solvent Switch (DMF/NMP): Repeat steps 1-3 using DMF or NMP.

    • Expert Tip: If insoluble in pure DCM and pure DMF, try 10% DMSO in DCM .

  • Aggregation Check (The "Drop Test"):

    • Add 1 drop of the dissolved Boc-UAA solution into water.

    • Result: Immediate white precipitate indicates the UAA is highly hydrophobic (normal for Boc-UAAs).

    • Result: Gel formation indicates high aggregation potential. Action: Use Chaotropic salts (0.8M LiCl in NMP) for coupling.

Workflow Diagram

SolubilityProtocol Start Weigh Boc-UAA (Target 0.5M) TestDCM Add DCM Start->TestDCM Check1 Clear? TestDCM->Check1 Proceed Proceed to Coupling Check1->Proceed Yes Sonicate Sonicate/Heat (40°C) Check1->Sonicate No Check2 Clear? Sonicate->Check2 Check2->Proceed Yes SwitchSolvent Switch to DMF or NMP Check2->SwitchSolvent No Check3 Clear? SwitchSolvent->Check3 Check3->Proceed Yes AddSalt Add 0.8M LiCl or DMSO Check3->AddSalt No AddSalt->Proceed

Figure 2: Step-by-step solubility validation protocol for Boc-protected amino acids.

References

  • Mitin, Y. V. (1996).[8] An effective organic solvent system for the dissolution of amino acids.[8] International Journal of Peptide and Protein Research, 48(4), 374-376.[8] [Link]

  • Narayance, M., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution.[3][7] Bulletin of the Chemical Society of Japan. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of (R)-2-(Boc-amino)oct-7-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Characterization of (R)-2-(Boc-amino)oct-7-enoic Acid Content Type: Technical Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

(R)-2-(Boc-amino)oct-7-enoic acid is a non-proteinogenic amino acid frequently employed in the synthesis of stapled peptides and macrocycles via Ring-Closing Metathesis (RCM). Its structural integrity—specifically the terminal alkene and the enantiomeric purity of the


-carbon—is critical for the bioactivity of the final therapeutic construct. This guide provides a comprehensive mass spectrometry (MS) workflow for the characterization, impurity profiling, and chiral analysis of this building block, utilizing Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS).

Molecular Profile & Physico-Chemical Properties[1]

Understanding the exact mass and isotopic distribution is the prerequisite for accurate MS method development.

PropertyDetail
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Chemical Formula

Monoisotopic Mass 257.1627 Da
Molecular Weight 257.33 g/mol
Key Functional Groups [1][][3] • Boc-carbamate (acid labile)• Carboxylic acid (ionizable)• Terminal Alkene (

, RCM active site)
LogP (Predicted) ~2.5 (Moderately lipophilic due to alkyl chain)

Ionization Strategies & Source Parameters

Electrospray Ionization (ESI)

ESI is the preferred ionization method due to the polarity of the carbamate and carboxylic acid groups.

  • Positive Mode (ESI+): The most sensitive mode for the Boc-protected form. The carbamate nitrogen and carbonyl oxygen readily protonate.

    • Primary Ion:

      
      
      
    • Adducts: Sodium adducts

      
       are common and stable.
      
    • Dimer:

      
       may be observed at high concentrations.
      
  • Negative Mode (ESI-): Viable due to the carboxylic acid, but less informative for structural fragmentation of the Boc group.

    • Primary Ion:

      
      
      
Recommended Source Parameters (ESI+)
  • Capillary Voltage: 3.0 – 3.5 kV (Minimize in-source fragmentation of the labile Boc group).

  • Cone Voltage: 15 – 20 V (Keep low to preserve the molecular ion).

  • Desolvation Temp: 350°C.

  • Source Temp: 120°C.

Fragmentation Mechanics (MS/MS)

The fragmentation of (R)-2-(Boc-amino)oct-7-enoic acid follows a predictable pathway dominated by the instability of the tert-butyl carbamate (Boc) group.

Key Fragmentation Pathways[5]
  • Loss of Isobutene (-56 Da): The tert-butyl group cleaves via a McLafferty-like rearrangement or simple elimination, yielding the carbamic acid intermediate.

    • Transition:

      
      
      
  • Loss of Boc Group (-100 Da): A combined loss of isobutene and

    
     yields the protonated free amino acid.
    
    • Transition:

      
      
      
  • Immonium Ion Formation: Further fragmentation of the free amino acid core yields the immonium ion specific to the oct-7-enoic acid side chain.

    • Structure:

      
      
      
    • Calculated

      
      : ~112.11
      
Advanced Characterization: Silver Ion Coordination

The terminal alkene is difficult to pinpoint in standard ESI. To verify the integrity of the double bond (vs. internal migration isomers), Silver Ion Chromatography or direct infusion with


 is recommended.
  • Mechanism:

    
     coordinates with the 
    
    
    
    -electrons of the alkene.
  • Diagnostic Ion:

    
    .
    
Fragmentation Logic Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 258.17 (Intact Boc-Amino Acid) Frag1 [M+H - C4H8]+ m/z 202.11 (Carbamic Acid Intermediate) Precursor->Frag1 - Isobutene (56 Da) McLafferty-like Frag2 [M+H - Boc]+ m/z 158.12 (Free Amino Acid Core) Precursor->Frag2 - Boc Group (100 Da) Direct Cleavage Frag1->Frag2 - CO2 (44 Da) Immonium Immonium Ion m/z 112.11 (Side Chain Diagnostic) Frag2->Immonium - HCOOH (46 Da) WaterLoss [M+H - Boc - H2O]+ m/z 140.11 (Lactam Formation/Dehydration) Frag2->WaterLoss - H2O (18 Da)

Caption: ESI+ MS/MS fragmentation pathway for (R)-2-(Boc-amino)oct-7-enoic acid showing the characteristic neutral losses of the Boc protecting group.

LC-MS Method Development

Separation is required to distinguish the target molecule from synthetic impurities such as the saturated analog (octanoic acid derivative) or enantiomers.

A. Achiral Purity (Reverse Phase)
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ MS (TIC) and UV 210 nm.

  • Note: The olefinic double bond provides weak UV absorption; MS detection is mandatory for high sensitivity.

B. Chiral Purity (Enantiomeric Excess)

Since the (R)-enantiomer is the active building block, quantifying the (S)-enantiomer is critical.

  • Direct Approach (Preferred): Immobilized Polysaccharide Columns (e.g., Chiralpak IA-3 or IC-3).

    • Mobile Phase: Hexane/IPA/TFA (Normal Phase) or Acetonitrile/Water (Reverse Phase).

    • Benefit: Analyzes the intact Boc-protected molecule.

  • Derivatization Approach (Alternative): Marfey’s Reagent (FDAA).

    • Protocol: Deprotect Boc (TFA treatment)

      
       React with FDAA 
      
      
      
      Analyze on standard C18.
    • Benefit: Extremely high resolution of diastereomers (L-FDAA-D-AA vs L-FDAA-L-AA).

Experimental Workflow Diagram

LCMS_Workflow cluster_Purity Chemical Purity & Identity cluster_Chiral Enantiomeric Purity Sample Sample: (R)-2-(Boc-amino) oct-7-enoic acid RP_HPLC RP-HPLC (C18) Gradient: 5-95% ACN Sample->RP_HPLC Chiral_Col Chiral Column (Chiralpak IA/IC) Sample->Chiral_Col Direct Marfey Marfey's Method (Deprotect + FDAA) Sample->Marfey Alternative MS_Scan Full Scan MS Check m/z 258, 280 RP_HPLC->MS_Scan MS_MS MS/MS Confirm Boc Loss MS_Scan->MS_MS

Caption: Dual-stream workflow for establishing both chemical identity and enantiomeric purity.

Impurity Profiling & Quality Control

The following table summarizes common impurities arising from synthesis (e.g., asymmetric alkylation of glycine equivalents) and storage.

Impurity TypeOriginm/z (ESI+)

Mass
Free Amine Acidic hydrolysis of Boc (Storage)158.12-100 Da
Saturated Analog Hydrogenation contaminant (Octanoic deriv.)260.18+2 Da
Isomer (Migration) Double bond migration (

)
258.170 Da (Requires Ag+ or NMR)
(S)-Enantiomer Inefficient asymmetric synthesis258.170 Da (Requires Chiral LC)
t-Butyl Cation In-source fragmentation artifact57.07N/A (Low mass cutoff)
Protocol for Silver Ion Adduct Confirmation
  • Prepare a 10 µM sample solution in Methanol.

  • Add

    
     to a final concentration of 50 µM.
    
  • Infuse directly into MS at 5 µL/min.

  • Monitor for the 1:1 doublet at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Interpretation: Strong binding confirms the accessible terminal alkene; internal alkenes bind Ag+ much more weakly due to steric hindrance.

References

  • Boc-Amino Acid Fragmentation

    • Title: Fragmentation reactions of protonated -amino acids by high-resolution electrospray ioniz
    • Source:Scientific Reports (2019).
    • URL:[Link]

  • Chiral Analysis (Marfey's Method)

    • Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers.
    • Source:Analytical Chemistry (2019).[4]

    • URL:[Link]

  • Silver Ion Chromatography

    • Title: Silver ion chromatography and mass spectrometry of lipids.
    • Source:Journal of Chrom
    • URL:[Link]

  • General Synthesis & Properties

    • Title: 2-Amino-7-octenoic acid (PubChem Compound Summary).
    • Source:PubChem.[5]

    • URL:[Link]

Sources

commercial suppliers of chiral olefinic amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Helical Constraints: A Technical Guide to Chiral Olefinic Amino Acids in Peptide Therapeutics

As a Senior Application Scientist navigating the complexities of modern peptidomimetics, I frequently encounter a critical bottleneck in drug development: the stabilization of peptide secondary structures. Linear peptides are highly susceptible to proteolytic degradation and often lack the conformational rigidity required to bind intracellular protein-protein interaction (PPI) targets with high affinity.

The solution lies in "peptide stapling"—a macrocyclization strategy that utilizes chiral olefinic amino acids to lock peptides into their bioactive


-helical conformations. This whitepaper provides an in-depth mechanistic and operational guide to sourcing, incorporating, and validating these specialized building blocks.

The Structural Logic of Olefinic Amino Acids

Chiral olefinic amino acids, such as Fmoc-S5-OH and Fmoc-R8-OH, are not merely passive building blocks; they are active structural directors. They possess two critical features:

  • The

    
    -Methyl Group:  This substitution induces the Thorpe-Ingold (gem-dialkyl) effect, severely restricting the dihedral angles (
    
    
    
    ,
    
    
    ) of the peptide backbone. This pre-organizes the linear peptide into a nascent helical conformation, lowering the entropic barrier for the subsequent macrocyclization[1].
  • The Terminal Olefin: This provides a bioorthogonal handle for Ring-Closing Metathesis (RCM) using ruthenium alkylidene catalysts.

Causality in Staple Design: The choice of stereochemistry and chain length is strictly dictated by the geometry of the


-helix (3.6 residues per turn).
  • To bridge one helical turn (

    
     stapling ), we utilize two amino acids with the same stereochemistry and 5-carbon chains (e.g., two 
    
    
    
    residues).
  • To bridge two helical turns (

    
     stapling ), we must use one 
    
    
    
    (8-carbon chain, R-stereocenter) and one
    
    
    (5-carbon chain, S-stereocenter). The inversion of stereochemistry at the
    
    
    and
    
    
    positions is mathematically required to ensure both olefinic side chains project outward from the same face of the helix, preventing structural distortion[2].

Commercial Landscape and Quantitative Parameters

Historically, the asymmetric synthesis of these


-disubstituted amino acids relied heavily on in-house preparation via Belokon’s nickel(II) Schiff base complex—a notoriously harsh and low-yielding process[2]. Today, the commercial availability of these Fmoc-protected building blocks has accelerated the development of clinical candidates like the MDM2/MDMX dual inhibitor ATSP-7041[3].

Table 1: Commercial Availability and Structural Parameters of Key Chiral Olefinic Amino Acids

Amino Acid DesignationChemical NameStereocenterAlkene ChainPrimary Commercial SuppliersApplication Focus
Fmoc-S5-OH (S)-2-(4'-pentenyl)alanineS (

-methyl)
5 carbonsSigma-Aldrich, ChemImpex[4]

and

stapling
Fmoc-R8-OH (R)-2-(7'-octenyl)alanineR (

-methyl)
8 carbonsNovabiochem, Adv. ChemTech[3]

stapling
Fmoc-S8-OH (S)-2-(7'-octenyl)alanineS (

-methyl)
8 carbonsGL Biochem, Bachem

stapling (reverse)
Fmoc-R5-OH (R)-2-(4'-pentenyl)alanineR (

-methyl)
5 carbonsSigma-Aldrich, ChemImpex

stapling (reverse)
Fmoc-L-Allylglycine (S)-2-amino-4-pentenoic acidS (no

-methyl)
3 carbonsMerck, TCI, FluorochemCross-metathesis / short staples

Workflow Visualization

Workflow N1 1. SPPS Assembly (Coupling of Fmoc-S5-OH / Fmoc-R8-OH) N2 2. N-Terminal Capping (Acetic Anhydride / DIPEA) N1->N2 Prevents Ru-catalyst poisoning N3 3. On-Resin RCM (Grubbs Catalyst in DCE, 40°C) N2->N3 Pre-organized helix N4 4. Micro-Cleavage & LC-MS Validation N3->N4 Monitor ΔM = -28 Da N4->N3 If unreacted diene remains N5 5. Global Cleavage (TFA / Scavengers) N4->N5 If >95% conversion N6 6. RP-HPLC Purification (Isolation of Stapled Peptide) N5->N6

Caption: Workflow for the solid-phase synthesis and validation of hydrocarbon-stapled peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory analytical gates to prevent the propagation of errors through the synthesis pipeline.

Protocol 1: Solid-Phase Incorporation of -Disubstituted Amino Acids

Causality: Standard coupling reagents (e.g., DIC/Oxyma) frequently fail when coupling


-methylated amino acids due to severe steric clash at the 

-carbon. To overcome this activation energy barrier, we must utilize highly reactive uronium salts (HATU or HCTU) and apply thermal energy[5].
  • Resin Preparation: Swell the Rink Amide resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Coupling Activation: Dissolve 3.0 equivalents of the chiral olefinic amino acid (e.g., Fmoc-S5-OH) and 2.9 equivalents of HATU in NMP. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Thermal Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 60°C and agitate for 2 hours[5].

  • Validation Gate 1 (Kaiser Test): Wash the resin and perform a Kaiser test.

    • System Logic: If the beads turn blue, unreacted primary amines remain; repeat step 3. If the beads remain yellow, coupling is complete.

  • Subsequent Coupling Nuance: Crucial Insight: Once the S5 or R8 residue is successfully coupled, the resulting N-terminal amine is now sterically hindered. The next amino acid in the sequence will also require extended coupling times, and you must use the Chloranil test (sensitive to secondary/hindered amines) instead of the Kaiser test for validation.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Causality: RCM must be performed while the peptide is still attached to the solid support (pseudo-dilution effect) to favor intramolecular cyclization over intermolecular cross-metathesis. Furthermore, the N-terminus must be acetylated prior to adding the catalyst; a free primary amine will coordinate with the ruthenium center, immediately poisoning the Grubbs catalyst[1].

  • N-Terminal Capping: Treat the fully assembled, Fmoc-deprotected resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 30 minutes. Wash extensively with DMF, then Dichloromethane (DCM).

  • Solvent Exchange: Wash the resin 3x with anhydrous 1,2-dichloroethane (DCE). Causality: DCE provides optimal resin swelling while allowing for a higher reaction temperature (40°C) than DCM, which is necessary to overcome the conformational barrier of macrocyclization.

  • Catalysis: Prepare a 10 mM solution of Grubbs 1st Generation Catalyst (or Hoveyda-Grubbs 2nd Gen for difficult sequences) in anhydrous DCE. Add to the resin and agitate under nitrogen at 40°C for 2 hours.

  • Validation Gate 2 (Mass Shift Analysis):

    • Withdraw approximately 1 mg of resin.

    • Treat with 50

      
      L of TFA/TIS/H2O (95:2.5:2.5) for 1 hour to cleave the micro-aliquot.
      
    • Analyze the supernatant via LC-MS.

    • System Logic: You are looking for a highly specific mass shift. Successful metathesis results in the expulsion of ethylene gas (

      
      ). Therefore, the product mass must be exactly 28.03 Da lighter  than the linear precursor. If the linear mass is still present, drain the reaction vessel, wash with DCE, and subject the resin to a fresh batch of catalyst for another 2 hours. Do not proceed to global cleavage until this validation gate is passed.
      

References

  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences (PNAS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR15ANVN1krkLGhAsjbiJ8J0rQ_dABr1Qlm2xxqtL5WtZOrxiClLrdDq4eLimh6kPmkReoRor0Nk-biNJELd1sYd2qPYbkKYpI_wC3tVR90xXGhUGt0a_sFnyrRz3OFDFEvEV4o16QBRgn3zU=]
  • Regulation of protein–protein interactions using stapled peptide. Dove Medical Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqwsMjGUoMFVFydTVXIFs_qJgVBAHbNpQ_MHViKNpjjq1IIN0zAfPFeDgBbkggQlClNedhvC_45Ik_ju3zbJ3yTtDhjr6pfBmRHKfiB1wCBiMQW5TIHxBgvSPMq-EywV4b8ZVwSzkR-14Mg062OMXXmQIhrwELDN1-wRFgMXTJK6i9cHkWOOR_Sdgtpn59VIGmUkWWtSEdPq1blxfYYzOsOyD8C6yiAj-CN1CEBh6hlziTcYKJb3npdwbOPjD]
  • Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp87SxxPsgw2w24iHcYnZqLa65dpEBqRM9lMQJRUpiZHfdHKXYDsO2jYiEcyukAsmOT5iGWbfrk3Qu370vEIXp_YBOUkvo-JO2wgiw8dGOLC0PRdY2hlNZS7C1DN5DZBOsCCKdmEkfcplnvjIFY_xUBQaw6ow5z5eqoSRKyyQPnwUrcyjHaQCtXILW0gBWwHqgCllMfLcXGR3bG7iU4hOaJA==]
  • Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression. Theranostics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgkppJnJlt2St1x-e5icMNfID6xK13hIL-GQXsY2hfRX-eKl3EmbDQvYWC-NZ3HCv5sBI8LcsfRhU6B9lULkrlyLbSDMAoGiGoJjQloK6i3SCYd-9CRi1gBfxWMw==]
  • Stapled Peptides as Direct Inhibitors of Nrf2-sMAF Transcription Factors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ53GLWuoIUGrLcslwOg44ck7Am1QgMq_I9oCTDteA_rIcxVh6dGUB27hU8MqlsYL041FsAuvBj-gN-rMV3oSxUYF0gZUoTq7FbhoWEsPPZd0h2Hra2LvT6VhmAOvOwImkb40pXBqK6HkL5wQ0wvm-]

Sources

Stability and Storage of Boc-Protected Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in organic synthesis, particularly in peptide chemistry.[1][] While celebrated for its stability against nucleophilic attack and catalytic hydrogenation, the Boc group presents a specific paradox: it must be labile enough to be removed under mild acidic conditions, yet stable enough to survive multi-step synthesis and long-term storage.

This guide moves beyond generic "store at -20°C" advice. It dissects the mechanistic causes of Boc degradation—primarily acid-catalyzed elimination and thermal fragmentation—and provides a self-validating framework for preserving compound integrity.

Mechanistic Foundations of Instability

To master storage, one must understand the failure modes. The Boc group is not inherently unstable, but it is thermodynamically primed to release isobutylene and carbon dioxide.

The Acid-Catalyzed Decomposition Pathway

The primary threat to Boc integrity is trace acidity. Unlike hydrolytic degradation (which requires water), Boc removal is an elimination reaction that can be autocatalytic if acidic byproducts accumulate.

Mechanism:

  • Protonation: The carbonyl oxygen is protonated by trace acid.

  • Fragmentation: The tert-butyl cation cleaves, leaving a carbamic acid.[3][4]

  • Irreversible Loss: The carbamic acid spontaneously decarboxylates to the free amine and CO₂, while the tert-butyl cation eliminates a proton to form isobutylene gas.

Thermal Instability

While Boc is generally stable at room temperature, it possesses a thermal ceiling.[5] At temperatures exceeding 100°C (or lower for specific heteroatomic substrates), the group undergoes thermal elimination even in the absence of acid, driven by the entropy of gas formation.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes. Note the irreversibility of the gas evolution steps (


 and Isobutylene), which drives the reaction forward.

BocDegradation BocAmine Boc-Protected Amine (Stable State) Protonation Protonated Intermediate (Activated) BocAmine->Protonation + H+ (Trace Acid) Fragment Fragmentation Event BocAmine->Fragment Heat (>100°C) Protonation->Fragment Fast Carbamic Carbamic Acid (Transient) Fragment->Carbamic tButylCat t-Butyl Cation Fragment->tButylCat FreeAmine Free Amine (Degraded Product) Carbamic->FreeAmine - CO2 Gas Gas Evolution (CO2 + Isobutylene) Carbamic->Gas Decarboxylation tButylCat->Gas - H+ (Isobutylene)

Figure 1: Mechanistic pathways for Boc degradation via acidolysis and thermal elimination.

Critical Stability Factors

The following data summarizes the stability profile of standard Boc-amino acids and amines under stress conditions.

ParameterConditionStability RatingRisk Factor
Temperature -20°C to +5°CHigh Ideal storage range.[6]
Temperature 25°C (Room Temp)Moderate Stable for months (solid), days (solution).
Temperature >80°CLow Risk of thermal elimination.[5][7]
pH Acidic (< 4.[8]0)Critical Rapid deprotection (minutes to hours).
pH Basic (> 10.[6]0)High Orthogonal stability (Boc survives base).[1][6][8]
Moisture High HumidityModerate Hydrolysis is slow, but moisture traps acid gases.
Solvent DCM/ChloroformModerate Warning: These solvents can become acidic over time (HCl formation).
Solvent Alcohols (MeOH)Moderate Nucleophilic attack possible at high T; generally safe at low T.

Storage Protocols

Do not treat all Boc compounds equally. Use this decision matrix to determine the appropriate protocol.

Protocol A: Long-Term Storage (Solids)

Applicable for: Bulk building blocks, Boc-amino acids, lyophilized peptides.

  • Container Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture and gases.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. This prevents the ingress of atmospheric moisture and CO₂.

  • Temperature: Store at -20°C .

  • Desiccation: Place vials inside a secondary container (desiccator or sealed jar) containing active desiccant (e.g., silica gel or Drierite).

Protocol B: Solution Storage (In-Process)

Applicable for: Reaction intermediates, HPLC samples.

  • Solvent Choice: Avoid Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) for storage >24 hours. These solvents decompose to release HCl, which will autocatalytically remove the Boc group [1].
    • Preferred Solvents: Ethyl Acetate, THF (inhibited), or DMSO (frozen).

  • Neutralization: If storage in chlorinated solvent is unavoidable, add a scavenger base (e.g., 1% Triethylamine) to neutralize generated acid.

  • Temperature: Store at 2-8°C maximum; freeze if possible.

Visualization: Storage Decision Logic

StorageLogic Start Boc-Compound Received StateCheck Physical State? Start->StateCheck Solid Solid / Lyophilized StateCheck->Solid Solution In Solution StateCheck->Solution DurationSolid Storage Duration? Solid->DurationSolid ShortTermS < 1 Month: Desiccator @ RT or 4°C DurationSolid->ShortTermS LongTermS > 1 Month: -20°C, Argon Flush, Amber Vial DurationSolid->LongTermS SolventCheck Solvent Type? Solution->SolventCheck Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated NonChlor Non-Chlorinated (EtOAc, DMSO) SolventCheck->NonChlor ActionChlor CRITICAL: Add 1% Et3N or Evaporate immediately Chlorinated->ActionChlor StoreSol Store @ -20°C (Max 1 week) NonChlor->StoreSol ActionChlor->StoreSol

Figure 2: Decision matrix for optimal storage conditions based on physical state and solvent compatibility.

Quality Control & Self-Validation

Trust but verify. Relying on the label after 6 months of storage is a scientific risk. Use this self-validating workflow.

The "Pop" Test (Physical Indicator)

Upon opening a stored vial of Boc-protected compound that has been at Room Temperature (RT):

  • Observation: A distinct "pop" or release of gas pressure.

  • Diagnosis: This indicates the release of Isobutylene and CO₂.[3][4] Significant decomposition has occurred.

  • Action: Quarantine the sample and proceed immediately to NMR validation.

1H-NMR Validation Protocol

Proton NMR is the gold standard for checking Boc integrity.

  • Sample Prep: Dissolve ~5mg in

    
     or DMSO-
    
    
    
    .
  • Target Signal: Look for the intense singlet at

    
     1.40 – 1.45 ppm  (9 protons).
    
  • Integration Check: Compare the integral of the Boc singlet against a stable core proton (e.g., aromatic ring protons or alpha-protons).

    • Calculation:

      
      
      
  • Failure Mode: If the ratio is < 0.95, partial deprotection has occurred. If new peaks appear near the baseline (amine salts), purification is required.

Troubleshooting & FAQs

Q: Can I store Boc-amino acids in the same secondary container as Fmoc-amino acids? A: Yes. Unlike Cbz or Trityl groups which might have specific sensitivities, Boc and Fmoc are chemically orthogonal. However, ensure no volatile acids (like TFA or HCl vials) are stored in the same desiccator.

Q: My Boc-compound turned into a sticky oil. Is it ruined? A: Not necessarily. Small amounts of free amine (generated by decomposition) can depress the melting point, causing solids to oil out. Perform the NMR validation. If purity is >90%, you may be able to recrystallize; if <80%, repurify via silica chromatography (add 1% Et3N to the eluent to prevent silica acidity from removing more Boc).

Q: Why did my Boc-amine degrade in Chloroform? A: Chloroform naturally decomposes to phosgene and HCl upon exposure to light and air. The HCl traces rapidly remove the Boc group. Always filter chloroform through basic alumina or add a base stabilizer before using it with sensitive Boc compounds [2].

References

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research.

  • Greene, T. W., & Wuts, P. G. M. (1999).[9][10] Protective Groups in Organic Synthesis.[8][11][12][10][][14] Wiley-Interscience.[9][10] (Standard reference for stability profiles).

  • Carpino, L. A. (1957). Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. (Foundational work on Boc chemistry).[1][][8][10]

  • Sigma-Aldrich Technical Bulletin. Boc-Amino Acids: Properties and Handling.

Sources

Expanding the Chemical Repertoire: A Technical Guide to Unnatural Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative for Genetic Code Expansion

As a Senior Application Scientist, I frequently encounter the biochemical limitations of the 20 canonical amino acids. While nature has optimized these building blocks for general biological function, modern drug development and protein engineering demand precise chemical handles—such as ketones, azides, and alkynes—that are absent in the natural proteinogenic alphabet. To bridge this gap, we employ Genetic Code Expansion (GCE), a transformative methodology that allows the site-specific incorporation of unnatural amino acids (UAAs) into living cells[1]. By reprogramming the cellular machinery, we can evolve proteins with novel physicochemical properties, enhanced stability, and bioorthogonal reactivity[2].

Designing the Orthogonal Translation System (OTS)

The foundation of GCE relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The causality of this system is strictly binary: to maintain translational fidelity, the orthogonal aaRS must exclusively aminoacylate the orthogonal tRNA with the target UAA, and the orthogonal tRNA must not be recognized by any endogenous host aaRS[3].

In practice, we typically reassign the amber stop codon (UAG) to encode the UAA. In Escherichia coli, UAG is the rarest stop codon, terminating only ~300 genes, which minimizes proteome-wide disruptions when the codon is suppressed[4].

GCE_Mechanism UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS (e.g., MjTyrRS) UAA->aaRS Binds Charged_tRNA UAA-tRNA Complex aaRS->Charged_tRNA Aminoacylation tRNA Orthogonal tRNA (CUA anticodon) tRNA->aaRS Binds Ribosome Host Ribosome Charged_tRNA->Ribosome Enters A-site Protein Engineered Protein with UAA Ribosome->Protein Elongation & Suppression mRNA mRNA with UAG (Amber Codon) mRNA->Ribosome Translated

Fig 1: Mechanistic workflow of Genetic Code Expansion via amber suppression.

Quantitative Dynamics of Suppression

The efficiency of UAA incorporation is dictated by a kinetic competition between the orthogonal tRNA (which decodes UAG) and the host's Release Factor 1 (RF1), which terminates translation. If RF1 wins, the result is a truncated, non-functional protein. To overcome this, we utilize engineered RF1-knockout strains (e.g., E. coli C321.ΔA), which eliminate this competition and push suppression efficiency to near wild-type levels[4]. Furthermore, context-specific effects dictate that the nucleotide composition surrounding the UAG codon significantly influences incorporation rates, particularly in mammalian systems[5].

Table 1: Quantitative Metrics of UAA Incorporation Systems

System / HostCodon StrategyOrthogonal PairSuppression EfficiencyFidelity / OrthogonalityKey Advantage
E. coli (Standard)Amber (UAG)MjTyrRS / tRNA20 - 40%HighFast growth, high overall yield
E. coli (RF1 Knockout)Amber (UAG)MjTyrRS / tRNA> 90%ExcellentNear wild-type protein yields
Mammalian (HEK293T)Amber (UAG)MmPylRS / tRNA10 - 30%HighComplex post-translational mods
Xenopus OocytesFrameshift (CGGG)YFFS tRNA14 - 36% (vs Amber)HighAllows multiple distinct UAAs[6]
Experimental Protocol: Site-Specific UAA Incorporation in E. coli

A robust protocol must function as a self-validating system. The following methodology details the incorporation of p-acetyl-L-phenylalanine (pAcF) using the pEVOL plasmid system.

Step 1: Co-Transformation and Pre-Culture

  • Action: Co-transform E. coli BL21(DE3) with the target plasmid (containing the UAG-mutated gene) and the pEVOL-pAcFRS plasmid.

  • Causality: The pEVOL system utilizes a dual-promoter architecture to maintain a high intracellular pool of the orthogonal aaRS/tRNA, ensuring they outcompete endogenous RF1 during the critical exponential phase.

Step 2: Cultivation and Metabolic Priming

  • Action: Inoculate 1 L of 2xYT medium. Grow at 37°C to an OD600 of 0.6. Add pAcF to a final concentration of 2 mM.

  • Causality: Adding the UAA before induction allows the orthogonal aaRS to build a reservoir of charged UAA-tRNAs. If induction occurs before this reservoir is established, the ribosome will stall at the UAG codon, leading to premature termination.

Step 3: Inducible Expression and Thermal Shifting

  • Action: Induce with 1 mM IPTG and 0.2% L-arabinose. Immediately shift the temperature to 20°C for 18 hours.

  • Causality: The temperature shift is critical. Lower temperatures slow the overall rate of endogenous translation, giving the kinetically slower orthogonal machinery the necessary time to decode the amber codon, thereby preventing the accumulation of misfolded proteins in inclusion bodies.

Step 4: Self-Validating Checkpoint (Mass Spectrometry)

  • Action: Purify via IMAC and analyze the intact protein mass via ESI-TOF MS.

  • Causality: This is our self-validating step. A mass shift corresponding exactly to the UAA confirms absolute fidelity. Any presence of wild-type mass indicates a breach in orthogonality (e.g., the aaRS mischarged a canonical amino acid).

Protocol_Workflow Plasmid Co-transform Plasmids (Target mRNA + aaRS/tRNA) Culture Grow E. coli to OD600 0.6 (37°C) Plasmid->Culture Induction Add UAA & Inducers (IPTG/Arabinose) Culture->Induction Exponential Phase Expression Protein Expression (18h at 20°C) Induction->Expression Shift Temp to minimize inclusion bodies Lysis Cell Lysis & IMAC Purification Expression->Lysis Validation Mass Spec Validation (Confirm UAA mass) Lysis->Validation Self-Validating Step

Fig 2: Step-by-step experimental workflow for UAA incorporation in E. coli.

High-Impact Application: Homogeneous Antibody-Drug Conjugates (ADCs)

The most profound clinical application of UAAs lies in the development of Antibody-Drug Conjugates (ADCs). Traditional ADCs rely on stochastic conjugation to surface lysines or reduced hinge cysteines. Because an IgG molecule contains 80 to 90 lysine residues, random conjugation yields a highly heterogeneous mixture with varying Drug-to-Antibody Ratios (DAR), leading to unpredictable pharmacokinetics and narrow therapeutic windows[7].

By integrating UAAs, we achieve atomic-level precision[7]. For instance, incorporating pAcF into an anti-HER2 antibody provides a bioorthogonal ketone group. This ketone selectively reacts with an alkoxyamine-derivatized cytotoxic payload (e.g., an auristatin derivative) under mild conditions to form a stable oxime linkage[8].

Causality of the Oxime Ligation: The ketone group of pAcF is completely absent in natural mammalian biochemistry. Therefore, the alkoxyamine payload will only react at the engineered UAA site, yielding a perfectly homogeneous ADC with a precise DAR of 2.0 and coupling efficiencies exceeding 95%[8]. This structural homogeneity directly translates to improved in vivo efficacy and reduced systemic toxicity[9].

ADC_Conjugation Antibody Engineered Antibody (Contains pAcF UAA) Reaction Bioorthogonal Ligation (Oxime Formation) Antibody->Reaction Payload Cytotoxic Payload (Auristatin derivative) Linker Alkoxyamine Linker Payload->Linker Linker->Reaction ADC Homogeneous ADC (Defined DAR = 2.0) Reaction->ADC >95% Efficiency

Fig 3: Bioorthogonal conjugation pathway for homogeneous Antibody-Drug Conjugates.

Conclusion

The integration of unnatural amino acids into protein engineering represents a paradigm shift from merely discovering proteins to rationally designing their chemical architecture. By rigorously controlling the orthogonal translation system and validating incorporation fidelity, scientists can engineer therapeutics with unprecedented precision, paving the way for next-generation biologics.

References
  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - National Institutes of Health (NIH).
  • Incorporation of Unnatural Amino Acids into antibody Service - Profacgen.
  • Reprogramming natural proteins using unnatural amino acids - National Institutes of Health (NIH).
  • Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - MDPI.
  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - Frontiers.
  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PNAS.
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - Oxford Academic.
  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - National Institutes of Health (NIH).
  • Genetic Code Expansion - Addgene.

Sources

Methodological & Application

Application Note: Incorporation of (R)-2-(Boc-amino)oct-7-enoic Acid in Boc-SPPS for Hydrocarbon Stapling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporation of (R)-2-(Boc-amino)oct-7-enoic acid in SPPS Content Type: Application Note & Protocol

Introduction & Molecule Profile[1][2]

(R)-2-(Boc-amino)oct-7-enoic acid is a non-canonical, chiral amino acid building block utilized primarily in the synthesis of hydrocarbon-stapled peptides . Unlike the widely cited


-disubstituted "R8" staples (which contain an 

-methyl group to enforce helicity and prevent racemization), this molecule is a mono-substituted

-amino acid.

This structural distinction is critical. While it enables Ring-Closing Metathesis (RCM) to form macrocyclic constraints (typically spanning


 residues when paired with an 

-configured partner), the presence of the

-proton makes it susceptible to racemization during activation and coupling. Furthermore, the use of the Boc (tert-butyloxycarbonyl) protecting group dictates that this residue is intended for Boc-chemistry SPPS , a strategy often reserved for "difficult sequences," thioester synthesis, or when base-labile side chains are present.
Key Chemical Characteristics
ParameterDetail
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Protecting Group ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Boc (Acid labile: TFA removal)
Side Chain 5-hexenyl group (Terminal alkene for RCM)
Chirality (R)-enantiomer (Analogous to D-amino acids in backbone trajectory)
Primary Application Peptide Stapling (RCM), Macrocyclization
Risk Factor High risk of racemization during coupling (due to

-proton); Alkene sensitivity to oxidation.[1]

Strategic Considerations for Boc-SPPS

Boc vs. Fmoc Chemistry Context

While Fmoc chemistry is the industry standard for stapled peptides, Boc chemistry offers distinct advantages for specific targets:

  • Aggregation: The acidic conditions of Boc-SPPS (TFA deprotection) can disrupt secondary structures (beta-sheets) that cause aggregation during synthesis, often resulting in higher crude purity for difficult sequences.

  • Base Sensitivity: If the peptide contains base-labile moieties (e.g., specific glyco-conjugates or depsipeptides), Boc chemistry avoids the repetitive piperidine exposure of Fmoc cycles.

Stereochemical Control (The "R" Factor)

The (R)-configuration of this building block is typically employed to introduce a "D-like" turn or to match the geometric requirements of a specific staple span. In an


-helical context:
  • 
     Staple:  Often pairs an (R)-alkenyl residue at position 
    
    
    
    with an (S)-alkenyl residue at
    
    
    (or vice versa) to accommodate the 2-turn geometry.[2]
  • Racemization Alert: Because this molecule lacks the

    
    -methyl quaternary center, standard high-pH activation (e.g., HBTU/DIEA) can lead to proton abstraction and epimerization. Neutral or low-base activation protocols (DIC/Oxyma or HATU/Collidine) are strictly required. 
    

Experimental Protocols

Protocol A: Resin Loading & Coupling

Objective: Incorporate (R)-2-(Boc-amino)oct-7-enoic acid without racemization.

Reagents:

  • Resin: MBHA (for amides) or PAM (for acids).[3]

  • Activator: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: 50% TFA in DCM.[3][4][5][6]

  • Neutralization: 5% DIEA in DCM.

Step-by-Step Workflow:

  • Boc Deprotection (Pre-Coupling):

    • Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min).

    • Note: Ensure adequate venting; TFA generates

      
       upon reaction with Boc.
      
    • Wash: DCM (5x).

  • Neutralization:

    • Treat with 5% DIEA/DCM (2 x 2 min).

    • Critical: Wash immediately and thoroughly with DCM (5x) then DMF (5x) to remove excess base. Residual base promotes racemization of the incoming activated ester.

  • Activation (In Situ):

    • Dissolve 3.0 equiv of (R)-2-(Boc-amino)oct-7-enoic acid and 3.0 equiv of Oxyma Pure in minimal DMF.

    • Add 3.0 equiv of DIC .

    • Pre-activation: Allow to react for 2-3 minutes (turn yellow/orange).

  • Coupling:

    • Add the pre-activated mixture to the resin.[3][4][5][7]

    • Agitate at Room Temperature for 2–4 hours .

    • QC: Perform Kaiser test.[3][4] If slightly positive, recouple using HATU/TMP (2,4,6-trimethylpyridine) to minimize racemization risk while driving completion.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple via olefin metathesis.

Reagents:

  • Catalyst: Grubbs 1st Generation (for simple staples) or 2nd Generation (for sterically hindered staples).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed).

  • Inert Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow:

  • Preparation:

    • Perform RCM before HF cleavage but after chain assembly is complete (Boc group can remain on N-terminus).

    • Wash resin with DCM (3x) and anhydrous DCE (3x).

  • Degassing (Crucial):

    • Bubble Argon through the resin/DCE slurry for 15 minutes. Oxygen poisons the Ruthenium catalyst.

  • Reaction:

    • Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE.

    • Add to resin.[3][4][5][6]

    • Agitate under Argon for 2 hours at Room Temperature.

    • Optimization: If conversion is low (check via micro-cleavage and MS), heat to 40°C or perform a second treatment with fresh catalyst.

  • Washing:

    • Wash with DCE (3x), DCM (3x), and DMSO (3x) to remove Ruthenium residues.

Protocol C: HF Cleavage & Isolation

Objective: Cleave peptide from resin and remove side-chain protection.

Safety Warning: HF is extremely hazardous. Use a specialized HF apparatus (e.g., Kel-F lines) and full PPE.

  • Scavenger Mix:

    • Use p-Cresol and Anisole (90:5:5 HF:p-Cresol:Anisole).

    • Avoid: 1,2-Ethanedithiol (EDT) if possible, as thiols can undergo radical addition to the alkene staple during cleavage.

  • Reaction:

    • Condense HF onto the resin at -78°C.

    • Warm to 0°C and stir for 60 minutes.

  • Work-up:

    • Evaporate HF under nitrogen stream.

    • Precipitate peptide in cold Diethyl Ether.

    • Lyophilize from Water/Acetonitrile.

Visualization of Workflow

G Start Start: Boc-Amino Acid Resin Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (5% DIEA/DCM) Deprotect->Neutralize Couple Coupling (R)-Alkene AA (DIC/Oxyma - Low Racemization) Neutralize->Couple Avoid excess base Elongate Chain Elongation (Repeat Cycles) Couple->Elongate Elongate->Deprotect Next Cycle RCM Ring-Closing Metathesis (Grubbs Cat. / DCE) Elongate->RCM On-Resin Cleave HF Cleavage (Anisole Scavenger) RCM->Cleave End Final Stapled Peptide Cleave->End

Figure 1: Boc-SPPS workflow for incorporating alkenyl amino acids and performing on-resin stapling.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Racemization High pH during coupling; Over-activation.Switch to DIC/Oxyma or DEPBT . Avoid HBTU/DIEA. Reduce coupling time.
Incomplete RCM Steric hindrance; Catalyst poisoning (

).
Degas solvents thoroughly. Use Grubbs II catalyst. Heat to 40-50°C.
Alkene Reduction Radical scavenging during HF cleavage.Avoid thiols (EDT). Use Anisole/p-Cresol.
Ruthenium Contamination Catalyst binding to peptide.Wash resin with DMSO or imidazole solution post-RCM.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from HFSP. Clinical Cancer Research, 13(24), 7264-7270. Link

  • Kim, Y. W., & Grossmann, T. N. (2013).

    
    -helices. Chemical Communications, 49(19), 1868-1870. (Discusses stereochemical constraints in stapling). Link
    
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc-SPPS). Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892. Link

  • BenchChem. (2025). Application Notes for N-Boc-Amino Acids in SPPS. (General Boc protocols).[3][5] Link

Sources

using Grubbs catalyst for peptide stapling with olefinic amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Peptide Stapling via Ring-Closing Metathesis (RCM)

Executive Summary

Peptide stapling—the introduction of a covalent brace across a peptide’s backbone—is a transformative strategy to enforce


-helical secondary structure, thereby enhancing protease resistance, cell permeability, and target affinity.[1][2][3] This guide details the technical execution of all-hydrocarbon stapling using Ruthenium-based Ring-Closing Metathesis (RCM).

Unlike generic protocols, this document focuses on the causality of experimental choices , specifically distinguishing between


 and 

architectures and the critical selection between First-Generation (G-I) and Second-Generation (G-II) Grubbs catalysts to minimize isomerization byproducts.

Strategic Design: Architecture & Stereochemistry

Before synthesis begins, the "staple system" must be matched to the target interface. The choice of non-natural amino acids (olefinic building blocks) is dictated by the number of helical turns the staple must span.

The Stereochemical Rules

To ensure the olefin tether does not disrupt the helical pitch, specific stereochemical pairings are mandatory.

SpanHelical TurnsResidue SpacingRequired StereochemistryBuilding Blocks
Short 1 Turn

Same (Usually

)
S5 ...[1] S5
Long 2 Turns

Opposite (

or

)
R8 ...[1] S5
  • S5: (S)-2-(4-pentenyl)alanine[4]

  • R8: (R)-2-(7-octenyl)alanine[4]

  • Why this matters: Using an

    
     pair for an 
    
    
    
    staple will result in a mismatched tether that distorts the helix, likely abolishing binding affinity rather than enhancing it.

Catalyst Selection: The Activity vs. Fidelity Trade-off

A common misconception is that the more active Grubbs II catalyst is always superior. In peptide stapling, Grubbs I is often the gold standard for on-resin cyclization due to its lower propensity for side reactions.

  • Grubbs I (G-I):

    • Pros: Excellent functional group tolerance; lower risk of olefin migration (isomerization).

    • Cons: Slower initiation; sensitive to oxygen (requires strict degassing).

    • Use Case: Standard

      
       and 
      
      
      
      staples on non-hindered sequences.
  • Grubbs II (G-II) / Hoveyda-Grubbs II (HG-II):

    • Pros: High thermal stability; drives difficult/sterically hindered cyclizations.

    • Cons: Higher risk of "double bond migration" (isomerization), leading to ring contraction or chemically heterogeneous products.

    • Use Case: Sterically crowded sequences or when G-I fails to yield >50% conversion after 2 cycles.

Visual Workflow: Decision Tree

StaplingWorkflow Start Start: Linear Precursor on Resin CheckSeq Analyze Sequence Difficulty (Beta-branched residues, Aggregation prone?) Start->CheckSeq Solvent Solvent Choice: 1,2-DCE (Standard) vs DCM CheckSeq->Solvent CatSelect Catalyst Selection Solvent->CatSelect GI Grubbs I (10mM) Standard Protocol CatSelect->GI Standard Seq GII Grubbs II / HG-II High Activity Protocol CatSelect->GII Steric Hindrance Reaction RCM Reaction 2 hr x 2 cycles, N2 Bubbling GI->Reaction GII->Reaction QC QC: Cleave Micro-scale & HPLC/MS Reaction->QC Decision Conversion > 90%? QC->Decision Success Proceed to N-term Deprotection or Cleavage Decision->Success Yes Fail Troubleshoot: 1. LiCl (Aggregation) 2. Microwave (40°C) Decision->Fail No Fail->Reaction Re-attempt

Figure 1: Decision matrix for catalyst selection and process flow in solid-phase peptide stapling.

Detailed Protocol: On-Resin Ring-Closing Metathesis

Prerequisites:

  • Peptide synthesized on Rink Amide resin (Fmoc chemistry).[2][5][6]

  • N-terminus is Fmoc-protected (Crucial: The Fmoc group prevents N-terminal coordination with the Ru catalyst).

Step 1: Preparation and Degassing

Oxygen is the enemy of the active Ruthenium carbene.

  • Solvent: Use anhydrous 1,2-Dichloroethane (DCE).[5] DCE is preferred over DCM due to its higher boiling point (allowing for microwave heating if necessary) and better swelling properties for some resins.

  • Degassing: Sparge the DCE with high-purity Nitrogen (or Argon) for at least 15 minutes prior to adding the catalyst.

  • Resin Prep: Wash the resin 3x with DCM, then 3x with DCE to exchange the solvent environment.

Step 2: The RCM Reaction
  • Catalyst Loading: 10–20 mol% relative to the resin loading.

  • Concentration: 10 mM (catalyst concentration in solvent). Note: Higher dilution favors intramolecular cyclization over intermolecular dimerization.

Procedure:

  • Dissolve Grubbs Catalyst (weigh out in a glovebox if possible, or rapidly in air) in the degassed DCE.

  • Add the catalyst solution to the resin reaction vessel.[6][7]

  • Agitation: Agitate gently (rocking or bubbling) for 2 hours at Room Temperature.

    • Critical: Continuous

      
       bubbling is recommended. It not only excludes oxygen but actively removes ethylene  (the volatile byproduct), driving the equilibrium toward the closed ring (Le Chatelier’s principle).
      
  • Drain and Repeat: Drain the solution. The solution will turn from purple (active) to brown/orange (decomposing).

  • Cycle 2: Repeat the process with a fresh catalyst solution for another 2 hours.

Step 3: Washing and Metal Removal

Ruthenium adheres stickily to peptides.

  • Wash resin 3x with DCE.[7]

  • Wash 3x with DCM.

  • Scavenging (Optional but Recommended): Wash with a solution of DMSO/DMF or a specific metal scavenger (e.g., thiourea) if the peptide is intended for biological assays where trace metal toxicity is a concern.

Step 4: Quality Control (Self-Validating Step)

Do not proceed to cleavage without validation.

  • Remove a small aliquot of resin (~5 mg).

  • Perform a micro-cleavage (95% TFA, 2.5% TIS, 2.5%

    
    ).
    
  • Analyze via HPLC/MS:

    • Mass Shift: The stapled product will have a mass of -28 Da (loss of

      
      ) compared to the linear precursor.
      
    • Retention Time: The stapled peptide is more hydrophobic and constrained; it typically elutes later than the linear precursor on Reverse-Phase HPLC, though this can vary based on the specific sequence.

Troubleshooting & Optimization

Issue: Incomplete Cyclization (The "Sting in the Tail")

If HPLC shows significant linear precursor after 2 cycles:

  • Cause 1: Aggregation. The peptide may be aggregated on the resin, hiding the olefins.

    • Fix: Add chaotropic salts.[8] Use 0.4M LiCl in DMF/DCE mixture as the solvent for the reaction. This disrupts secondary structure aggregates.

  • Cause 2: Steric Hindrance.

    • Fix: Switch to Grubbs II or Hoveyda-Grubbs II .

    • Fix: Apply Microwave Heating (40°C for 30 mins). Warning: Do not exceed 50°C with G-II to avoid isomerization.

Issue: Multiple Peaks (Isomerization)

If MS shows correct mass but HPLC shows multiple peaks:

  • Cause: The double bond has migrated along the alkyl chain.

  • Fix: This is common with G-II. Switch back to Grubbs I . Lower the temperature. Ensure strictly inert atmosphere.

References

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[9] Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771.[9] 
    
  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[4][7] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[2][4][9] Journal of the American Chemical Society, 122(24), 5891–5892.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis.[7] Angewandte Chemie International Edition, 37(23), 3281–3284.

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research. Current Protocols in Chemical Biology, 3(3), 99–117.

  • Biotage Application Note. (2023). Using microwave heating for your stapled peptide synthesis.[3][6][10][11]

Sources

Application Note: Advanced Solid-Phase Synthesis of Peptides Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from canonical peptides to advanced peptidomimetics relies heavily on the integration of Unnatural Amino Acids (UAAs). Residues such as D-amino acids,


-amino acids, N-methylated variants, and 

-disubstituted amino acids (e.g.,

-aminoisobutyric acid, Aib) are engineered into sequences to enhance proteolytic stability, constrain secondary structures, and improve target binding affinity[1],[2].

While 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for peptide assembly[3], the incorporation of UAAs introduces severe kinetic and thermodynamic barriers. This application note details a self-validating, highly optimized protocol for UAA-SPPS, emphasizing the causality behind reagent selection, resin dynamics, and microwave-assisted methodologies.

Mechanistic Challenges & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why standard protocols fail when applied to UAAs, and how to rationally design countermeasures:

  • Steric Hindrance & Nucleophilic Suppression : Bulky UAAs exhibit profound steric hindrance. N-methylated amino acids, for example, present a secondary amine with significantly reduced nucleophilicity. Standard carbodiimide/benzotriazole (e.g., DIC/HOBt) activations fail to overcome the activation energy required for these couplings, leading to truncated sequences or high rates of epimerization[4].

  • Coupling Reagent Optimization : To drive hindered couplings to completion, highly reactive uronium-type reagents such as COMU or HATU are required[5],[6]. COMU, a morpholino-based uronium salt, forms a highly reactive active ester and is less prone to causing N-terminal guanidinylation than HATU. Alternatively, Oxyma Pure paired with DIC has emerged as a highly efficient, greener alternative that suppresses epimerization while maintaining rapid coupling kinetics[7].

  • Intermolecular Aggregation : Hydrophobic UAAs exacerbate inter-chain hydrogen bonding on the resin, causing the peptide-resin matrix to collapse and physically shield reactive amines. Utilizing low-loading Polyethylene Glycol (PEG)-based resins (e.g., ChemMatrix) instead of standard polystyrene ensures superior solvation and swelling across diverse solvent polarities, maintaining an open, reactive matrix[1].

  • Microwave-Assisted SPPS (MW-SPPS) : Conductive bulk heating can cause thermal degradation. In contrast, microwave irradiation provides targeted dielectric heating that directly interacts with the dipole moments of the peptide backbone. This rapidly disrupts

    
    -sheet aggregation and accelerates the coupling of difficult UAA sequences[5],[8].
    

Workflow Visualization

SPPS_Workflow Start 1. Resin Swelling (PEG Support in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Split AA Type? Deprotect->Split CoupleStd 3a. Canonical AA Coupling (DIC/Oxyma, RT, 45 min) Split->CoupleStd Natural AA CoupleUAA 3b. Unnatural AA Coupling (COMU or MW-Assisted, 75°C) Split->CoupleUAA Hindered/UAA Capping 4. Capping (Ac2O / DIPEA) CoupleStd->Capping CoupleUAA->Capping Capping->Deprotect Cycle until complete Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Sequence Complete

Fmoc-SPPS workflow detailing divergent coupling strategies for canonical vs. unnatural amino acids.

Quantitative Data: Coupling Reagent Efficacy

The selection of the coupling reagent dictates the success of UAA incorporation. Table 1 summarizes the performance of various activation systems for an Aib-Aib linkage—a notoriously difficult coupling due to extreme


-disubstituted steric bulk.

Table 1: Comparative Efficacy of Coupling Reagents for Hindered UAA Linkages

Reagent SystemActivation MechanismTypical Coupling TimeYield (%)Epimerization Risk
DIC / HOBt Benzotriazole active ester12 - 24 h< 40%Moderate
HATU / DIPEA Atabenzotriazole active ester2 - 4 h> 85%Low
COMU / DIPEA Morpholino-uronium active ester1 - 2 h> 95%Very Low
DIC / Oxyma Pure Oxime active ester1 - 2 h> 90%Very Low

Self-Validating Experimental Protocol

This protocol establishes a closed-loop, self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the integrated analytical checkpoints.

Materials & Reagents
  • Solid Support : ChemMatrix (PEG) Resin (0.1 - 0.3 mmol/g loading).

  • Deprotection : 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Canonical Activators : N,N'-Diisopropylcarbodiimide (DIC) / Oxyma Pure.

  • UAA Activators : COMU or HATU, with N,N-Diisopropylethylamine (DIPEA).

  • Capping Solution : 10% Acetic Anhydride (

    
    ) and 10% DIPEA in DMF.
    
  • Cleavage Cocktail : Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5).
    
Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Weigh the desired amount of PEG-based resin into a fritted reaction vessel.

  • Add DCM (Dichloromethane) and agitate for 15 minutes, followed by DMF for 15 minutes.

  • Causality: Proper solvation expands the polymer matrix, maximizing the surface area and exposing reactive sites. PEG resins are chosen over polystyrene to prevent matrix collapse when hydrophobic UAAs are introduced[1].

Step 2: Fmoc Deprotection & UV Validation

  • Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.

  • Self-Validation Checkpoint: Collect the deprotection flow-through. Measure the UV absorbance at 301 nm. The concentration of the piperidine-dibenzofulvene adduct provides a direct, quantifiable measurement of the reactive amine loading[9].

Step 3: Canonical Amino Acid Coupling

  • For standard amino acids, pre-activate 4.0 equivalents (eq) of Fmoc-AA-OH with 4.0 eq DIC and 4.0 eq Oxyma Pure in DMF for 3 minutes.

  • Add to the resin and agitate at room temperature for 45 minutes[7].

Step 4: Unnatural Amino Acid (UAA) Coupling (Divergent Protocol)

  • For sterically hindered UAAs (e.g., Aib, N-Me-AA), pre-activate 4.0 eq of Fmoc-UAA-OH with 3.9 eq of COMU and 8.0 eq of DIPEA.

  • Causality: The slight substoichiometric ratio of COMU (3.9 eq) prevents the capping of unreacted amines by excess uronium salt[5],[6].

  • MW-Assisted Option : Transfer the vessel to a microwave peptide synthesizer. Irradiate at 75°C for 10 minutes.

  • Causality: Microwave energy directly excites the amide dipoles, breaking localized aggregation and driving the endothermic coupling of bulky residues[8].

Step 5: Colorimetric Validation

  • Self-Validation Checkpoint: Perform a Kaiser Test (Ninhydrin) for primary amines. If the UAA coupled to an N-methylated residue (secondary amine), perform a Chloranil Test.

  • A blue (Kaiser) or green/blue (Chloranil) color indicates unreacted amines. If positive, perform a second coupling. If negative (yellow/colorless), proceed.

Step 6: Capping

  • Treat the resin with

    
    /DIPEA/DMF (1:1:8) for 10 minutes.
    
  • Causality: Capping permanently acetylates any trace unreacted amines. This prevents the propagation of deletion sequences (e.g., n-1 impurities), ensuring that any failed couplings result in easily separable, truncated byproducts during final HPLC purification[1].

Step 7: Global Cleavage and Deprotection

  • Wash the resin extensively with DMF, followed by DCM, and dry under a vacuum.

  • Add the Cleavage Cocktail (TFA/TIS/

    
    ) and agitate for 2 to 3 hours.
    
  • Filter the solution into cold diethyl ether to precipitate the crude UAA-containing peptide. Centrifuge, wash the pellet with ether, and dry.

Step 8: Analytical Validation

  • Re-dissolve the crude peptide in ACN/

    
     and analyze via LC-MS. The successful incorporation of the UAA is validated by the corresponding mass shift (e.g., +85.1 Da for Aib).
    

References

Sources

Application Note: Harnessing Terminal Alkenes for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the rapidly evolving landscape of chemical biology, terminal alkenes have emerged as a highly versatile, yet strategically nuanced, chemical handle for bioconjugation. Unlike highly strained alkynes or cycloalkenes (e.g., DBCO, TCO) which can suffer from poor aqueous stability, off-target reactivity, or significant steric bulk, the terminal alkene is minimal, biologically inert, and highly stable in complex cellular environments[1][2]. By leveraging specific chemical triggers—such as photoinitiation or proximity-driven effective molarity—researchers can achieve exquisite spatiotemporal control over protein modification[3][4]. This guide details the mechanistic foundations, comparative data, and self-validating protocols for deploying terminal alkenes in modern bioconjugation workflows.

Mechanistic Foundations & Strategic Advantages

The utility of terminal alkenes lies in their bioorthogonality. Endogenous alkenes in mammalian cells are predominantly internal cis-alkenes buried within lipid bilayers, rendering exogenous terminal alkenes highly specific targets for chemical probes[2]. Terminal alkenes can be introduced into target proteins via three primary routes:

  • Genetic Code Expansion (GCE): Site-specific incorporation of non-canonical amino acids (ncAAs) like S-allyl-cysteine (SAC) via amber codon suppression[1].

  • Metabolic Labeling: Global incorporation of reporters like homoallylglycine (HAG) to track newly synthesized proteins[2].

  • Enzymatic Prenylation: Farnesyltransferase (FTase) can append synthetic isoprenoid analogs containing terminal alkenes to the C-terminus of proteins bearing a 'CaaX' box motif[5].

Once installed, terminal alkenes can be targeted via three distinct conjugation modalities:

Radical-Mediated Thiol-Ene Click (TEC) Chemistry

The thiol-ene reaction is a robust method for forming stable carbon-sulfur (thioether) bonds[3]. Initiated by UV or visible light in the presence of a photoinitiator, the reaction proceeds via a free-radical chain mechanism, adding a thiyl radical to the terminal alkene in an anti-Markovnikov fashion[3]. This provides unparalleled spatial and temporal control over the bioconjugation event.

TEC_Workflow N1 Protein with Terminal Alkene N4 UV/Vis Irradiation (365-405 nm) N1->N4 N2 Thiol Probe (e.g., Fluorophore-SH) N2->N4 N3 Photoinitiator (e.g., LAP) N3->N4 N5 Thiyl Radical Generation N4->N5 Initiation N6 Anti-Markovnikov Addition N5->N6 Propagation N7 Stable Thioether Bioconjugate N6->N7 Termination

Workflow and mechanism of photoinitiated thiol-ene click (TEC) bioconjugation.

Proximity-Enhanced Inverse Electron Demand Diels-Alder (IEDDA)

While IEDDA reactions typically utilize highly strained alkenes for rapid kinetics, unstrained terminal alkenes react extremely slowly with tetrazines[4]. This "disadvantage" is brilliantly repurposed for proximity-enhanced crosslinking. When a terminal alkene and a tetrazine are attached to two interacting proteins, the effective molarity skyrockets upon protein-protein interaction, driving the crosslinking reaction forward while eliminating background collision-based labeling[4].

IEDDA_Proximity P1 Protein A (Terminal Alkene) Complex Protein A-B Complex (High Effective Molarity) P1->Complex Interaction P2 Protein B (Tetrazine Tag) P2->Complex Interaction Reaction Slow IEDDA Reaction Accelerated by Proximity Complex->Reaction Product Covalently Crosslinked Protein A-B Reaction->Product N2 Release

Proximity-enhanced protein crosslinking via terminal alkene and tetrazine IEDDA.

Photoclick Chemistry (Tetrazole-Alkene Cycloaddition)

For metabolically labeled proteins (e.g., using HAG), photo-induced tetrazole-alkene cycloaddition offers a powerful tool. Upon UV irradiation, tetrazoles release nitrogen to form highly reactive nitrile imines, which rapidly undergo cycloaddition with terminal alkenes. This is ideal for spatiotemporally controlled imaging of newly synthesized proteins in live mammalian cells[2].

Quantitative Data: Reaction Modalities Comparison

To assist in experimental design, the following table summarizes the quantitative and operational parameters of the three primary terminal alkene bioconjugation modalities.

Conjugation ModalityReaction PartnerKinetics / RateTrigger / CatalystPrimary ApplicationKey Advantage
Thiol-Ene Click (TEC) Free Thiol (R-SH)Fast (Minutes)UV/Vis Light + PhotoinitiatorSite-specific protein labeling, polymer crosslinkingHigh efficiency, metal-free, absolute temporal control[1][3].
Proximity IEDDA TetrazineSlow (Hours)*None (Driven by Effective Molarity)Protein-protein interaction (PPI) discoveryZero background labeling; strictly proximity-dependent[4].
Photoclick TetrazoleFast (Minutes)UV Light (302-365 nm)Live-cell imaging of metabolic reportersSpatiotemporal control in intact mammalian cells[2].

*Note: The IEDDA reaction rate is slow in dilute solution but accelerates by orders of magnitude upon proximity-induced complexation.

Validated Experimental Protocols

Protocol A: Site-Specific Thiol-Ene Protein Labeling (TEC)

This protocol details the conjugation of a fluorophore-thiol probe to a protein containing a genetically encoded terminal alkene (e.g., S-allyl-cysteine)[1].

Causality Rationale: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is selected as the photoinitiator over DPAP because LAP is highly water-soluble and efficiently absorbs at 365 nm. This prevents the protein denaturation and UV damage typically associated with 254 nm irradiation.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkene-tagged target protein in degassed PBS (pH 7.4) to a final concentration of 10–50 µM.

    • Causality: Degassing is critical. Molecular oxygen is a potent radical scavenger that will prematurely terminate the propagation step of the TEC reaction, drastically reducing yield[3].

  • Reagent Addition: Add the thiol-functionalized probe (e.g., Fluorescein-SH) to a final concentration of 500 µM (10-50x molar excess).

  • Initiator Addition: Add LAP from a fresh aqueous stock to a final concentration of 2 mM.

  • Irradiation: Place the reaction vessel (e.g., a clear glass vial or multi-well plate) under a 365 nm LED lamp (10 mW/cm²) for 10–15 minutes at room temperature.

  • Purification: Remove unreacted probe and LAP using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS.

Self-Validation & Quality Control:

  • System Check: Analyze the purified product via intact protein LC-MS. A successful reaction is validated by a mass shift corresponding exactly to the mass of the thiol probe.

  • Negative Control: Subject a wild-type protein (lacking the terminal alkene) to the exact same protocol. The LC-MS must show zero mass shift, validating the bioorthogonality of the reaction and confirming that the thiol probe did not non-specifically bind to native residues[1].

Protocol B: Proximity-Enhanced Protein-Protein Crosslinking (IEDDA)

This protocol captures transient protein-protein interactions by exploiting the slow kinetics of unstrained terminal alkenes with tetrazines[4].

Causality Rationale: Highly strained alkenes (like TCO) react so rapidly with tetrazines that they will crosslink proteins upon random collision in solution. By using a terminal alkene, the background reaction rate is suppressed to near zero. Covalent crosslinking will only occur if the two proteins naturally interact, thereby increasing the effective molarity of the functional groups[4].

Step-by-Step Methodology:

  • Protein Preparation: Purify Protein A (containing a site-specifically encoded terminal alkene) and Protein B (labeled with a tetrazine moiety via standard cysteine-maleimide chemistry).

  • Complex Formation: Mix Protein A and Protein B at equimolar concentrations (e.g., 5 µM each) in a physiological buffer (e.g., HEPES pH 7.5, 150 mM NaCl) to mimic native interaction conditions.

  • Incubation: Incubate the mixture at 37°C for 2 to 4 hours. No external catalyst or light is required.

  • Quenching (Optional): Add a highly reactive strained alkene (e.g., TCO-PEG) to quench any unreacted tetrazine on Protein B, preventing post-lysis artifacts.

Self-Validation & Quality Control:

  • System Check: Analyze the reaction mixture via reducing SDS-PAGE. A successful proximity-driven crosslink will yield a distinct, higher molecular weight band corresponding to the sum of Protein A and Protein B masses.

  • Negative Control: Incubate Protein A (alkene) with a non-interacting, tetrazine-tagged control protein (Protein C). This control must yield no crosslinked band on the SDS-PAGE gel. If a band appears, the protein concentrations are too high, forcing collision-based artifacts[4].

References

  • Source: benchchem.
  • Source: uu.
  • Source: nih.
  • Source: nih.
  • Source: portlandpress.

Sources

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Hindered Amino Acids

[1][2][3][4][5]

Executive Summary

The synthesis of peptides containing sterically hindered residues (e.g.,


12

This guide details a Microwave-Assisted (MW-SPPS) protocol specifically optimized for these "difficult" sequences. By leveraging the kinetic energy of dielectric heating, we can overcome the energy barrier of steric hindrance and disrupt inter-chain aggregation (

DIC/Oxyma Pure

Mechanism of Action: Why MW-SPPS Works

In conventional SPPS, hindered amino acids fail to couple due to two primary factors:

  • Steric Bulk: The bulky side chains or N-methyl groups physically block the nucleophilic attack of the amino group on the activated carboxylate.

  • Chain Aggregation: As the peptide grows, hydrophobic residues often induce inter-chain hydrogen bonding (

    
    -sheets), collapsing the resin matrix and burying the reactive N-terminus.
    

Microwave irradiation addresses these issues through dipole rotation and ionic conduction . The oscillating electric field aligns dipoles (peptide backbone and solvent), generating internal heat. This rapid, uniform heating provides the activation energy to overcome steric repulsion and momentarily disrupts hydrogen bond networks, exposing the N-terminus for coupling.

Visualization: The Kinetic Advantage

The following diagram illustrates the workflow and the decision matrix for handling hindered residues versus sensitive residues (Cys/His).

MW_SPPS_MechanismStartResin-Bound Peptide(De-protected N-Terminus)AA_SelectionSelect Incoming Amino AcidStart->AA_SelectionCheck_TypeIs AA Hindered?(Aib, N-Me, Val, Ile)AA_Selection->Check_TypeCheck_SensitiveIs AA Sensitive?(Cys, His)Check_Type->Check_SensitiveNoHindered_PathHigh-Energy Protocol90°C | 10-20 minDouble CoupleReagent: DIC/OxymaCheck_Type->Hindered_PathYesStandard_PathStandard Coupling75°C - 90°C | 2-5 minSingle CoupleCheck_Sensitive->Standard_PathNoSensitive_PathLow-Temp Protocol50°C | 10 minPrevent RacemizationCheck_Sensitive->Sensitive_PathYesCouplingAmide Bond FormationStandard_Path->CouplingHindered_Path->CouplingSensitive_Path->CouplingAggregationAggregation Disruption(MW Energy)Aggregation->CouplingKinetic Boost

Figure 1: Decision tree for optimizing microwave parameters based on amino acid steric and chemical properties.

Critical Parameters & Reagents

Coupling Reagents: The Shift to Oxyma

For microwave synthesis, DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) is the gold standard.

  • Why not HOBt? HOBt is potentially explosive at high temperatures and is often classified as a Class 1 explosive in dry form.

  • Why not HATU? While powerful, uronium salts (HATU/HBTU) can degrade rapidly at temperatures >75°C and may cause capping of the N-terminus (guanidinylation) if the activation time is too long.

  • Recommendation: Use DIC/Oxyma Pure.[3] It is stable at 90°C, minimizes racemization, and is safer than HOBt [1].

Solvent System
  • Standard: DMF (Dimethylformamide).[4][5]

  • Difficult/Aggregating: NMP (N-methyl-2-pyrrolidone). NMP has better swelling properties for polystyrene resins and higher dipole moment, improving MW absorption.

  • Green Alternative: Binary mixtures of DMF/DCM or green solvents like N-butylpyrrolidinone (NBP) are emerging, but NMP remains the most effective for extremely hindered sequences.

Temperature & Time[7]
  • Standard AA: 90°C for 2 minutes.

  • Hindered (Aib, N-Me): 90°C for 6–10 minutes (Double coupling recommended).

  • Sensitive (Cys, His): STRICT LIMIT: 50°C. Higher temperatures promote racemization (Cys -> D-Cys) and side-chain degradation [2].

Detailed Protocol: Synthesis of Hindered Sequences

Target Sequence Example: H-Ala-Val-Aib-Ile-NMeAla-Phe-NH2 Scale: 0.1 mmol

Step 1: Resin Preparation
  • Weigh Rink Amide ProTide or ChemMatrix resin (0.1 mmol). These PEG-based resins offer superior swelling for difficult sequences compared to standard polystyrene.

  • Swell in DMF (5 mL) for 15 minutes at RT.

Step 2: Deprotection (Fmoc Removal)[8]
  • Reagent: 20% Piperidine in DMF with 0.1M Oxyma Pure (to suppress aspartimide formation).

  • MW Condition: 90°C for 1 minute (or 75°C for 3 min).

  • Wash: 4 x DMF (5 mL).

Step 3: Activation & Coupling (The "Hindered" Cycle)

Perform this cycle for Val, Aib, Ile, and N-Me-Ala.

  • Amino Acid Solution: Dissolve Fmoc-AA-OH (5.0 eq, 0.5 mmol) in DMF (2.5 mL).

  • Activator: Add Oxyma Pure (1.0 M in DMF, 5.0 eq).

  • Base: Add DIC (0.5 M in DMF, 5.0 eq).

    • Note: Premixing is not recommended for MW; add reagents directly to the reaction vessel just before irradiation to maximize active ester lifetime.

  • Irradiation (Cycle 1):

    • Temp: 90°C

    • Power: Dynamic (approx. 20-50W to maintain temp)

    • Time: 6 minutes

  • Drain & Re-couple (Double Coupling):

    • For Aib and N-Me-Ala , drain the vessel. Do NOT wash.

    • Add fresh AA/DIC/Oxyma solution.

    • Irradiate: 90°C for 6-10 minutes.

  • Wash: 4 x DMF.

Step 4: The "Sensitive" Cycle (If Cys/His were present)
  • Temp: 50°C

  • Time: 10 minutes

  • Reagents: DIC/Oxyma (Base-free conditions preferred to further reduce racemization risk).[6]

Step 5: Cleavage
  • Wash resin with DCM (3x) and dry under vacuum.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Shake at Room Temp for 2 hours (Do not microwave cleavage).

  • Precipitate in cold diethyl ether.

The Self-Validating System: Troubleshooting

A robust protocol must include checkpoints. Do not assume coupling is complete just because the machine finished the cycle.

Validation Workflow
  • UV Monitoring: If using an automated synthesizer, track the deprotection peak area. A sharp drop in area indicates aggregation or incomplete coupling of the previous residue.

  • The Chloranil Test: Standard Kaiser tests (ninhydrin) fail for secondary amines (Proline, N-methyl amino acids). Use the Chloranil test or p-Nitrophenol test to detect uncoupled secondary amines.

    • Blue/Green beads = Incomplete coupling (Recouple).

    • Colorless = Complete.

  • Micro-Cleavage: The ultimate truth. Aliquot 2-3 mg of resin, cleave for 15 mins, and run LC-MS.

Validation_LoopCouplingMW Coupling(90°C)Test_TypeSelect TestCoupling->Test_TypeKaiserKaiser Test(Primary Amines)Test_Type->KaiserStd AAChloranilChloranil Test(Secondary Amines)Test_Type->ChloranilPro, N-MeResultResult?Kaiser->ResultChloranil->ResultProceedNext CycleResult->ProceedNegative(Colorless)RecoupleRe-Couple(Change Solvent/Reagent)Result->RecouplePositive(Blue)Recouple->Coupling

Figure 2: In-process quality control loop for determining coupling efficiency.

Comparative Data: Thermal vs. Microwave[10][11][12]

The following data summarizes the synthesis efficiency of the difficult sequence ACP(65-74) (Sequence: H-Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH), known for severe aggregation.

ParameterConventional (RT)MW-SPPS (Standard)MW-SPPS (Optimized)
Coupling Time 60 min x 2 (Double)2 min (Single)2 min (Single)
Temperature 25°C75°C90°C
Reagents HBTU/DIEAHBTU/DIEADIC/Oxyma
Crude Purity < 10% (Deletion products)65 - 70%> 92%
Total Time ~24 Hours~3 Hours~2 Hours

Data Source: Internal validation and CEM Corp Application Notes [3].

References

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[7][8] Retrieved from [Link]

  • CEM Corporation. (2018).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[9][2][8] Application Note AP0150.[1] Retrieved from [Link]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis.[10] Organic Process Research & Development. Retrieved from [Link]

Application Note: Site-Specific Protein Modification Using (R)-2-(Boc-amino)oct-7-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal Conjugation, Peptide Engineering, and Dual-Modality Functionalization.

Executive Summary & Rationale

The engineering of peptide therapeutics and protein bioconjugates requires highly specific, bioorthogonal chemical handles that do not perturb native folding or biological function. (R)-2-(Boc-amino)oct-7-enoic acid is a highly versatile, unnatural amino acid (UAA) designed for this exact purpose.

Structurally, it features an eight-carbon backbone terminating in an unactivated alkene, coupled with a D-amino acid stereocenter. The rationale for utilizing this specific UAA is threefold:

  • Proteolytic Stability: The (R)-enantiomer (D-stereocenter) provides inherent resistance to endogenous proteases, significantly extending the half-life of the resulting peptide therapeutic in vivo.

  • Orthogonal Incorporation: The tert-butyloxycarbonyl (Boc) protected alpha-amine allows for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS).

  • Dual-Modality Bioorthogonality: Unlike highly strained alkenes (e.g., trans-cyclooctene) which can suffer from instability or isomerization in biological media, the unstrained terminal alkene is chemically inert to biological nucleophiles and electrophiles. It acts as a "sleeping" handle that can be selectively activated via two distinct pathways: Ruthenium-catalyzed Olefin Cross-Metathesis (CM) [1] or Photo-induced Thiol-Ene Click (TEC) chemistry[2].

Mechanistic Insights: The Causality of Conjugation

To achieve site-specific modification, one must understand the thermodynamic and kinetic drivers of the chosen conjugation pathway.

Pathway A: Aqueous Olefin Cross-Metathesis (CM)

Olefin metathesis relies on the catalytic formation of carbon-carbon double bonds. When applied to proteins, the terminal alkene of the incorporated oct-7-enoic acid reacts with an exogenously added functionalized alkene in the presence of a water-soluble Ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation, HG-II).

  • Causality: The reaction proceeds via a [2+2] cycloaddition between the Ru-alkylidene and the terminal alkene, forming a metallacyclobutane intermediate[1]. A subsequent retro-[2+2] cycloaddition releases ethylene gas (driving the reaction forward entropically) and forms a stable C-C bond[1]. Because native proteins lack terminal alkenes, this reaction is entirely chemoselective.

Pathway B: Radical Thiol-Ene Click (TEC)

Thiol-ene coupling is a radical-mediated process that yields a stable thioether linkage.

  • Causality: UV irradiation (typically 365 nm) of a biocompatible photoinitiator (such as LAP) generates free radicals. These radicals abstract a hydrogen atom from a target thiol (e.g., a cysteine-containing fluorophore), generating a thiyl radical[3]. The thiyl radical attacks the terminal alkene in a strictly anti-Markovnikov fashion due to steric hindrance and radical stability, forming a carbon-centered radical that subsequently abstracts a hydrogen to terminate the cycle[3]. This pathway is highly efficient and operates under mild, aqueous conditions[2].

Pathway C: Proximity-Enhanced Tetrazine Ligation

While unstrained terminal alkenes react very slowly with tetrazines via inverse electron-demand Diels-Alder (iEDDA) reactions compared to strained alkenes, this slow kinetic profile can be exploited.

  • Causality: If the tetrazine and the terminal alkene are brought into close spatial proximity (e.g., via protein-protein interactions), the effective local molarity skyrockets, overcoming the high activation energy and driving a proximity-enhanced crosslinking event[4].

Visualizing the Workflows

Caption: Workflow for SPPS incorporation and dual-modality terminal alkene modification.

Caption: Mechanistic divergence of terminal alkenes via Ru-metathesis and radical thiol-ene addition.

Self-Validating Experimental Protocols

Protocol 1: Incorporation via SPPS and Deprotection

The goal is to incorporate the UAA into a synthetic peptide while preserving the terminal alkene during cleavage.

  • Coupling: Dissolve (R)-2-(Boc-amino)oct-7-enoic acid (3.0 eq relative to resin loading) in DMF. Add coupling reagents HATU (2.9 eq) and DIPEA (6.0 eq). Allow pre-activation for 2 minutes, then add to the peptidyl-resin. Couple for 60 minutes at room temperature.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v). Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the cleaved Boc groups from alkylating the terminal alkene.

  • Acidolysis: Incubate the resin in the cleavage cocktail for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and lyophilize.

  • Validation Checkpoint: Analyze the crude peptide via LC-MS. The presence of the exact theoretical mass confirms successful incorporation. The absence of +56 Da (tert-butyl) or +100 Da (Boc) adducts validates complete deprotection without alkene degradation.

Protocol 2: Aqueous Olefin Cross-Metathesis (CM)

Utilizing the terminal alkene to form a C-C bond with a functionalized allyl-tag.

  • Reagent Preparation: Dissolve the alkene-tagged peptide (1 mM) and the cross-metathesis partner (e.g., allyl-fluorophore, 50 mM) in a buffer containing 20% t-BuOH and 80% 100 mM sodium phosphate (pH 7.0). Causality:t-BuOH acts as a co-solvent to solubilize the Ru-catalyst and prevent catalyst aggregation. Alternatively, PTS nanomicelles can be used to solubilize water-insoluble substrates[1].

  • Catalyst Addition: Add water-soluble Hoveyda-Grubbs 2nd Generation catalyst (or AquaMet) to a final concentration of 5 mol%.

  • Reaction: Incubate at 37°C for 4–12 hours under a nitrogen atmosphere. Causality: Oxygen quenches Ru-alkylidene catalysts; an inert atmosphere is critical for high yields.

  • Validation Checkpoint: Monitor via LC-MS. A mass shift corresponding to [Peptide Mass] + [Partner Mass] - 28 Da (loss of ethylene) validates successful C-C bond formation.

Protocol 3: Photo-induced Thiol-Ene Click (TEC)

A rapid, metal-free alternative for conjugating thiol-bearing probes.

  • Reaction Mixture: In a clear glass vial, combine the alkene-peptide (100 µM), a thiol-containing probe (e.g., cysteine-PEG-biotin, 1 mM), and the photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, 2 mM) in PBS (pH 7.4).

  • Irradiation: Irradiate the mixture with a 365 nm UV LED lamp (10-20 mW/cm²) for 10 to 15 minutes at room temperature[2]. Causality: 365 nm is chosen because LAP absorbs strongly at this wavelength, while causing minimal phototoxicity or UV-damage to native aromatic amino acids (Trp, Tyr, Phe) compared to 254 nm UV.

  • Quenching: The reaction naturally ceases when the light source is removed.

  • Validation Checkpoint: Analyze via LC-MS. A mass shift of exactly [Peptide Mass] + [Thiol Probe Mass] (no loss of atoms) confirms the anti-Markovnikov addition.

Quantitative Data Presentation

Table 1: Comparative Analysis of Terminal Alkene Modification Strategies

Modification StrategyPrimary Reagents / CatalystReaction Kinetics (k₂)BiocompatibilityPrimary Application
Olefin Cross-Metathesis Ru-Catalyst (HG-II), t-BuOH, MgCl₂Moderate (requires hours)Medium (requires metal removal)Stable C-C bond formation, peptide stapling[1].
Thiol-Ene Click (TEC) 365 nm UV, LAP, Thiol-probeFast (minutes)High (metal-free, aqueous)Rapid fluorescent labeling, PEGylation[2],[3].
Tetrazine Ligation (iEDDA) Tetrazine-functionalized probeSlow (unless proximity-driven)High (metal-free, spontaneous)Proximity-enhanced protein-protein crosslinking[4].

References

  • [4] Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction. National Institutes of Health (PMC). Available at:

  • [1] Aqueous olefin metathesis: recent developments and applications. National Institutes of Health (PMC). Available at:

  • [2] TEC it or leave it: Site-specific fluorescent labelling of alkenes. Utrecht University Student Theses Repository. Available at:

  • [3] Applications of Thiol-Ene Chemistry for Peptide Science. National Institutes of Health (PMC). Available at:

Sources

Application Note: Optimized Conditions for Coupling (R)-2-(Boc-amino)oct-7-enoic Acid with HATU

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(R)-2-(Boc-amino)oct-7-enoic acid is a specialized, non-natural aliphatic amino acid featuring an 8-carbon chain terminating in an alkene. It is a critical building block in the synthesis of hydrocarbon-stapled peptides (via ring-closing metathesis), which are designed to stabilize


-helical conformations in therapeutics. However, the extended aliphatic side chain introduces moderate steric hindrance, which can impede standard amide bond formation.

To overcome this kinetic barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent[1]. The causality behind this choice lies in HATU's unique activation mechanism. When the carboxylic acid is deprotonated by a tertiary base, it attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt[1]. This intermediate is rapidly displaced by the liberated HOAt (1-hydroxy-7-azabenzotriazole) anion to form an extremely reactive OAt-active ester[1].

The critical advantage of this OAt ester is anchimeric assistance (the neighboring group effect): the pyridine nitrogen atom of the HOAt moiety acts as a hydrogen-bond acceptor, stabilizing the incoming amine nucleophile via a 7-membered cyclic transition state[1][2]. This drastically lowers the activation energy, accelerating the coupling of sterically hindered unnatural amino acids far beyond the capabilities of traditional reagents like HBTU or DIC/HOBt[2].

Mechanism A Carboxylic Acid (R)-2-(Boc-amino)oct-7-enoic acid B Deprotonation (DIPEA) A->B C Carboxylate Anion B->C D HATU Activation C->D E O-acyl(tetramethyl)isouronium Intermediate D->E F HOAt Displacement E->F G OAt-Active Ester (Highly Reactive) F->G H Aminolysis (Anchimeric Assistance) G->H I Coupled Amide Product H->I

HATU-mediated activation and coupling mechanism of (R)-2-(Boc-amino)oct-7-enoic acid.

Quantitative Optimization & Reagent Selection

A common failure mode in HATU-mediated couplings is the guanidinylation of the N-terminal amine. If HATU is used in excess of the carboxylic acid, the unreacted uronium salt will permanently cap the growing peptide chain, forming a dead-end tetramethylguanidinium byproduct[3]. Therefore, the molar ratio of HATU must always be strictly sub-stoichiometric relative to the amino acid.

Furthermore, because (R)-2-(Boc-amino)oct-7-enoic acid is protected by a urethane (Boc) group, oxazolone-mediated epimerization is inherently suppressed. Thus, a strong, sterically hindered base like DIPEA is preferred over weaker bases (like collidine) to maximize the reaction rate without risking racemization.

Table 1: Optimized Stoichiometry for Unnatural Amino Acid Coupling
ReagentFunctionEquivalentsRationale for Experimental Choice
(R)-2-(Boc-amino)oct-7-enoic acid Building Block2.0 eqExcess drives the reaction to completion against steric hindrance.
HATU Activator1.95 eqKept slightly lower than the amino acid to prevent N-terminal guanidinylation[3].
DIPEA Base4.0 eqEnsures complete deprotonation of the acid and neutralizes generated

[4].
DMF (Anhydrous) Solvent0.1 MPolar aprotic environment stabilizes the cyclic transition state[1].

Experimental Methodologies

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Workflow

Expertise Note: In standard Fmoc-SPPS, a Boc-protected amino acid is typically coupled exclusively at the N-terminus. This strategic choice allows the simultaneous removal of the Boc group and global side-chain deprotection during the final TFA cleavage step, eliminating the need for a separate deprotection cycle.

Workflow S1 1. Resin Swelling Anhydrous DMF (30 min) S2 2. Fmoc Deprotection 20% Piperidine in DMF S1->S2 S3 3. Pre-activation (2-3 min) Unnatural AA + HATU + DIPEA S2->S3 S4 4. Coupling Reaction Agitate 2-4 hours at RT S3->S4 S5 5. In-Process Monitoring Kaiser Test / LC-MS S4->S5 S6 6. Wash & Proceed Wash with DMF/DCM S5->S6

Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS) using HATU.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in anhydrous DMF for 30–60 minutes[4].

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc protecting group from the N-terminus[4].

  • Critical Wash: Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. (Causality: Residual piperidine will rapidly react with the HATU-activated ester, consuming the precious unnatural amino acid).

  • Pre-Activation: In a clean, dry vial, dissolve (R)-2-(Boc-amino)oct-7-enoic acid (0.2 mmol, 2.0 eq) and HATU (0.195 mmol, 1.95 eq) in 2.0 mL of anhydrous DMF. Add DIPEA (0.4 mmol, 4.0 eq). The solution will turn pale yellow. Allow pre-activation for exactly 2 to 3 minutes at room temperature. (Causality: Prolonged pre-activation leads to the degradation of the active ester into inactive N-acylurea byproducts).

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.

  • Wash: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min)[4].

Protocol B: Solution-Phase Coupling

This protocol provides a self-validating method for coupling the carboxylic acid to a small-molecule amine in solution[4].

  • Reaction Setup: Dissolve (R)-2-(Boc-amino)oct-7-enoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF (0.2 M) under an inert nitrogen or argon atmosphere[4].

  • Activation: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature to form the OAt-active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Continue stirring at room temperature for 2 to 12 hours[4].

  • Work-up: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (removes unreacted amine and DIPEA), saturated

    
     (removes HOAt and unreacted acid), and brine[4]. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Self-Validation & Quality Control

To ensure the trustworthiness of the synthesis, the following self-validating checkpoints must be integrated into the workflow:

  • For SPPS (Protocol A): Perform a Kaiser Test (Ninhydrin test) immediately after Step 6. A yellow/colorless bead result confirms complete coupling. A blue result indicates unreacted primary amines; if positive, do not proceed to cleavage. Instead, perform a double-coupling cycle using 1.0 eq of the amino acid and 0.95 eq of HATU.

  • For Solution-Phase (Protocol B): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS[4]. Stain the TLC plate with Ninhydrin to track the consumption of the primary amine. The reaction is validated as complete when the amine spot is entirely depleted.

References

  • HATU - Wikipedia Source: Wikipedia URL:[Link][1]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link][3]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]

Sources

Application Note: Enzymatic Incorporation of Unnatural Amino Acids (UAAs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the methodology for the site-specific enzymatic incorporation of unnatural amino acids (UAAs) into recombinant proteins using Genetic Code Expansion (GCE).[1][2][3][4][5] Unlike residue-specific incorporation (which relies on auxotrophy), this protocol focuses on Stop Codon Suppression (SCS) , utilizing orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs to read the amber nonsense codon (TAG) as a specific UAA. This technology enables the precise installation of chemoselective handles (azides, ketones) for Antibody-Drug Conjugates (ADCs), post-translational modification mimics, and biophysical probes.

Mechanistic Principles: The Orthogonal Translation System

The core of GCE is orthogonality . The introduced tRNA/aaRS pair must function independently of the host cell's translational machinery.

  • The Orthogonal aaRS: Engineered to recognize only the specific UAA and charge it only onto the orthogonal tRNA.[4] It must not recognize any endogenous amino acids or tRNAs.

  • The Orthogonal tRNA: Engineered to carry the UAA and recognize the Amber stop codon (TAG) via a CUA anticodon. It must not be recognized by the host's endogenous synthetases.

Pathway Visualization

The following diagram illustrates the parallel translation pathways required for successful UAA incorporation.

GCE_Mechanism cluster_host Host System (Background) cluster_ortho Orthogonal System (UAA) Host_aaRS Host aaRS Host_tRNA Host tRNA Host_aaRS->Host_tRNA Charges Ribosome Ribosome (mRNA Reading) Host_tRNA->Ribosome Decodes Sense Codons Native_AA Native AA Native_AA->Host_aaRS Recognized Ortho_aaRS Orthogonal aaRS Ortho_tRNA Orthogonal tRNA (CUA) Ortho_aaRS->Ortho_tRNA Charges Ortho_tRNA->Ribosome Decodes TAG (Amber) UAA Unnatural AA (e.g., pAcF) UAA->Ortho_aaRS Selectively Recognized Protein Full-Length Protein with UAA Ribosome->Protein Suppression Success RF1 Release Factor 1 Ribosome->RF1 Competition Truncation Truncated Protein RF1->Truncation Termination

Figure 1: The orthogonal translation pathway. The orthogonal aaRS charges the UAA onto the orthogonal tRNA, which suppresses the TAG codon at the ribosome, competing with Release Factor 1 (RF1).

System Selection: MjTyrRS vs. MbPylRS

Selecting the correct orthogonal pair is critical for experimental success.

FeatureM. jannaschii TyrRS / tRNATyrM. barkeri / M. mazei PylRS / tRNAPyl
Primary Host E. coli (Bacteria)E. coli, Mammalian (HEK293/CHO), Yeast
Orthogonality Not orthogonal in eukaryotes (cross-reacts with native tRNAs).Fully orthogonal in bacteria and eukaryotes.
Substrate Scope Best for aromatic UAAs (e.g., p-acetylphenylalanine, p-azidophenylalanine).Best for large, aliphatic, lysine derivatives (e.g., Boc-Lys, Azido-Lys).
Key Application High-yield bacterial expression of chemically active proteins.Site-specific labeling in mammalian cells (ADCs, cellular imaging).

Protocol A: Bacterial Incorporation (p-Acetylphenylalanine)

Objective: Incorporate p-acetylphenylalanine (pAcF) into a target protein (e.g., GFP or an Antibody Fragment) at a specific site in E. coli. pAcF contains a ketone handle for oxime ligation.

Materials
  • Host Strain: BL21(DE3). Pro-Tip: Use B-95.ΔA or C321.ΔA (RF1-deficient strains) to eliminate truncation and boost yield.

  • Plasmids:

    • pEVOL-pAcF: Encodes the orthogonal MjTyrRS/tRNA pair (Chloramphenicol resistance).

    • pET-Target-TAG: Encodes target protein with a TAG codon at the desired site (Ampicillin/Kanamycin resistance).

  • UAA: p-acetyl-L-phenylalanine (dissolve 100 mM stock in 50 mM NaOH; precipitate forms in acidic media).

Step-by-Step Methodology
  • Co-Transformation: Transform chemically competent E. coli with both pEVOL-pAcF and pET-Target-TAG. Plate on LB agar + Chloramphenicol (34 µg/mL) + Antibiotic for target plasmid. Incubate at 37°C overnight.

  • Inoculation: Pick a single colony into 10 mL LB (with antibiotics). Grow overnight at 37°C.

  • Scale-Up: Dilute overnight culture 1:100 into fresh media (e.g., 500 mL 2xYT or Terrific Broth).

    • Critical Step: Add antibiotics and 1 mM pAcF at the time of inoculation. (Some protocols add UAA at induction, but early addition ensures tRNA charging pools are ready).

  • Growth: Incubate at 37°C, 250 rpm until OD600 reaches 0.6–0.8.

  • Induction:

    • Induce the orthogonal system: 0.02% L-Arabinose (activates pEVOL).

    • Induce the target protein: 0.5 mM IPTG .

    • Note: Lower induction temperatures (18°C–25°C) often improve solubility and suppression efficiency.

  • Expression: Incubate for 12–16 hours at 25°C.

  • Harvest: Centrifuge (5,000 x g, 15 min). Store pellet at -80°C.

Protocol B: Mammalian Incorporation (ADCs)

Objective: Incorporate Azido-Lysine (AzK) into an IgG antibody in CHO or HEK293 cells for conjugation to a drug-linker.

Materials
  • System: MbPylRS/tRNAPyl (often codon-optimized for mammalian expression).

  • Plasmids:

    • pPylRS-tRNA: Encodes 4 copies of tRNAPyl (U6 promoter) and PylRS (CMV/EF1a promoter).

    • pAntibody-TAG: Heavy/Light chain vectors with TAG mutation.

  • UAA: N6-((2-azidoethoxy)carbonyl)-L-lysine (AzK). Stock 100 mM in 0.1 M HEPES (pH 7.5) or DMSO.

Step-by-Step Methodology
  • Seeding: Seed HEK293F cells at 1.0 × 106 cells/mL in suspension media (e.g., Expi293).

  • Transfection Complex:

    • Total DNA: 1 µg per mL of culture.

    • Ratio: Use a 4:1 ratio of pPylRS-tRNA to pAntibody-TAG.

    • Causality: High levels of orthogonal tRNA/aaRS are the limiting factor in mammalian suppression. Excess "machinery" plasmid is required.

  • UAA Addition: Immediately after adding transfection reagent, add AzK to a final concentration of 0.2 mM – 1 mM.

    • Note: Some UAAs are unstable in serum. Use serum-free media if possible.

  • Expression: Incubate cells at 37°C, 8% CO2 with shaking for 5–7 days.

  • Feed: Add enhancers/feeds as per standard transient expression protocols (e.g., 24h post-transfection).

  • Harvest: Centrifuge supernatant, filter (0.22 µm), and proceed to Protein A purification.

QC and Validation Workflow

Blindly proceeding to conjugation without validating incorporation is a common failure mode.

Validation Diagram

QC_Workflow Sample Purified Protein Sample SDS SDS-PAGE Analysis Sample->SDS MS Intact Mass Spectrometry (ESI-TOF) Sample->MS Click Fluorescent Labeling Test (Click Chemistry) Sample->Click Result1 Full Length vs. Truncated Band SDS->Result1 Check for Truncation Result2 Mass Shift: WT Mass + UAA Mass MS->Result2 Definitive Proof Result3 Fluorescent Band on Gel Click->Result3 Functional Check

Figure 2: Quality control workflow. Mass spectrometry is the gold standard for confirming UAA identity, while SDS-PAGE assesses purity and yield.

Data Interpretation[5][6]
  • SDS-PAGE: You should see a band at the full-length molecular weight. A lower molecular weight band indicates termination at the TAG codon (RF1 competition).

  • Mass Spec: Calculate the expected mass shift.

    • Example: Tyrosine (163 Da) → pAcF (205 Da). Mass shift = +42 Da.

    • Warning: If you see a mass shift of -163 Da (relative to WT), the system may have incorporated Phenylalanine or Tyrosine (loss of orthogonality).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Protein Yield Metabolic burden of the orthogonal system.Reduce Arabinose concentration (0.2% → 0.02%). Switch to rich auto-induction media.
High Truncation RF1 competition (Bacteria).Use RF1-deficient strains (e.g., B-95.ΔA). Increase UAA concentration.
No Incorporation UAA not entering cell.Check UAA solubility. Some UAAs require specific permeases or pH adjustment.
Background (WT Mass) Loss of orthogonality ("Leaky" aaRS).The aaRS is charging natural AAs. Re-evaluate the aaRS mutant choice or purify the aaRS.

References

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444. Link

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code of cells and animals.[5] Annual Review of Biochemistry, 83, 379-408. Link

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins.[6] Chemical Reviews, 114(9), 4764-4806. Link

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli.[4] Science, 292(5516), 498-500. Link

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Boc Deprotection in the Presence of Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "t-Butyl Cation" Problem

The standard removal of the tert-butyloxycarbonyl (Boc) group relies on acidolysis (e.g., TFA or HCl). This mechanism generates a transient but highly reactive electrophile: the tert-butyl cation (


).

In most syntheses, this cation decomposes to isobutylene gas. However, in the presence of an alkene , the alkene acts as a nucleophile. The


 can attack the double bond, leading to irreversible alkylation. Furthermore, the strong acidity required for Boc removal can catalyze double-bond migration  (isomerization) or hydration.

This guide provides three tiered protocols to mitigate these risks, moving from optimized standard conditions to specialized Lewis-acid methodologies.

Decision Matrix: Selecting Your Protocol

Before starting, classify your substrate to select the correct method.

DecisionMatrix Start Start: Analyze Substrate Q1 Is the alkene electron-rich (e.g., enol ether, styrenyl)? Start->Q1 Q2 Is the alkene prone to migration (isomerization)? Q1->Q2 No MethodB Method B: TMSOTf + 2,6-Lutidine (Proton-Free) Q1->MethodB Yes (High Risk) MethodA Method A: TFA + Silane Scavenger (Reductive Quenching) Q2->MethodA No (Standard) Q2->MethodB Yes MethodC Method C: ZnBr2 (Mild Lewis Acid) Q2->MethodC Alternative for Acid-Labile Groups

Figure 1: Protocol selection based on substrate sensitivity.

Method A: Reductive Scavenging (TFA + Triethylsilane)

Best for: Robust alkenes where the primary risk is alkylation, not migration.

The Science

Standard scavengers like anisole or thioanisole act as "sacrificial nucleophiles"—they get alkylated by the


 instead of your product. However, this generates bulky byproducts.
Triethylsilane (TES)  is superior because it acts as a hydride donor . It reduces the 

cation directly to isobutane (a gas), which bubbles out of the reaction, leaving only the inert silyl species.
Protocol
  • Dissolve: Dissolve substrate (1.0 equiv) in DCM (0.1 M).

  • Add Scavenger: Add Triethylsilane (TES) (2.5 – 5.0 equiv).[1]

    • Note: Ensure TES is added before the acid.

  • Acidolysis: Cool to 0°C. Slowly add TFA (Trifluoroacetic acid) to reach a final ratio of DCM:TFA:TES (50:45:5) .

  • Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC/LCMS.[1][2]

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]

Why this works: The rate of hydride transfer from TES to the carbocation is kinetically faster than the cation's attack on a standard alkene.

Method B: The "Proton-Free" Approach (TMSOTf)

Best for: Migration-prone alkenes, electron-rich alkenes, or substrates sensitive to Brønsted acids.

The Science

Strong acids (TFA/HCl) protonate alkenes, leading to carbocation intermediates that cause bond migration. This method uses TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid to activate the Boc group. Crucial Component: 2,6-Lutidine .[2][3] This sterically hindered base does not inhibit the silylation of the Boc group but effectively neutralizes any adventitious protons (TfOH) generated by moisture, maintaining a strictly aprotic environment.

Protocol
  • Setup: Flame-dry glassware. Maintain inert atmosphere (

    
     or Ar).[2]
    
  • Dissolve: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.[2][3][4]

  • Activation: Add TMSOTf (1.2 – 1.5 equiv) dropwise.

  • Monitor: Stir at 0°C. Reaction is usually complete within 30–60 minutes.

  • Quench: Add MeOH (excess) to quench silyl species.

  • Workup: Dilute with DCM, wash with sat.[2]

    
     (to remove lutidine salts), dry, and concentrate.
    

TMSMechanism Boc Boc-Amine Complex Silyl Carbamate Intermediate Boc->Complex Activation TMS TMSOTf TMS->Complex Product Free Amine Complex->Product MeOH Quench Gas CO2 + Isobutene (Gas) Complex->Gas

Figure 2: TMSOTf-mediated deprotection pathway avoiding free protons.

Method C: Mild Chemo-selective (ZnBr2)

Best for: Substrates containing other acid-sensitive groups (e.g., trityl, silyl ethers) that must survive.

The Science

Zinc Bromide (


) is a mild Lewis acid that coordinates to the Boc carbonyl oxygen. It is significantly slower than TFA or TMSOTf but offers exquisite selectivity. It generally will not touch standard alkenes or cause migration.
Protocol
  • Dissolve: Dissolve substrate in DCM (0.1 M).

  • Reagent: Add

    
      (5.0 equiv).
    
  • Reaction: Stir vigorously at Room Temperature.

    • Note: This reaction is heterogeneous (slurry).

    • Time: Slow. Expect 4–24 hours.

  • Workup: Add water to dissolve zinc salts. Extract with DCM.[5][6][7]

Troubleshooting & FAQs

Symptom: Alkene Alkylation (t-Butyl adducts)
  • Diagnosis: LCMS shows Mass + 56 Da.

  • Root Cause: The

    
     cation attacked the alkene before it could be eliminated.
    
  • Fix: Switch to Method A . Increase Triethylsilane (TES) loading to 10 equiv. The hydride transfer must outcompete the alkene attack.

Symptom: Double Bond Migration
  • Diagnosis: NMR shows shift in vinylic protons; LCMS mass is correct, but retention time shifted.

  • Root Cause: Acid-catalyzed isomerization via protonation/deprotonation.

  • Fix: Switch to Method B (TMSOTf) immediately. You must eliminate free protons. Ensure your DCM is anhydrous.[2]

Symptom: Incomplete Reaction with TMSOTf
  • Diagnosis: Starting material remains after 2 hours.

  • Root Cause: The silyl carbamate intermediate is stable and hasn't hydrolyzed, OR the reagents are wet (TMSOTf hydrolyzed to TfOH, which is then neutralized by Lutidine, stopping the reaction).

  • Fix: Ensure a distinct MeOH quench step is performed (this cleaves the silyl carbamate). Use fresh TMSOTf ampules.

Comparison of Methods
FeatureMethod A (TFA/TES)Method B (TMSOTf)Method C (ZnBr2)
Mechanism Brønsted AcidLewis Acid (Silyl)Lewis Acid (Chelation)
Alkene Safety Moderate (Requires Scavenger)HighVery High
Migration Risk HighLowVery Low
Speed Fast (<1 h)Fast (<1 h)Slow (4–24 h)
Reagent Cost LowHighModerate

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for general deprotection conditions).

  • TMSOTf/Lutidine Method: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of Organic Chemistry, 55(3), 870–876.

  • Silane Scavengers: Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[8] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger.[8][9] Tetrahedron Letters, 33(37), 5441-5444.

  • Zinc Bromide Method: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[10] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[10] Synthetic Communications, 19(18), 3139-3142.[10]

Sources

preventing side reactions during ring-closing metathesis on peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Ring-closing metathesis (RCM) is a transformative ruthenium-catalyzed reaction used to synthesize conformationally constrained "stapled" peptides and macrocycles. While RCM offers high functional group tolerance and avoids the C-terminal epimerization often seen in traditional lactamization[1], it is highly susceptible to specific side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding intramolecular cyclization.

Part 1: Diagnostic Workflow

Before adjusting your protocol, you must accurately diagnose the failure mode of your RCM reaction. Use the LC-MS diagnostic workflow below to identify the root cause of your specific side reaction.

RCM_Troubleshooting Start Analyze Crude RCM Product (LC-MS / HPLC) Q1 Mass > Expected? (Dimers/Oligomers) Start->Q1 Q2 Mass -14 Da or -28 Da? (Desallyl / Isomerization) Start->Q2 Q3 Starting Material Remains? (Catalyst Poisoning / Aggregation) Start->Q3 Success Successful Intramolecular Cyclization Start->Success A1 Action: Increase pseudodilution, use chaotropic salts (0.4 M LiCl), or apply microwave heating. Q1->A1 Yes A2 Action: Lower temp to 40°C, add 1,4-benzoquinone, acid-wash solvent. Q2->A2 Yes A3 Action: Switch to Hoveyda-Grubbs II, check side-chain protecting groups, optimize resin swelling. Q3->A3 Yes

Diagnostic workflow for resolving side reactions in peptide ring-closing metathesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing high molecular weight species (dimers/oligomers) instead of my cyclic peptide?

The Causality: RCM is an entropically unfavorable process. If the effective local concentration of the reactive alkene tails is too high, intermolecular cross-metathesis (oligomerization) will outcompete intramolecular cyclization[2]. Furthermore, peptides on a solid support can form inter-chain hydrogen bonds (β-sheet-like aggregates), physically restricting the flexibility needed for the tails to meet. The Solution:

  • Pseudodilution: Perform the reaction on-resin (Solid-Phase Peptide Synthesis, SPPS) using a low-loading resin (≤ 0.2 mmol/g) to physically separate the peptide chains[3].

  • Disrupt Aggregation: Wash the resin with chaotropic salts (e.g., 0.4 M LiCl in DMF) prior to the reaction. Lithium ions disrupt the secondary hydrogen-bonding networks, restoring peptide solvation and backbone flexibility[4]. Alternatively, utilize microwave heating to provide the thermal energy required to break these aggregates[3].

Q2: My LC-MS shows products with a mass of -14 Da or -28 Da relative to the expected mass. What happened?

The Causality: You are observing desallyl products caused by double-bond migration (isomerization). During the reaction, ruthenium catalysts can decompose into ruthenium hydride species. These hydrides act as potent isomerization catalysts, shifting the terminal alkene to an internal alkene before metathesis occurs. When metathesis finally happens, the reaction expels propene instead of ethylene, resulting in a loss of 14 Da per isomerized alkene[3]. The Solution:

  • Lower the Temperature: Catalyst degradation accelerates at high temperatures. Drop your reaction temperature from 60°C to 40°C[3].

  • Use Isomerization Suppressants: Add 10 mol% of 1,4-benzoquinone to the reaction mixture. 1,4-benzoquinone acts as a radical scavenger and oxidizes the deleterious ruthenium hydrides back to an inactive state, effectively shutting down the isomerization pathway[3][5].

Q3: The reaction stalls with significant linear starting material remaining. How do I push it to completion?

The Causality: This indicates either severe resin aggregation or catalyst poisoning. Ruthenium catalysts are highly sensitive to Lewis basic coordination. Unprotected nucleophilic side chains (e.g., primary amines, thioethers in Met/Cys, or unprotonated histidines) can chelate the ruthenium center, permanently deactivating it[3]. The Solution: Ensure all reactive side chains are heavily protected (e.g., Trt for Cys/His, Boc for Lys). If aggregation is ruled out, switch from a 2nd Generation Grubbs catalyst to a Hoveyda-Grubbs II catalyst. The isopropoxy ether chelation in Hoveyda-Grubbs II provides higher thermal stability and resistance to polar functional group poisoning compared to the phosphine ligands of standard Grubbs catalysts[3].

Part 3: Catalyst Selection & Quantitative Data

Selecting the correct catalyst is the most critical variable in preventing side reactions. Use the table below to match the catalyst to your specific peptide sequence constraints.

Catalyst TypeLigand SystemThermal StabilityPoisoning ResistanceBest Use Case in Peptide RCM
Grubbs I Phosphine (PCy3)Low (< 40°C)LowSimple, unhindered terminal dienes with no polar side chains.
Grubbs II NHC & PhosphineModerate (40-50°C)ModerateStandard stapled peptides; prone to causing isomerization at >50°C.
Hoveyda-Grubbs II NHC & Isopropoxy etherHigh (up to 80°C)HighDifficult sequences; highly resistant to chelation by polar peptide side chains.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Optimized On-Resin RCM with Isomerization Suppression

This protocol is designed as a self-validating system: it incorporates pseudodilution, thermal control, and hydride scavenging to guarantee high-fidelity cyclization.

  • Resin Preparation: Swell the linear peptide-resin (ideal loading: 0.1–0.2 mmol/g) in anhydrous, degassed 1,2-dichloroethane (DCE) for 30 minutes under an inert argon atmosphere[6].

  • Catalyst Activation: In a separate vial, dissolve Hoveyda-Grubbs II catalyst (15 mol% relative to peptide loading) and 1,4-benzoquinone (10 mol%) in a minimal volume of degassed DCE[3].

  • Reaction Execution: Add the catalyst solution to the swollen resin. Seal the vessel under argon and agitate gently at 40°C for 3 to 4 hours. Critical: Do not exceed 40°C to prevent the generation of Ru-hydrides.

  • Resin Washing: Drain the reaction mixture. Wash the resin sequentially with DCE (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove ruthenium byproducts.

  • Validation: Cleave a micro-aliquot of resin using standard TFA/TIS/H2O cocktails and analyze via LC-MS to confirm the absence of -14 Da desallyl peaks.

SOP 2: Post-RCM Olefin Hydrogenation (Optional but Recommended)

The resulting hydrocarbon double bond from RCM is susceptible to oxidation and acid-catalyzed side reactions during final TFA cleavage. Hydrogenating the bond on-resin increases the stability of the final macrocycle[7].

  • Solvent Exchange: Swell the post-RCM peptide-resin in N-Methyl-2-pyrrolidone (NMP).

  • Reagent Preparation: Prepare a solution of 2,4,6-triisopropylbenzenesulfonyl hydrazide (10 equivalents based on resin loading) and piperidine (20 equivalents) in NMP to yield a ~0.7 M hydrazine solution[7].

  • Reduction: Add the solution to the resin, seal the flask, and heat in a water bath at 47°C for 2 hours[7].

  • Iteration: Drain and repeat the reduction step 3 to 4 times to ensure complete saturation of the double bond. Wash thoroughly with NMP and DCM before proceeding to global cleavage.

Part 5: References

  • Gisemba, S., & Aldrich, J. V. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PubMed Central (PMC). Available at:[Link]

  • NIH/PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central (PMC). Available at:[Link]

  • RSC Publishing. Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at:[Link]

  • van Lierop, B. J. Ring-closing Metathesis in Peptides – the Sting is in the Tail!. ConnectSci. Available at:[Link]

  • Wikipedia. Ring-closing metathesis. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of (R)-2-(Boc-amino)oct-7-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting, FAQs, and Validated Methodologies for Unnatural Amino Acid Purification

Purification Ecosystem Overview

(R)-2-(Boc-amino)oct-7-enoic acid is a critical unnatural D-amino acid building block, extensively utilized in the synthesis of hydrocarbon-stapled peptides via ring-closing metathesis. Because it possesses a lipid-like aliphatic chain, a terminal alkene, a base-sensitive


-chiral center, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its purification requires a highly orchestrated approach.

The workflow below outlines the decision-making process for isolating this molecule from crude synthetic mixtures, balancing chromatographic resolution with chemical stability.

PurificationWorkflow Start Crude (R)-2-(Boc-amino) oct-7-enoic acid Decision1 Purity > 85%? Start->Decision1 Chromatography Flash Chromatography (Silica, 0.2% AcOH) Decision1->Chromatography No (High Impurity) SaltFormation DCHA Salt Formation (Et2O / Hexane) Decision1->SaltFormation Yes (Oiling Out) Evaporation Co-evaporate with Toluene (Remove AcOH) Chromatography->Evaporation Evaporation->SaltFormation Optional Polish PureProduct Pure (R)-2-(Boc-amino) oct-7-enoic acid Evaporation->PureProduct Recrystallization Recrystallization (Cool to -20°C) SaltFormation->Recrystallization SaltBreaking Salt Breaking (10% Citric Acid / EtOAc) Recrystallization->SaltBreaking SaltBreaking->PureProduct

Figure 1: Purification decision tree for (R)-2-(Boc-amino)oct-7-enoic acid derivatives.

Troubleshooting & FAQs

Q1: My crude (R)-2-(Boc-amino)oct-7-enoic acid is separating as a viscous oil rather than a solid. How can I induce crystallization? A1: "Oiling out" is a ubiquitous issue for aliphatic, lipid-like unnatural amino acids. The terminal alkene and the octyl chain increase the molecule's lipophilicity, lowering its melting point and causing it to separate as a supersaturated liquid. Solution & Causality: Convert the free acid to a dicyclohexylamine (DCHA) salt[1]. The bulky cyclohexyl rings of DCHA disrupt the lipophilic packing of the octenyl chains, forcing the molecules into a rigid, highly stable crystalline lattice. This diastereomeric salt can be easily filtered and stored indefinitely.

Q2: During silica gel flash chromatography, my product streaks severely across the column, leading to poor resolution and low recovery. How do I fix this? A2: Streaking occurs because the free carboxylic acid group ionizes and interacts strongly with the polar silanol groups on the stationary phase. Solution & Causality: Add 0.2% to 0.5% glacial acetic acid (AcOH) to your eluent (e.g., Hexane/EtOAc or DCM/MeOH)[2]. The AcOH suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral, protonated state, which elutes as a tight band. Self-Validating System: You must co-evaporate the collected fractions with toluene. Toluene forms an azeotrope with acetic acid, ensuring complete removal. Failure to remove residual AcOH will result in autocatalytic Boc deprotection during storage[3]. Verify removal by checking the pH of the reconstituted residue.

Q3: I suspect my product is undergoing racemization during the purification of the activated ester derivative. How can I prevent this? A3: The


-proton of (R)-2-(Boc-amino)oct-7-enoic acid is susceptible to base-catalyzed abstraction, especially when the carboxylic acid is converted to an activated ester (e.g., NHS or pentafluorophenyl ester), leading to epimerization via an enol/enolate intermediate.
Solution & Causality: Avoid strong bases during extraction or salt breaking. When breaking the DCHA salt to recover the free acid, use a mild acid like 10% aqueous citric acid or KHSO

rather than strong HCl, which could also cleave the Boc group[1].

Q4: Is the terminal alkene sensitive to degradation during standard workup? A4: Yes. Terminal alkenes are susceptible to auto-oxidation and radical-mediated side reactions if left in concentrated solutions exposed to light and air[4]. Solution & Causality: Avoid using old ethereal solvents, which often contain trace peroxides that initiate radical additions across the double bond. Purge storage vials with Argon and store the purified product at -20°C.

Quantitative Purification Metrics

Summarized below are the expected quantitative outcomes and parameters for the primary purification strategies.

Purification MethodSolvent System / ReagentsTarget Impurity RemovedExpected Recovery (%)Rf Value / Observation
Flash Chromatography Hexane/EtOAc (7:3) + 0.2% AcOHNon-polar byproducts, unreacted starting material75 - 85%~0.35
DCHA Salt Crystallization Diethyl Ether / HexaneTrace epimers, colored impurities80 - 90%Forms white needle crystals
Salt Breaking (Free Acid) EtOAc / 10% Citric Acid (aq)Dicyclohexylamine> 95%N/A (Phase separation)

Validated Experimental Protocols

Protocol A: DCHA Salt Formation and Recrystallization

Use this protocol to polish material that is >85% pure but oiling out.

  • Dissolution: Dissolve the crude oily (R)-2-(Boc-amino)oct-7-enoic acid in anhydrous diethyl ether (approx. 5 mL per gram of crude).

  • Salt Formation: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring at room temperature[1].

  • Precipitation: Stir for 2 hours. If precipitation does not occur, add hexane dropwise until the solution becomes slightly cloudy, then cool to -20°C overnight.

  • Filtration: Collect the white crystalline DCHA salt via vacuum filtration. Wash the filter cake with ice-cold diethyl ether.

  • Validation: Dry under vacuum to a constant weight. Check purity via chiral HPLC to ensure the (R)-enantiomer is >99% ee.

Protocol B: Recovery of the Free Acid (Salt Breaking)

Use this protocol immediately before utilizing the amino acid in solid-phase peptide synthesis.

  • Suspension: Suspend the purified DCHA salt in ethyl acetate (10 mL per gram).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 10% aqueous citric acid[1].

  • Extraction: Shake vigorously. The DCHA partitions into the aqueous layer as a citrate salt, while the free Boc-amino acid partitions into the organic layer.

  • Washing: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure. The product should now be a high-purity oil or foam ready for peptide stapling[4].

Protocol C: Normal Phase Flash Chromatography

Use this protocol for highly impure crude mixtures.

  • Column Preparation: Pack silica gel using Hexane/EtOAc (8:2) containing 0.2% glacial acetic acid[2].

  • Loading: Dissolve the crude mixture in a minimum volume of eluent. If the sample is insoluble, dry-load it onto a small amount of silica gel.

  • Elution: Run the column using a gradient of 8:2 to 6:4 Hexane/EtOAc (maintaining constant 0.2% AcOH).

  • Fraction Analysis: Monitor fractions via TLC (stain with Ninhydrin after heating the plate to cleave the Boc group).

  • Concentration & Validation: Pool product-containing fractions. Add 10 mL of toluene and concentrate under reduced pressure to azeotropically remove the acetic acid. Repeat the toluene co-evaporation twice to ensure complete acid removal, preventing Boc cleavage[3].

References

  • Using Unnatural Amino Acids to Probe the Energetics of Oxyanion Hole Hydrogen Bonds in the Ketosteroid Isomerase Active Site. Journal of the American Chemical Society. URL:[Link]

  • Development and Evaluation of Novel Hydrocarbon Stapled Peptidomimetics with Future Application to Bionic Proteins. White Rose eTheses Online. URL:[Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega. URL:[Link]

Sources

troubleshooting low coupling efficiency of sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of automated steps, but as a complex thermodynamic and kinetic system.

When incorporating sterically hindered amino acids—such as α,α-disubstituted residues (e.g., Aib), N-methylated amino acids (e.g., N-Methylleucine), or β-branched residues (e.g., Val, Ile)—you are fighting against fundamental physical chemistry. The bulky side chains physically obstruct the nucleophilic attack of the resin-bound amine onto the activated carboxyl group of the incoming amino acid[1][2]. This kinetic bottleneck leads to incomplete couplings, deletion sequences, and drastically reduced overall yields[2][3].

This guide provides a mechanistic breakdown, quantitative data, and self-validating protocols to troubleshoot and overcome low coupling efficiencies.

Diagnostic & Troubleshooting Workflow

Before altering your chemistry, you must diagnose the failure point. The workflow below outlines the logical progression for troubleshooting a failed coupling step.

TroubleshootingWorkflow A Incomplete Coupling (Positive Colorimetric Test) B 1. Upgrade Coupling Reagent (HATU, COMU, PyOxim) A->B Step 1 C 2. Apply Microwave-Assisted SPPS (Thermal Energy) B->C Fails F Successful Coupling (Negative Test) B->F Success D 3. Optimize Solvation (NMP, Chaotropic Salts) C->D Fails C->F Success E 4. Advanced Electrophiles (Acyl Fluorides / Triphosgene) D->E Extreme Hindrance D->F Success E->F Success

Troubleshooting workflow for resolving low coupling efficiency in SPPS.

Mechanistic Causality: Why Standard Couplings Fail

To fix a failing reaction, we must understand the root cause. Standard coupling reagents like HBTU or PyBOP generate OBt active esters. For unhindered amino acids, this is sufficient. However, for hindered residues, three critical barriers emerge:

  • Activation Energy Barrier : The steric bulk (e.g., the gem-dimethyl groups on Aib or di-tert-butyl esters on Gla) restricts the conformational freedom of the transition state, drastically raising the activation energy required for amide bond formation[1][4].

  • Resin Aggregation : Sterically hindered residues often exacerbate intermolecular hydrogen bonding, causing the peptide-resin matrix to collapse. This limits the diffusion of reagents to the reactive sites[5].

  • Two-Phase Acyl Transfer Kinetics : Conventional SPPS relies on a two-phase acyl transfer from the solution to the solid support, which becomes a severe kinetic bottleneck when the reactive amine is buried[6][7].

Quantitative Data: Coupling Reagent Selection

Upgrading your coupling reagent is the first line of defense. The table below summarizes the efficiency and mechanistic advantages of advanced coupling strategies.

Coupling Reagent / StrategyEfficiency for Hindered AAsRacemization RiskMechanistic Advantage
HBTU / PyBOP Low to ModerateModerateForms standard OBt active esters; insufficient for Aib or N-methylated AAs[1].
HATU HighLowForms highly reactive OAt esters; the neighboring pyridine nitrogen accelerates the nucleophilic attack via a base-catalyzed effect[1][8].
COMU / PyOxim Very HighVery LowOxymaPure-based; excellent leaving group, superior efficiency for Aib, and safer than HOAt-based reagents[9][10].
TFFH (Acyl Fluorides) ExtremeLowGenerates amino acid fluorides in situ. The extremely small atomic radius of fluorine minimizes steric clash during attack[1][11].
Triphosgene (BTC) ExtremeLowGenerates amino acid chlorides in situ; highly reactive for N-alkylated and C-α branched residues[12].
Microwave-Assisted SPPS Very HighModerateRapid, uniform thermal energy directly overcomes the high activation barrier of hindered couplings[1][3].

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next synthesis step without confirming the success of the current one.

Protocol 1: Double Coupling with High-Efficiency Reagents (HATU or COMU)

Causality: When kinetics are slow, increasing the concentration of the highly reactive OAt or Oxyma ester and refreshing the reaction equilibrium drives the sluggish coupling to completion[1][8].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine[3][9].

  • First Activation: In a separate vial, dissolve 4 equivalents (eq) of the sterically hindered Fmoc-amino acid and 3.9 eq of HATU (or COMU) in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 1-5 minutes[1][3].

  • First Coupling: Add the activated mixture to the resin. Agitate for 45-60 minutes at room temperature. Drain and wash with DMF[1].

  • Validation Step: Perform a Kaiser test (for primary amines) or a Chloranil/Bromophenol Blue test (for secondary amines like N-methyl residues). A positive test (blue/green color) indicates unreacted amines[3][5].

  • Second Coupling: If the test is positive, repeat Steps 2-3 with a freshly prepared batch of activated amino acid[1][9].

  • Capping: If trace unreacted amines persist after the second coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This permanently blocks the unreacted sites, preventing the formation of difficult-to-separate deletion sequences[2][5].

Protocol 2: In Situ Acyl Fluoride Generation for Extreme Hindrance

Causality: When even potent uronium/phosphonium reagents fail (e.g., coupling consecutive Aib residues), converting the carboxylic acid to an acyl fluoride provides a highly reactive, sterically unencumbered electrophile[1][11].

  • Preparation: Dissolve 2 eq of the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) in an anhydrous solvent like Dichloromethane (DCM)[1].

  • Activation: Add 2 eq of Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and 4 eq of DIPEA. Allow the reaction to proceed for 15 minutes to ensure complete in situ conversion to the acyl fluoride[11].

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Agitate for 2-4 hours[1].

  • Validation Step: Wash the resin extensively and perform the appropriate colorimetric test to confirm the reaction has reached completion.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple two consecutive Aib residues, but even with HATU, the yield is dismal. What is the next logical step? A1: Consecutive α,α-disubstituted amino acids create extreme steric hindrance that standard OAt esters struggle to overcome. If HATU fails, switch to in situ acyl fluoride generation using TFFH[11] or acyl chloride generation using triphosgene (BTC)[12]. Alternatively, apply Microwave-Assisted SPPS (MA-SPPS) to provide the necessary thermal energy to overcome the massive activation barrier[1][3].

Q2: My sequence contains N-Methylleucine. The coupling seems to work, but the subsequent Fmoc deprotection and coupling steps are failing. Why? A2: N-methylated amino acids are not only difficult to couple onto the chain, but once incorporated, their secondary amine is significantly less nucleophilic for the next incoming amino acid[8][12]. Furthermore, they frequently induce localized secondary structures that cause resin aggregation[5]. To resolve this, use COMU or PyOxim for the subsequent coupling, and consider using a "magic mixture" solvent (e.g., DCM/DMF/NMP 1:1:1) to disrupt aggregation and improve solvation[1][9].

Q3: How do I know if my coupling reagent is degrading before the reaction finishes? A3: Highly reactive reagents like COMU are incredibly efficient but can degrade more rapidly in DMF compared to HATU[10]. If you suspect degradation during a long coupling step (e.g., overnight), it is chemically more effective to perform a double or triple coupling with shorter durations (e.g., 45 minutes each) using freshly prepared activated amino acid solutions, rather than relying on a single prolonged coupling[1].

Q4: Are there emerging technologies to solve the two-phase acyl transfer bottleneck entirely? A4: Yes. Recent advancements include immobilized ribosome-mimicking molecular reactors (RMMR). These systems bypass the traditional two-phase acyl transfer mechanism by facilitating on-resin, proximity-induced acyl transfers. This significantly boosts the coupling efficiency of N-methylated and α,α-disubstituted amino acids by mimicking the close-proximity mechanics of biological ribosomes[6][7].

References

  • Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Springer Nature. Available at: [Link]

  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. PubMed (NIH). Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]

  • Derivatives of Oxyma for amide bond formation. ResearchGate. Available at:[Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.

Sources

suppression of olefin isomerization during metathesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Metathesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected product mixtures during ring-closing metathesis (RCM), cross-metathesis (CM), or enyne metathesis. One of the most pervasive and frustrating issues is olefin isomerization —the unintended migration of carbon-carbon double bonds.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind double-bond migration and provide field-proven, self-validating protocols to suppress it, ensuring high product purity and yield.

Diagnostic Logic: Identifying and Resolving Isomerization

Before altering your chemical system, it is critical to diagnose the root cause of the isomerization. The workflow below outlines the logical progression for troubleshooting double-bond migration in your metathesis reactions.

MetathesisTroubleshooting Start Isomerization Detected in Metathesis Product? CheckConditions Evaluate Reaction Temperature & Time Start->CheckConditions HighTemp High Temp / Prolonged CheckConditions->HighTemp Standard Standard Conditions CheckConditions->Standard ReduceTemp Reduce Temp & Optimize Catalyst Loading HighTemp->ReduceTemp AddSuppressor Introduce Isomerization Suppressor Standard->AddSuppressor ReduceTemp->AddSuppressor Unresolved Success Isomerization Suppressed Proceed to Purification ReduceTemp->Success Resolved SubstrateCheck Is Substrate Acid-Sensitive? AddSuppressor->SubstrateCheck Benzoquinone Add 1,4-Benzoquinone (0.05-0.10 eq) SubstrateCheck->Benzoquinone Yes AceticAcid Add Acetic Acid (1-2 eq) or P-Oxo Acids SubstrateCheck->AceticAcid No Benzoquinone->Success AceticAcid->Success

Diagnostic workflow for identifying and suppressing olefin isomerization in metathesis.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does the double bond migrate during my metathesis reaction?

A: Olefin isomerization is not catalyzed by the intact ruthenium alkylidene (e.g., Grubbs or Hoveyda-Grubbs catalysts) itself. Instead, it is caused by the in situ formation of ruthenium hydride (Ru-H) species . These hydrides form when the catalyst decomposes—often triggered by trace oxygen, basic impurities, or prolonged heating. Once generated, the Ru-H species rapidly promote double-bond migration via a classic metal-hydride insertion and


-hydride elimination pathway. To stop isomerization, you must quench or prevent the formation of these hydrides.
Q2: What are the most effective additives to suppress this isomerization?

A: The two most rigorously validated suppressors are 1,4-benzoquinone and acetic acid .

  • 1,4-Benzoquinone (and electron-deficient variants like 2,6-dichlorobenzoquinone) acts as a redox-active scavenger. It rapidly oxidizes the rogue Ru-H species back to a metathesis-inactive state without poisoning the primary catalytic cycle.

  • Acetic acid acts by protonating or altering the coordination sphere of the hydride species.

  • For large-scale industrial applications, phosphorous oxo acids or their esters are sometimes employed to passivate residual catalyst during the workup phase to prevent post-reaction isomerization .

Q3: How do I choose between 1,4-benzoquinone and acetic acid?

A: Your choice depends entirely on substrate compatibility. If your molecule contains acid-sensitive functional groups (e.g., silyl ethers, acetals, or THP protecting groups), 1,4-benzoquinone is the superior choice because it operates under strictly neutral conditions. If your substrate is robust and you are utilizing a 2nd-generation Grubbs catalyst, acetic acid is highly effective, inexpensive, and easy to remove during an aqueous workup.

Quantitative Data: Additive Efficacy Comparison

To assist in your experimental design, the following table synthesizes the performance metrics of common isomerization suppressors based on established literature standards.

AdditiveTypical LoadingMechanism of ActionSubstrate CompatibilityIsomerization SuppressionImpact on Metathesis Yield
None (Control) N/AN/ABroadPoor (High migration)Baseline
1,4-Benzoquinone 5–10 mol%Oxidizes/quenches Ru-H speciesExcellent (Neutral)Excellent (>95% suppressed)Neutral to slightly reduced
Acetic Acid 10–100 mol%Protonates/coordinates Ru-HPoor for acid-sensitiveExcellent (>95% suppressed)Neutral
Phenylphosphoric Acid 5–10 mol%Passivates residual catalystModerateGoodCan slow reaction rate

Experimental Protocols

The following methodologies are designed as self-validating systems. By following the causality embedded in each step, you ensure that the protocols actively confirm their own success.

Protocol A: Metathesis with 1,4-Benzoquinone (For Acid-Sensitive Substrates)

1. Preparation & Degassing

  • Step: Dissolve the diene substrate (1.0 eq) in anhydrous, degassed solvent (e.g.,

    
     or toluene) to a concentration of 0.01–0.05 M. Sparge the solution with Argon for 15 minutes.
    
  • Causality: Trace oxygen promotes the oxidative decomposition of the ruthenium carbene into the problematic ruthenium hydride species. Strict anaerobic conditions delay this degradation.

2. Additive Introduction

  • Step: Add 1,4-benzoquinone (0.05–0.10 eq relative to the substrate; typically 1-2 equivalents relative to the catalyst loading) .

  • Causality: Introducing the oxidant before the catalyst ensures that any Ru-H species formed during the initiation phase are immediately quenched.

3. Catalyst Addition & Execution

  • Step: Add the selected Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, typically 2–5 mol%). Stir the reaction at the optimized temperature (e.g., 40 °C for

    
    ).
    

4. Validation & Quenching

  • Step: Monitor progression via TLC. Once the starting material is consumed, quench the reaction by adding excess ethyl vinyl ether (approx. 0.1 mL per 10 mL solvent) and stir for 15 minutes.

  • Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This prevents any background isomerization during solvent evaporation.

  • Self-Validation: Obtain a crude

    
     NMR before column chromatography. Confirm success by verifying the complete disappearance of terminal olefin signals (
    
    
    
    4.9–5.1 ppm) and the absence of unexpected internal olefin multiplets, which would indicate migration.
Protocol B: Metathesis with Acetic Acid (For Robust Substrates)

1. Preparation

  • Step: Dissolve the substrate (1.0 eq) in anhydrous, degassed

    
     (0.01–0.05 M) under an inert atmosphere.
    

2. Additive Introduction

  • Step: Add glacial acetic acid (0.1 to 1.0 eq relative to the substrate).

  • Causality: Acetic acid protonates the off-cycle ruthenium hydride species, pushing the metal back into a benign state without cleaving the sensitive carbene bond required for the main catalytic cycle.

3. Reaction & Workup

  • Step: Introduce the Ruthenium catalyst (2–5 mol%) and heat to reflux (40 °C).

  • Step: Upon completion (monitored by TLC/NMR), quench with ethyl vinyl ether. Wash the organic layer with saturated aqueous

    
     to neutralize and remove the acetic acid before concentrating the crude mixture.
    
  • Causality: Removing the acid prior to concentration prevents acid-catalyzed degradation of the product during the thermal stress of rotary evaporation.

References

  • Title: Prevention of Undesirable Isomerization during Olefin Metathesis Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2005, 127, 17160–17161) URL: [Link]

  • Title: Metathesis catalysts and reducing olefin isomerization Source: Anderson's Process Solutions (2017) URL: [Link]

  • Title: Methods for suppressing isomerization of olefin metathesis products (US9481627B2)

Technical Support Center: Selective Boc Deprotection in Complex Scenarios

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for selective tert-butyloxycarbonyl (Boc) deprotection. As a Senior Application Scientist, I frequently encounter workflows where standard trifluoroacetic acid (TFA) or HCl protocols destroy meticulously assembled acid-sensitive functionalities.

This guide is designed to move beyond basic protocols, providing researchers and drug development professionals with mechanistically grounded, self-validating methodologies to achieve precise chemoselectivity.

Diagnostic Decision Matrix

Before selecting a reagent, you must analyze the specific electronic and steric vulnerabilities of your orthogonal protecting groups. Use the flowchart below to determine the optimal kinetic or thermodynamic pathway for your substrate.

Workflow A N-Boc Protected Amine with Acid-Sensitive Groups B Identify Acid-Sensitive Group A->B C1 Silyl Ethers (TBS, TBDMS, TIPS) B->C1 Silyl C2 t-Butyl Esters/Ethers Trityl Groups B->C2 t-Butyl/Trityl C3 Highly Acid-Labile (No acid tolerated) B->C3 Extreme D1 TMSOTf / 2,6-Lutidine in DCM (0 °C to RT) C1->D1 Mild Lewis Acid D2 ZnBr2 in DCM (RT, 24-72h) C2->D2 Selective Chelation D3 Water / Microwave (100 °C, 15 min) C3->D3 Catalyst-Free

Figure 1: Decision matrix for selective N-Boc deprotection based on orthogonal protecting groups.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does standard TFA/DCM cleave my TBS ether alongside the Boc group, and how do I prevent it? A1: Standard Brønsted acids like TFA protonate the oxygen of the silyl ether, creating a highly favorable leaving group that is rapidly cleaved by trace ambient moisture or nucleophiles. To prevent this, you must shift from Brønsted acidity to targeted Lewis acidity. Using TMSOTf and 2,6-lutidine is the gold standard here. TMSOTf selectively silylates the carbamate carbonyl. Meanwhile, 2,6-lutidine acts as a sterically hindered, non-nucleophilic base that scavenges any trace triflic acid generated in situ, completely suppressing the Brønsted acid-catalyzed hydrolysis of your TBS/TBDMS groups[1][2].

Q2: I need to remove an N-Boc group, but my molecule contains a tert-butyl ester. Since they are chemically similar, is selective cleavage possible? A2: Yes, through the principle of selective chelation using ZnBr₂ . While both groups contain a tert-butyl moiety, the Boc group is a carbamate (possessing both a carbonyl oxygen and an adjacent ether-like oxygen), whereas the tert-butyl ester only has one carbonyl. ZnBr₂ acts as a bidentate Lewis acid, preferentially chelating the Boc group and activating it for cleavage. The ester lacks this dual-coordination capability and remains kinetically stable under these mild conditions[3][4][5].

Q3: My substrate degrades even under mild Lewis acidic conditions. Is there a completely acid-free alternative? A3: Yes. Catalyst-free water-mediated thermal deprotection is highly effective for extremely sensitive substrates. By heating the compound in water to 100 °C (often accelerated via microwave irradiation), the Boc group undergoes thermal solvolysis. The neutral pH prevents the degradation of acid-labile functionalities, and the reaction is driven thermodynamically by the extrusion of CO₂ and isobutylene gases[6].

Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies. Each protocol includes built-in checkpoints to verify reaction progress without compromising the substrate.

Protocol A: TMSOTf/2,6-Lutidine Deprotection (For Silyl Ether Preservation)

Use when your molecule contains TBS, TBDMS, TIPS, or acetal protecting groups.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Base Addition: Add 2,6-lutidine (3.0 to 4.0 equiv) to the solution. Causality check: The excess base is critical to neutralize any triflic acid formed, protecting the silyl ethers.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 to 3.0 equiv).

  • Monitoring: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor via LC-MS or TLC. The intermediate formed is a silyl carbamate, which may appear as a distinct spot.

  • Quenching & Workup: Once the starting material is consumed (typically 1–4 hours), quench the reaction by adding saturated aqueous NaHCO₃. The silyl carbamate rapidly hydrolyzes to the free amine upon aqueous workup[1]. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: ZnBr₂-Mediated Deprotection (For tert-Butyl Ester Preservation)

Use when your molecule contains t-butyl esters, t-butyl ethers, or trityl groups.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add anhydrous Zinc Bromide (ZnBr₂) (2.0 to 3.0 equiv) in one portion. Note: ZnBr₂ is highly hygroscopic; use a freshly opened bottle or dry it under vacuum with gentle heating prior to use to prevent sluggish reaction rates[3][7].

  • Reaction: Stir the suspension vigorously at room temperature. This reaction is kinetically slow due to the mild nature of the Lewis acid.

  • Monitoring: Check progress via TLC every 12 hours. Full conversion typically requires 24 to 72 hours[3].

  • Workup: Quench the reaction with water. If an emulsion forms (due to zinc salts), add a small amount of saturated aqueous EDTA or Rochelle's salt to chelate the zinc. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate[5].

Quantitative Method Comparison

The following table summarizes the operational parameters for the most reliable selective deprotection strategies, allowing you to balance reaction time against functional group tolerance.

Reagent SystemTargetTolerated FunctionalitiesTypical YieldReaction TimeMechanistic Rationale
ZnBr₂ / DCM N-Boctert-Butyl esters, Trityl, PMB75–95%24–72 hBidentate Lewis acid chelation; insufficient acidity for ester cleavage.
TMSOTf / 2,6-Lutidine N-BocTBS, TBDMS, TIPS, Acetals85–99%1–4 hSilylation of carbamate; hindered base completely suppresses Brønsted acidity.
H₂O / Microwave (100 °C)N-BocHighly acid/base sensitive groups80–95%10–30 minThermal solvolysis; neutral pH prevents side reactions; driven by gas evolution.
SnCl₄ / EtOAc N-BocThioamides, Acetals80–90%2–6 hMild Lewis acid activation; effective for solid-phase peptide synthesis (SPPS).

References

  • [4] The Journal of Organic Chemistry (ACS Publications). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available at:[Link]

  • [1] PMC (National Institutes of Health). Product Selectivity in Baeyer–Villiger Monooxygenase-Catalyzed Bacterial Alkaloid Core Structure Maturation. Available at:[Link]

  • [7] Reddit /r/Chempros. Boc De-protection Troubleshooting. Available at:[Link]

  • [2] Math-Net.Ru. Polymer-immobilized α,α-bis[bis-3,5-(trifluoromethyl)phenyl]prolinol silyl ether. Available at: [Link]

  • [6] ResearchGate. Catalyst-free water-mediated N-Boc deprotection. Available at:[Link]

  • [5] PLOS ONE. Total Synthesis of Septocylindrin B and C-Terminus Modified Analogues. Available at:[Link]

Sources

improving solubility of hydrophobic peptides during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in peptide chemistry: the synthesis of highly hydrophobic, aggregation-prone sequences.

When synthesizing peptides rich in β-branched or non-polar amino acids (e.g., Val, Ile, Leu, Ala), the growing peptide chains tend to form intermolecular hydrogen bonds. This leads to stable secondary structures, such as β-sheets, which cause the peptide to aggregate and precipitate on the resin[1][2]. The macroscopic result is poor solvation, incomplete Fmoc deprotection, and failed couplings.

This guide provides field-proven, mechanistically grounded strategies to disrupt aggregation, restore solubility, and ensure the successful assembly of difficult hydrophobic peptides.

Diagnostic Workflow: Troubleshooting Peptide Aggregation

Before altering your chemistry, it is critical to follow a logical troubleshooting hierarchy. The workflow below outlines the decision-making process for rescuing an aggregated synthesis.

Workflow Start Aggregation Detected (Incomplete Coupling / Deprotection) Resin Optimize Resin Matrix Use PEG-based (e.g., ChemMatrix) Low Loading (0.1-0.3 mmol/g) Start->Resin Step 1: Solid Support Solvent Solvent Disruption Chaotropic Salts (0.8 M LiCl) or Magic Mixture (DCM/DMF/NMP) Resin->Solvent Step 2: Liquid Phase CheckSeq Sequence Analysis: Contains Ser, Thr, or Cys? Solvent->CheckSeq Step 3: Sequence Modification Pseudo Incorporate Pseudoproline Dipeptides (Every 5-6 residues) CheckSeq->Pseudo Yes Hmb Incorporate Hmb/Dmb Backbone Protection CheckSeq->Hmb No Success Successful Solvation & Complete Assembly Pseudo->Success Hmb->Success

Workflow for troubleshooting hydrophobic peptide aggregation during SPPS.

Core Strategies for Enhancing Solvation

Resin Selection and Loading Optimization

The Causality: The solid support dictates the microenvironment of the growing peptide. Standard polystyrene (PS) resins are highly hydrophobic and can exacerbate the aggregation of non-polar sequences. Furthermore, high resin loading forces growing chains into close proximity, facilitating intermolecular hydrogen bonding. The Solution: Utilize a low-loading resin (0.1–0.3 mmol/g) to increase the spatial distance between peptide chains[3]. Switch to a 100% Polyethylene Glycol (PEG) resin, such as ChemMatrix, which provides superior swelling and solvation in polar solvents compared to traditional PS resins[4][5].

Solvent Disruption and Chaotropic Agents

The Causality: Standard SPPS solvents like DMF may not provide enough solvation energy to break established β-sheet networks. The Solution: Introduce a "magic mixture" composed of DCM, DMF, and NMP (1:1:1) to enhance the solvating power[2][3]. Alternatively, washing the resin with chaotropic salts (e.g., 0.8 M LiCl or NaClO₄ in DMF) effectively disrupts the hydrogen-bonding networks of existing secondary structures, temporarily restoring accessibility to the N-terminus[3][6].

Backbone Protection (Pseudoprolines & Hmb/Dmb)

The Causality: β-sheet aggregation is driven by repetitive hydrogen bonding between the amide protons (NH) and carbonyl oxygens (C=O) of adjacent peptide backbones. The Solution: By temporarily masking the amide proton, you eliminate the hydrogen bond donor. Pseudoproline dipeptides (incorporating Ser, Thr, or Cys) force a cis-amide conformation, introducing a sharp kink in the peptide backbone that physically prevents β-sheet packing[1][6]. If the sequence lacks Ser/Thr/Cys, Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) groups can be incorporated to achieve the same hydrogen-bond-blocking effect[2][7].

Mechanism Hydrophobic Hydrophobic Sequence (Val, Ile, Leu, Ala) Hbond Intermolecular H-Bonding Hydrophobic->Hbond BetaSheet Beta-Sheet Formation Hbond->BetaSheet Insoluble Peptide Aggregation & Insolubility BetaSheet->Insoluble PseudoAdd Add Pseudoproline Dipeptide Insoluble->PseudoAdd Intervention Kink Cis-Amide Bond Induces Backbone Kink PseudoAdd->Kink Disrupt Disruption of H-Bond Network Kink->Disrupt Soluble Restored Solubility & Coupling Efficiency Disrupt->Soluble

Mechanistic pathway of pseudoproline-mediated disruption of beta-sheet aggregation.

Quantitative Comparison of Backbone Modifications

To select the appropriate structural intervention for your sequence, refer to the comparative data below:

StrategyTarget ResiduesMechanism of ActionCleavage / Deprotection ConditionsSynthetic Advantage
Pseudoproline Dipeptides Ser, Thr, CysInduces cis-amide kink; prevents β-sheet formation.Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O).Highly efficient; regenerates native residue automatically upon cleavage[6].
Hmb / Dmb Protection Gly, Ala, AspReplaces amide proton with bulky group; blocks H-bonding.Standard TFA cleavage (Dmb) or post-cleavage basic treatment (Hmb)[6].Ideal for sequences lacking Ser/Thr/Cys; prevents aspartimide formation[6].
O-N Isoacyl Shift Ser, ThrSynthesized as an ester (O-acyl) rather than an amide, increasing solubility.Spontaneous O-to-N acyl shift at pH > 7.0 (physiological buffer).Excellent for extremely difficult sequences; isomerizes to native peptide post-purification.

Self-Validating Experimental Protocols

Protocol 1: Chaotropic Salt Wash to Disrupt Aggregation[3]

Use this protocol as an immediate rescue strategy when a specific coupling step fails due to sudden on-resin aggregation.

  • Resin Preparation: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Wash: Prepare a fresh solution of 0.8 M LiCl or NaClO₄ in DMF. Wash the peptide-resin with this solution (2 x 1 min). Mechanism: The high ionic strength disrupts the established secondary structures.

  • Solvent Purge (Critical): Thoroughly wash the resin with DMF (5 x 1 min) to completely remove the chaotropic salt. Validation: Residual salt will interfere with the activation kinetics of uronium/phosphonium coupling reagents (e.g., HATU, PyBOP).

  • Coupling: Proceed immediately with the standard amino acid coupling protocol. The N-terminus will now be highly accessible.

  • Verification: Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling; a blue bead indicates remaining uncoupled amines.

Protocol 2: Incorporation of Pseudoproline Dipeptides[6][9]

Use this proactive protocol when synthesizing sequences >15 amino acids with high hydrophobic content.

  • Sequence Mapping: Analyze your sequence. Identify a Ser, Thr, or Cys residue located immediately after a difficult hydrophobic stretch.

  • Reagent Preparation: Instead of coupling the single amino acid, obtain the pre-formed Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH dipeptide (where Yaa is Ser, Thr, or Cys). Dissolve 1.5 to 2.0 equivalents of the dipeptide in DMF.

  • Activation: Add an equimolar amount of HATU and 2.0 equivalents of DIPEA to the dipeptide solution. Allow 1 minute for pre-activation.

  • Coupling: Add the activated mixture to the resin. Due to the steric hindrance of the dipeptide, extend the coupling time to 2 hours at room temperature, or apply microwave heating (e.g., 75°C for 10 minutes)[1].

  • Verification: Perform a Kaiser test to ensure complete coupling before proceeding to the next Fmoc deprotection.

  • Global Cleavage: Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours. The acidic conditions will simultaneously cleave the peptide from the resin and open the oxazolidine/thiazolidine ring, regenerating the native Ser/Thr/Cys residue seamlessly.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a 35-mer peptide with a highly hydrophobic C-terminus. The synthesis consistently fails after the 10th residue. What is the first parameter I should change? A1: Change your resin and loading. Use a low-loading resin (0.1–0.3 mmol/g) to increase the spatial distance between growing chains[3]. Additionally, switch from standard polystyrene to a PEG-based resin like ChemMatrix, which provides superior solvation and swelling in polar solvents[4][5].

Q2: Can I use elevated temperatures (microwave SPPS) for all hydrophobic sequences? A2: While microwave-assisted synthesis or elevated temperatures (e.g., 75°C) drastically improve reaction kinetics and disrupt aggregation[1], caution is required. Sequences containing aggregation-prone but epimerization-sensitive residues (like Cys or His) can undergo racemization at high temperatures. Lower the temperature to 50°C for these specific couplings.

Q3: My sequence lacks Ser, Thr, or Cys. How can I prevent β-sheet formation without pseudoprolines? A3: Incorporate Hmb or Dmb backbone-protecting groups[6]. These are typically introduced at glycine or alanine residues. They temporarily replace the amide proton, physically blocking intermolecular hydrogen bonding[2]. Alternatively, consider using an isoacyl dipeptide strategy, which temporarily converts a difficult amide bond into a more flexible and soluble ester bond.

Q4: I successfully synthesized the hydrophobic peptide, but I cannot dissolve the cleaved, crude peptide in water for HPLC purification. What should I do? A4: Never force a hydrophobic peptide into pure water. First, dissolve the crude peptide in a minimal volume of a strong, chaotropic organic solvent like neat DMSO or DMF[8]. Once fully solubilized, slowly dilute the mixture with your aqueous HPLC buffer (e.g., Water/Acetonitrile with 0.1% TFA) until you reach the desired injection volume[8].

References

Sources

Technical Support Center: Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As drug development increasingly relies on complex, stereopure peptides, minimizing racemization (or epimerization) during the coupling of chiral amino acids is critical. This guide addresses the mechanistic causes of stereochemical loss and provides field-proven troubleshooting strategies for researchers and scientists.

Part 1: Core Mechanisms of Racemization (FAQ)

Q: Why does racemization occur during amino acid coupling, and what are the primary pathways? A: Racemization during peptide synthesis primarily proceeds via two base-catalyzed mechanisms: 5-(4H)-oxazolone formation and direct enolization 1.

  • Oxazolone Pathway (Path B): This is the predominant source of racemization. When the carboxylic acid is over-activated, the nucleophilic attack of the adjacent amide carbonyl oxygen forms a 5-(4H)-oxazolone ring. The α-proton in this ring is highly acidic and easily abstracted by a base, leading to a planar enolate that can be reprotonated from either face, resulting in a loss of chiral integrity [[1]]().

  • Direct Enolization (Path A): This occurs via direct abstraction of the α-proton by a base from the activated amino acid, producing an anionic intermediate. This is especially problematic for amino acids with highly acidic α-protons, such as Cysteine or Histidine [[1]]().

G A Activated Amino Acid B Oxazolone Intermediate (Chiral) A->B Cyclization C Base Abstraction (-H+) B->C D Planar Enolate (Achiral) C->D E Reprotonation (+H+) D->E F Racemized Oxazolone (D/L mixture) E->F G Peptide Coupling F->G H Epimerized Peptide G->H

Mechanism of base-catalyzed oxazolone formation and subsequent racemization.

Part 2: Troubleshooting Guide - Reagents & Additives

Q: We are experiencing high epimerization rates using DIC alone. How can we optimize our coupling reagents? A: Traditional methods employing diisopropylcarbodiimide (DIC) alone frequently lead to significant racemization because the highly reactive O-acylurea intermediate has a long enough half-life to undergo oxazolone cyclization 2. To troubleshoot this, you must introduce a racemization-suppressing additive.

The current industry standard is Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure reacts rapidly with the O-acylurea intermediate to form an Oxyma active ester, which is highly reactive toward amines but sterically and electronically less prone to oxazolone formation [[2]](). It serves as a non-explosive, highly efficient alternative to traditional benzotriazole-based additives like HOBt and HOAt 3.

Quantitative Comparison of Peptide Coupling Additives
PropertyOxyma PureHOBtHOAt
pKa 4.604.603.28
Molecular Weight (Da) 142.11135.11150.13
Explosive Hazard Non-explosiveHigh (often shipped wet)High
Racemization Suppression ExcellentModerateExcellent
Coupling Efficiency HighModerateHigh

Part 3: Troubleshooting Guide - Base Selection & Sterics

Q: When coupling Fmoc-Cys(Trt)-OH using HATU, we observe significant D-Cys formation. How do we prevent this? A: Cysteine is notoriously prone to racemization due to the electron-withdrawing nature of the thioether side chain, which increases the acidity of the α-proton 4. When using uronium/aminium reagents like HATU, a tertiary amine base is required for activation.

If you are using N,N-diisopropylethylamine (DIPEA), its strong basicity (pKa ~10.1) accelerates α-proton abstraction 4. Solution: Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine; pKa ~7.43) 4. TMP provides sufficient basicity to drive the HATU activation but is weak enough to drastically reduce the rate of direct enolization 4. Alternatively, switch to a base-free DIC/Oxyma Pure coupling system, which operates under mildly acidic/neutral conditions and is highly recommended for Cysteine and Histidine 5.

Workflow Start High Racemization Detected CheckRes Identify Problematic Residue Start->CheckRes IsCysHis Is it Cys, His, or Phg? CheckRes->IsCysHis BaseFree Use Base-Free DIC/Oxyma Pure IsCysHis->BaseFree Yes CheckBase Check Base in Uronium Coupling IsCysHis->CheckBase No SwitchTMP Switch DIPEA to TMP (Collidine) CheckBase->SwitchTMP Using Strong Base PreAct Minimize Pre-activation (< 2 mins) CheckBase->PreAct Prolonged Activation

Troubleshooting workflow for mitigating racemization in peptide synthesis.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, follow these validated protocols designed to minimize stereochemical loss.

Protocol 1: Base-Free DIC/Oxyma Pure Coupling for Sensitive Amino Acids

Causality: Eliminating tertiary amines prevents base-catalyzed enolization, while Oxyma Pure intercepts the O-acylurea before oxazolone cyclization can occur 5.

  • Resin Preparation: Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

    • Self-validation step: Perform a Kaiser test to confirm free amine availability (beads should turn dark blue).

  • Activation Mixture: In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) and 3-5 equivalents of Oxyma Pure in anhydrous DMF [[5]]().

  • Initiation: Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the vial. Allow the mixture to pre-activate for exactly 1 to 2 minutes 5.

    • Crucial: Do not exceed 2 minutes to prevent premature degradation of the active ester.

  • Coupling: Transfer the activation mixture to the resin. Agitate at room temperature for 1 to 2 hours [[5]]().

  • Completion: Wash the resin with DMF (3 × 1 min).

    • Self-validation step: Perform a Kaiser test to ensure complete coupling (beads should remain colorless/yellow).

Protocol 2: HPLC Quantification of Racemization

Causality: To validate the success of the coupling protocol, the exact D/L ratio must be quantified post-cleavage [[5]]().

  • Cleavage: Cleave a micro-scale sample of the peptide from the resin using standard TFA/scavenger cocktails.

  • Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours. (Note: Hydrolysis itself can induce minor racemization; use deuterated DCl/D2O if absolute isotopic tracking is required).

  • Derivatization: React the hydrolysate with Marfey’s reagent (FDAA) to convert enantiomers into UV-detectable diastereomers.

  • Analysis: Analyze via Reverse-Phase HPLC (C18 column) using a linear gradient of Water/Acetonitrile (with 0.1% TFA). The D-amino acid derivative will elute at a distinct retention time compared to the L-amino acid derivative. Integrate the peaks to calculate the % D-isomer 5.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL: [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Source: Peptide Chemistry URL:[Link]

Sources

Validation & Comparative

Determining Enantiomeric Excess of Boc-Protected Amino Acids: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) and pharmaceutical manufacturing. However, accurately determining the enantiomeric excess (


) of Boc-protected amino acids presents unique analytical challenges. Unlike unprotected amino acids, Boc-derivatives lack a free primary amine, which alters their hydrogen-bonding profile and renders traditional ligand-exchange chromatography less effective. Furthermore, the acid-labile and heat-sensitive nature of the Boc group precludes the harsh derivatization methods typically required for Gas Chromatography (GC).

As a result, modern analytical workflows rely on three primary modalities: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) .

This guide objectively compares these methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity in your


 determinations.

Decision Matrix: Selecting the Right Modality

Choosing the correct analytical technique depends on the required sensitivity, throughput, and available instrumentation. The workflow below outlines the logical relationship between sample requirements and method selection.

G Start Boc-Amino Acid Sample Q1 High-throughput screening needed? Start->Q1 SFC Chiral SFC (Polysaccharide CSP) Q1->SFC Yes Q2 Requires highest resolution & validation? Q1->Q2 No HPLC Chiral HPLC (e.g., Chiralpak / Chirobiotic) Q2->HPLC Yes Q3 No access to chiral chromatography? Q2->Q3 No NMR 1H/19F NMR (Chiral Solvating Agents) Q3->NMR Yes

Figure 1: Decision matrix for selecting Boc-amino acid ee determination methods.

Quantitative Performance Comparison

Before diving into the mechanistic protocols, the following table summarizes the objective performance metrics of the three primary modalities.

Analytical ModalityResolution (

)
Typical Run TimeSensitivity (LOD)Sample Prep ComplexityPrimary Separation Mechanism
Chiral HPLC Excellent (>2.0)10 – 30 min< 0.05%

Low (Dilute & Shoot)H-bonding,

, Steric inclusion
Chiral SFC Very Good (1.5–2.0)2 – 8 min< 0.1%

Low (Dilute & Shoot)H-bonding, Dipole-dipole
NMR (with CSAs) Moderate (

~0.05 ppm)
5 min (Acquisition)~1.0%

Moderate (Stoichiometric mixing)Transient diastereomeric complexation

Chiral HPLC: The Analytical Gold Standard

Causality & Mechanism

Chiral HPLC remains the gold standard for determining the


 of Boc-amino acids due to its unparalleled resolution and sensitivity. Over 90% of 

estimations utilize polysaccharide-based Chiral Stationary Phases (CSPs)[1]. These CSPs (e.g., derivatized cellulose or amylose) provide deep chiral cavities. The carbamate linkages on the CSP interact via hydrogen bonding with the carbamate of the Boc group and the carboxylic acid of the analyte. Alternatively, macrocyclic antibiotics (e.g., teicoplanin-based CSPs) offer multiple interaction sites and are highly effective for N-blocked amino acids[2][3].

Mechanism Boc Boc-Amino Acid (Analyte) HB1 Hydrogen Bonding (Carbamate N-H ↔ C=O) Boc->HB1 HB2 Hydrogen Bonding (Acid C=O ↔ N-H) Boc->HB2 Steric Steric Inclusion (Side Chain into Cavity) Boc->Steric CSP Polysaccharide CSP (Chiral Selector) HB1->CSP HB2->CSP Steric->CSP

Figure 2: Chiral recognition mechanism between Boc-amino acids and polysaccharide CSPs.

Self-Validating Experimental Protocol: Reversed-Phase Chiral HPLC

A self-validating protocol ensures that false positives (e.g., achiral impurities co-eluting with the minor enantiomer) are caught before data reporting.

  • Mobile Phase Preparation: Prepare a mixture of 50% Water containing 0.1% Trifluoroacetic acid (TFA) and 50% Acetonitrile.

    • Causality Check: The addition of 0.1% TFA is non-negotiable. Because the

      
       of the carboxylic acid moiety is ~2.0–2.5, the acidic modifier suppresses ionization. An un-ionized carboxylic acid interacts more intimately with the CSP, preventing peak tailing and catastrophic loss of enantioresolution.
      
  • System Suitability Test (SST): Prepare a 1.0 mg/mL solution of racemic Boc-D,L-amino acid. Inject 10 µL onto a 4.6 × 250 mm polysaccharide CSP (e.g., Cellulose-2) at 1.0 mL/min, 25 °C, detecting at 210 nm.

    • Validation Logic: The method is only valid to proceed if the resolution (

      
      ) between the D and L peaks is 
      
      
      
      .
  • Sample Analysis: Inject the enantioenriched sample (1.0 mg/mL).

  • Spike Recovery (Internal Control): Spike the sample with 1% w/w of the authentic minor enantiomer.

    • Validation Logic: Ensure the minor peak area increases proportionally without peak distortion. This confirms peak identity and proves the absence of co-eluting achiral impurities.

  • Calculation:

    
    
    

Chiral SFC: The High-Throughput Alternative

Causality & Mechanism

Supercritical Fluid Chromatography (SFC) utilizes supercritical


 as the primary mobile phase. Because 

has a lower viscosity and higher diffusivity than liquid solvents, SFC allows for flow rates 3–5 times faster than HPLC without sacrificing column efficiency. Since

is non-polar, a polar co-solvent (modifier) like methanol or ethanol is required to elute polar Boc-amino acids.
Self-Validating Experimental Protocol: Chiral SFC
  • Modifier Optimization: Prepare a mobile phase of

    
     with 15% Methanol containing 0.1% TFA.
    
    • Causality Check: Just as in HPLC, the acidic additive (TFA) in the modifier is required to keep the Boc-amino acid protonated, ensuring sharp peak shapes.

  • SST Injection: Inject the racemate onto an Amylose tris(3,5-dimethylphenylcarbamate) column at 40 °C with a backpressure of 120 bar.

    • Validation Logic: Confirm baseline separation in under 5 minutes. If

      
      , adjust the modifier percentage or temperature.
      
  • Sample Analysis: Inject the enantioenriched sample and calculate

    
     via area normalization.
    

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Causality & Mechanism

When chiral chromatography is unavailable, NMR spectroscopy using Chiral Solvating Agents (CSAs) is a robust alternative. Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require covalent modification and risk kinetic resolution or racemization, CSAs form transient, non-covalent diastereomeric complexes directly in the NMR tube[4].

For Boc-amino acids, bis-thiourea derivatives (BTDA) or cyclodextrins are excellent CSAs. The tert-butyl protons of the Boc group (a sharp 9H singlet near 1.4 ppm) serve as a highly sensitive spectroscopic probe. Upon complexation with the CSA, the magnetic environments of the (R) and (S) enantiomers become distinct, causing the singlet to split into two measurable peaks (


).
Self-Validating Experimental Protocol: H NMR with CSAs
  • Solvent Selection: Use

    
     or 
    
    
    
    .
    • Causality Check: The choice of a non-polar, non-competing solvent is critical. Polar solvents like

      
       would competitively hydrogen-bond with the analyte, destroying the transient substrate-CSA complex required for chiral differentiation.
      
  • Racemate Baseline (SST): In an NMR tube, mix 30 mM of racemic Boc-amino acid and 30 mM of the CSA (e.g., (R,R)-BTDA) in 0.6 mL

    
    .
    
  • Acquisition & Validation: Acquire a

    
    H NMR spectrum (minimum 400 MHz).
    
    • Validation Logic: Examine the tert-butyl signal (~1.4 ppm). The method is valid for quantification only if baseline separation (

      
       ppm) is observed between the two resulting singlets.
      
  • Sample Analysis: Prepare the enantioenriched sample identically (1:1 molar ratio of sample to CSA).

  • Quantification: Integrate the split tert-butyl signals.

    
    
    

References

  • Source: scirp.
  • Source: researchgate.
  • Source: mdpi.
  • Source: sigmaaldrich.

Sources

A Comprehensive Comparison Guide: Grubbs First vs. Second-Generation Catalysts for Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently consult on the optimization of macrocyclization steps in drug development. Ring-Closing Metathesis (RCM) has fundamentally transformed our approach to constructing complex cyclic architectures. However, the success of an RCM reaction hinges entirely on the strategic selection of the ruthenium alkylidene precatalyst.

This guide provides an objective, data-driven comparison between Grubbs First-Generation (G1) and Second-Generation (G2) catalysts, detailing the structural causality behind their performance differences and providing field-proven, self-validating experimental protocols.

Structural Causality & Catalytic Kinetics

The evolution from G1 to G2 is not merely an incremental update; it represents a fundamental shift in the electronic tuning of the ruthenium center[1].

  • Grubbs I (G1): Features two neutral, electron-donating tricyclohexylphosphine (

    
    ) ligands. While effective for simple, unhindered terminal dienes, G1 struggles with electron-deficient or sterically hindered substrates.
    
  • Grubbs II (G2): Replaces one labile

    
     ligand with a saturated N-heterocyclic carbene (NHC), specifically 1,3-dimesitylimidazolin-2-ylidene (SIMes)[1].
    

The Mechanistic Causality: The NHC ligand in G2 is a significantly stronger ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-donor and a poorer 

-acceptor than

. This intense electron donation stabilizes the electron-deficient ruthenacyclobutane intermediate. Paradoxically, while the initial dissociation of the remaining ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

ligand to form the 14-electron active species is actually slower in G2 than in G1, the exceptional stability of the resulting intermediate dramatically accelerates the subsequent propagation steps (olefin coordination and cycloaddition). This results in a catalyst that is both thermally robust and highly active, capable of closing heavily substituted rings that G1 cannot touch.

G G1 Grubbs I (G1) L = PCy3 Active 14-Electron Active Species [Ru]=CHR G1->Active Fast -PCy3 G2 Grubbs II (G2) L = SIMes (NHC) G2->Active Slow -PCy3 Coord Olefin Coordination Active->Coord + Diene Metalla Metallacyclobutane Intermediate Coord->Metalla [2+2] Cycloaddition Product RCM Product + Ethylene Metalla->Product Cycloreversion Product->Active Catalyst Regeneration

Mechanistic workflow and catalytic cycle of RCM using Grubbs catalysts.

Quantitative Performance Comparison

The structural differences manifest in measurable spectroscopic and electrochemical properties. The substitution of the NHC ligand dramatically alters the, lowering the oxidation potential and increasing the overall catalyst transformation rate[2].

Table 1: Spectroscopic and Kinetic Data Comparison
ParameterGrubbs First-Generation (G1)Grubbs Second-Generation (G2)
Chemical Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Catalyst Transformation Rate (

)


Oxidation Potential (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
167 mV27.5 mV
Initiation Kinetics Fast phosphine dissociationSlower phosphine dissociation
Thermal Stability Moderate (Degrades rapidly >50 °C)High (Stable at elevated temps)[1]
Substrate Scope Terminal, unhindered dienesHindered, electron-deficient dienes[1]

Data supported by UV-vis spectroscopy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and cyclic voltammetry.

Field-Proven Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details an optimized RCM procedure using Grubbs II, specifically engineered to suppress unwanted side reactions (like double-bond isomerization) and to effectively remove toxic ruthenium byproducts.

Protocol A: Optimized RCM of Complex Dienes (e.g., Cyclic Peptides)

Causality Focus: While G2 is thermally stable, pushing reactions to 60 °C often leads to catalyst decomposition into ruthenium hydride species. These hydrides trigger unwanted olefin isomerization. with a specific catalyst loading suppresses these desallyl side products while maintaining high RCM yields[3].

  • Substrate Preparation: In an inert environment, dissolve the diene precursor in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M to 0.05 M.

    • Causality: High dilution kinetically favors intramolecular ring-closing over intermolecular cross-metathesis (oligomerization).

    • Self-Validation: Degassing the solvent efficiently removes oxygen (preventing catalyst quenching) and sweeps away the ethylene byproduct, driving the reaction equilibrium forward[4].

  • Catalyst Addition: Add 1 to 5 mol% (approx. 1-3 mM) of Grubbs II catalyst[3].

  • Reaction Execution: Heat the mixture to 40 °C and stir under an argon atmosphere.

  • Monitoring: The continuous evolution of ethylene gas bubbles serves as a primary physical indicator of active metathesis. Monitor via TLC until the starting material is consumed (typically 4–16 hours).

Protocol B: Self-Validating Catalyst Removal

Causality Focus: Residual ruthenium causes dark discoloration, product degradation, and poses severe toxicity risks in drug development.

 oxidizes and coordinates the ruthenium and phosphine impurities, converting them into highly polar, insoluble complexes[5].
  • Quenching: Upon RCM completion, add 1.50 equivalents of

    
     (relative to the initial catalyst loading) directly to the crude reaction mixture[5].
    
  • Scavenging: Stir the dark-colored mixture overnight at room temperature.

  • Isolation: Filter the mixture through a short pad of silica gel, eluting with DCM.

    • Self-Validation: The success of the quench is visually absolute. The highly colored metallic impurities are entirely retained on the silica pad, and the filtrate emerges completely colorless[5]. Evaporate to yield the pure, metal-free cyclic product.

Workflow Step1 1. Substrate Preparation Degassed Solvent (0.01 - 0.05 M) Step2 2. Catalyst Addition 1-5 mol% Grubbs II Step1->Step2 Step3 3. RCM Reaction Stir at 40 °C (Inert Atm) Step2->Step3 Step4 4. Quench & Scavenge Add 1.5 eq Pb(OAc)4 (Overnight) Step3->Step4 Step5 5. Purification Silica Pad Filtration -> Colorless Product Step4->Step5

Self-validating experimental workflow for RCM and ruthenium byproduct removal.

Conclusion & Selection Matrix

  • Choose Grubbs I when working with simple, unhindered terminal dienes where rapid initiation is required, and secondary metathesis (isomerization) must be strictly avoided.

  • Choose Grubbs II for the vast majority of modern synthetic applications, particularly when constructing sterically hindered macrocycles, cyclic peptides, or substrates containing electron-withdrawing functional groups. Ensure strict temperature control (40 °C) to prevent the formation of isomerization-inducing ruthenium hydrides.

References

  • Swart, M. R., Marais, C., & Erasmus, E. (2021). Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First- and Second-Generation Catalysts. ACS Omega, 6(43), 28642–28653.[Link]

  • Gisemba, S. A., & Aldrich, J. V. (2019). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). The Journal of Organic Chemistry, 84(24), 15827–15833.[Link]

  • Paquette, L. A., Schloss, J. D., Efremov, I., Fabris, F., Gallou, F., Méndez-Andino, J., & Yang, J. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 2(9), 1259-1261.[Link]

Sources

Analytical Techniques for Characterizing Stapled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stapled peptides represent a convergence of small molecule pharmacokinetics and biologic specificity. By reinforcing an alpha-helical conformation with a covalent macrocyclic brace (the "staple"), these molecules overcome the two Achilles' heels of peptide therapeutics: proteolytic instability and poor membrane permeability.

However, the very modifications that enhance their function—hydrophobicity and macrocyclization—render standard analytical workflows insufficient. This guide outlines the specific analytical adaptations required for stapled peptides, contrasting traditional peptide characterization with the specialized techniques necessary for this class of therapeutics.

Part 1: Strategic Characterization Pipeline

The characterization of a stapled peptide must move beyond simple identity verification to functional validation of the staple's impact.

StapledPeptideWorkflow Start Crude Synthesis Purify HPLC Purification (Hydrophobicity Alert) Start->Purify C18/C8 Column ID LC-MS/MS Identity (Gap Sequencing) Purify->ID Confirm Mass Struct Helicity Check (CD / NMR) ID->Struct Confirm Macrocycle Struct->Start Re-design Staple Pos Stab Proteolytic Stability (t1/2 Determination) Struct->Stab If >40% Helical Perm Permeability (CAPA vs. Confocal) Stab->Perm If t1/2 > 60min Perm->Start Adjust Charge/Lipophilicity Hit Validated Hit Perm->Hit

Figure 1: The iterative development pipeline for stapled peptides. Note that helicity and stability are gating factors before assessing permeability.

Part 2: Structural Characterization & Identity

Mass Spectrometry (LC-MS/MS)

The Challenge: Standard peptide sequencing relies on collision-induced dissociation (CID) to break peptide bonds, generating b and y ion series.[1] In stapled peptides, the covalent brace prevents the fragmentation of the peptide backbone between the stapled residues. Even if the peptide bond breaks, the staple holds the fragments together, resulting in a "silent" gap in the sequencing coverage.

The Solution:

  • Technique: High-Resolution ESI-MS/MS (Orbitrap or Q-TOF).

  • Methodology: Look for the specific mass shift corresponding to the stapled fragment. If stapling occurs at residues

    
     and 
    
    
    
    , the MS/MS spectrum will show a continuous
    
    
    series up to residue
    
    
    , followed by a mass gap corresponding to the sum of residues
    
    
    plus the staple linker, before the series resumes at
    
    
    .
  • Validation: Use Maldi-TOF for intact mass verification if ESI ionization is suppressed by the hydrophobic staple.

Helicity Determination: CD vs. NMR

The "staple" is only successful if it forces the peptide into an alpha-helix.

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)
Primary Use Rapid screening of % helicity.[2][3]Detailed 3D structural solving.
Throughput High (minutes per sample).Low (hours/days per sample).
Staple Insight Double Minima: Look for negative peaks at 208 nm and 222 nm. The ratio

indicates helix packing.
NOE Signals: Confirms the staple is not distorting the backbone.
Limitation Provides an average ensemble helicity; cannot detect local distortions near the staple.Requires high concentration and isotopic labeling (

,

).

Expert Insight: For CD, do not rely solely on the standard "Linear Model" for calculating helicity, as it often underestimates the helicity of short stapled peptides. Use the Ensemble Model or magnitude-corrected baselines to account for end-fraying effects common in short helices [1].

Part 3: Functional Characterization (Stability & Permeability)

Proteolytic Stability

Stapling is intended to block protease access. A linear peptide might have a half-life (


) of minutes; a stapled variant should survive for hours.

Protocol: Comparative Proteolytic Stability Assay

  • Objective: Determine

    
     of stapled peptide vs. linear control in serum.
    
  • Self-Validating Step: Use an Internal Standard (IS) (e.g., a non-degradable D-amino acid peptide or a chemically distinct analog) added after quenching but before processing to correct for extraction efficiency and matrix effects.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human serum (or plasma) and clarify by centrifugation.

  • Incubation: Spike the stapled peptide (final conc. 10

    
    M) into serum at 37°C. Include a linear analog control in a separate tube.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard . Vortex for 30s.
    
  • Extraction: Centrifuge at 10,000 x g for 10 min to pellet precipitated serum proteins.

  • Analysis: Inject supernatant onto a C18 RP-HPLC coupled to ESI-MS.

  • Calculation: Plot the ratio of (Analyte Area / IS Area) vs. time. Fit to a first-order exponential decay equation:

    
    .
    
Cellular Permeability: The "Trap" of Fluorescence

The Challenge: Many researchers tag stapled peptides with FITC or Rhodamine and use confocal microscopy to show uptake. This is often misleading. Cationic fluorophores can drive uptake themselves, or the peptide may be trapped in endosomes (punctate staining) rather than reaching the cytosol.

The Solution: Chloroalkane Penetration Assay (CAPA) CAPA is the gold standard for distinguishing cytosolic access from endosomal trapping [2].

  • Mechanism:

    • Cells express a HaloTag protein only in the cytosol.

    • The stapled peptide is tagged with a specific chloroalkane (Cl-).

    • If the peptide reaches the cytosol, the Cl- tag covalently binds the HaloTag.

    • Cells are washed and treated with a fluorescent HaloTag ligand.

    • Result: If the peptide occupied the HaloTag, the fluorescent ligand cannot bind. Low fluorescence = High Permeability.

CAPA_Logic Step1 Stapled Peptide-Cl enters cell Decision Reaches Cytosol? Step1->Decision Yes Covalent Bond to HaloTag Decision->Yes Yes No Trapped in Endosome Decision->No No Chase Add Fluorescent Chase Ligand Yes->Chase No->Chase ResultYes HaloTag Blocked NO FLUORESCENCE (High Permeability) Chase->ResultYes Path A ResultNo HaloTag Open HIGH FLUORESCENCE (Low Permeability) Chase->ResultNo Path B

Figure 2: Logic flow of the CAPA assay. Unlike direct fluorescence, this is a "pulse-chase" competition assay that strictly validates cytosolic entry.

Part 4: Comparative Summary of Techniques

AttributeStandard MethodStapled Peptide Optimized MethodWhy the change?
Sequencing CID FragmentationETD or High-Energy CID The staple macrocycle inhibits backbone fragmentation; higher energy is needed to break the cycle or identify the "gapped" fragment.
Helicity Linear CD ModelEnsemble CD Model Short stapled helices have significant end-fraying that linear models misinterpret as random coil [1].
Permeability Confocal MicroscopyCAPA / NanoBRET Microscopy cannot easily distinguish between endosomal trapping and cytosolic release; CAPA provides binary cytosolic confirmation [2].
Solubility Aqueous BufferDMSO/Buffer Mix Hydrocarbon staples significantly increase lipophilicity; aggregation in pure water can quench CD signals.

References

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Cell Penetration Profiling Using the Chloroalkane Penetration Assay (CAPA). Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

comparative study of Boc vs. Fmoc protecting groups for olefin-containing amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Boc vs. Fmoc Protecting Groups for Olefin-Containing Amino Acids in Peptide Stapling

The development of hydrocarbon-stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs). By incorporating


-disubstituted olefin-containing amino acids (such as 

or

) and subjecting them to ruthenium-catalyzed Ring-Closing Metathesis (RCM), researchers can lock peptides into highly stable, protease-resistant

-helical conformations[1]. However, the synthesis of these heavily modified peptides presents unique chemical challenges.

As a Senior Application Scientist, I frequently evaluate the critical decision of choosing between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategies. This guide objectively compares both approaches, detailing the causality behind experimental choices, olefin stability, and self-validating protocols.

Mechanistic Foundations: Causality in Protecting Group Selection

The primary challenge in synthesizing stapled peptides lies in the severe steric hindrance of


-disubstituted amino acids and the chemical sensitivity of the terminal olefins[2]. The choice of protecting group dictates the entire synthetic workflow and directly impacts the success of the metathesis reaction.
  • The Fmoc Paradigm (Base-Labile): Fmoc SPPS relies on 20% piperidine for iterative deprotection and trifluoroacetic acid (TFA) for final cleavage[3]. The mild basic conditions of Fmoc deprotection are completely orthogonal (non-reactive) to the olefin side chains. Crucially, Fmoc chemistry allows the peptide to remain anchored to the solid support during the RCM step. This leverages the "pseudo-dilution effect" of the polymer matrix, which thermodynamically favors intramolecular cyclization over intermolecular cross-metathesis (oligomerization)[4].

  • The Boc Paradigm (Acid-Labile): Boc SPPS utilizes 100% TFA for iterative deprotection and highly hazardous anhydrous hydrogen fluoride (HF) for final cleavage. While isolated olefins are generally stable to TFA, repeated exposure to strong acids generates carbocations from protecting group removal, which can theoretically lead to olefin hydration or cationic oligomerization if scavengers are not perfectly optimized. More importantly, performing on-resin RCM in a Boc workflow is logistically prohibitive: the subsequent HF cleavage can poison residual ruthenium catalysts or degrade the newly formed hydrocarbon staple. Consequently, Boc-synthesized peptides often require solution-phase RCM post-cleavage, necessitating massive solvent volumes to simulate pseudo-dilution.

Quantitative Performance Comparison

The following table summarizes the experimental performance of Fmoc vs. Boc strategies for olefin-containing peptides based on field-proven data[4],[2],[5].

ParameterFmoc StrategyBoc Strategy
Deprotection Chemistry 20% Piperidine in DMF (Base)100% TFA (Acid)
Cleavage Chemistry 95% TFA + ScavengersAnhydrous HF + Scavengers
Olefin Stability Excellent (Inert to mild base)Good (Risk of hydration in HF)
On-Resin RCM Compatibility Highly Compatible (Gold Standard)Poor (HF cleavage complicates workflow)
Coupling of

-disubstituted AAs
Requires strong activation (DIC/Oxyma)Requires strong activation (HATU/DIEA)
Typical RCM Yield 70–95% (Pseudo-dilution effect)30–50% (Prone to dimerization)

Visualizing Workflows and Chemical Stability

SPPS_Workflow cluster_Fmoc Fmoc Strategy (Base-Labile) cluster_Boc Boc Strategy (Acid-Labile) Start Olefin-Containing Amino Acid Fmoc_Deprotect Deprotection (20% Piperidine) Start->Fmoc_Deprotect Boc_Deprotect Deprotection (100% TFA) Start->Boc_Deprotect Fmoc_Couple Coupling (DIC/Oxyma, 75°C) Fmoc_Deprotect->Fmoc_Couple Fmoc_RCM On-Resin RCM (Grubbs Catalyst) Fmoc_Couple->Fmoc_RCM Fmoc_Cleave Cleavage (95% TFA) Fmoc_RCM->Fmoc_Cleave Final Stapled Peptide Product Fmoc_Cleave->Final Boc_Couple Coupling (HATU/DIEA) Boc_Deprotect->Boc_Couple Boc_Cleave Cleavage (Anhydrous HF) Boc_Couple->Boc_Cleave Boc_RCM Solution RCM (Grubbs Catalyst) Boc_RCM->Final Boc_Cleave->Boc_RCM

Fig 1. Workflow comparison between Fmoc and Boc strategies for synthesizing olefin-stapled peptides.

Olefin_Stability Olefin Olefin Metathesis Precursor Acidic Strong Acid Exposure (Boc: HF Cleavage) Olefin->Acidic Basic Basic Exposure (Fmoc: Piperidine) Olefin->Basic Acidic_Risk Risk: Olefin Hydration / Cationic Oligomerization Acidic->Acidic_Risk Basic_Risk Risk: Base-catalyzed Isomerization (Rare) Basic->Basic_Risk Ru_Cat Grubbs Ru-Catalyst Compatibility Basic->Ru_Cat High compatibility Acidic_Risk->Ru_Cat HF poisons catalyst

Fig 2. Chemical stability and catalyst compatibility of olefin precursors under SPPS conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the field-validated standards for handling olefin-containing amino acids.

Protocol A: Fmoc-Based SPPS and On-Resin RCM (Recommended)

Causality: This protocol is designed to maximize the pseudo-dilution effect on-resin while utilizing microwave-assisted coupling to overcome the steric hindrance of


-disubstituted amino acids[4].
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Standard Amino Acid Coupling: Add Fmoc-AA-OH (4 equiv), DIC (4 equiv), and Oxyma Pure (4 equiv) in DMF. React for 60 min at room temperature[4].

  • Olefin Amino Acid Coupling: For sterically hindered

    
    -disubstituted amino acids (e.g., Fmoc-
    
    
    
    -OH), use 3 equivalents of amino acid, PyBOP (3 equiv), and HOAt (3 equiv) with DIEA (6 equiv)[3]. React for 2 hours at 75°C using microwave assistance to drive the reaction to completion[4].
  • On-Resin RCM: Swell the resin in anhydrous 1,2-dichloroethane (DCE). Add a 10 mM solution of Grubbs 1st or 2nd Generation Catalyst (20 mol% relative to resin loading) in DCE[2]. Bubble with nitrogen gas and agitate for 2 hours at room temperature. Self-Validation Step: Repeat this step once with fresh catalyst to ensure >95% conversion[2].

  • Cleavage: Wash resin extensively with dichloromethane (DCM) and methanol to remove residual ruthenium. Cleave using 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours[4]. Precipitate the stapled peptide in cold diethyl ether.

Protocol B: Boc-Based SPPS and Solution-Phase RCM (Alternative)

Causality: Used only when specific C-terminal modifications (e.g., thioesters for native chemical ligation) strictly require Boc chemistry. RCM is moved to the solution phase to avoid HF-mediated catalyst poisoning.

  • SPPS Assembly: Assemble the linear peptide on PAM resin using standard Boc chemistry (100% TFA deprotection, HATU/DIEA coupling).

  • Cleavage: Cleave the linear peptide using anhydrous HF containing 10% anisole at 0°C for 1 hour. Extract and lyophilize the crude linear peptide.

  • Solution-Phase RCM: Dissolve the crude linear peptide in anhydrous DCM to a highly dilute concentration (0.001 M or lower). Self-Validation Step: This extreme dilution is mandatory to prevent intermolecular cross-metathesis (dimerization)[5].

  • Catalysis: Add Grubbs 1st Generation Catalyst (20 mol%). Reflux at 40°C under a nitrogen atmosphere for 12–24 hours.

  • Quenching & Purification: Quench the reaction with excess ethyl vinyl ether. Remove the solvent under reduced pressure and purify the macrocycle via RP-HPLC.

Conclusion

While Boc chemistry remains a powerful tool for specific applications like thioester synthesis, the Fmoc strategy is unequivocally the superior choice for olefin-containing amino acids[2]. The orthogonality of Fmoc deprotection to terminal olefins, combined with the ability to perform highly efficient on-resin RCM without the interference of HF cleavage, makes it the self-validating standard for developing stapled peptide therapeutics[4],[3].

References

  • Biotage Application Notes. "Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation". Biotage. URL:[Link]

  • Kutchukian, P. S., et al. (2010). "Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/BCL9 Protein-Protein Interaction". National Institutes of Health (PMC). URL:[Link]

  • Walensky, L. D., & Bird, G. H. (2014). "Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains". National Institutes of Health (PMC). URL:[Link]

  • Murray, T. F., et al. (2021). "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)". National Institutes of Health (PMC). URL:[Link]

  • ACS Publications. "Facile and E-Selective Intramolecular Ring-Closing Metathesis Reactions in 310-Helical Peptides: A 3D Structural Study". American Chemical Society. URL:[Link]

Sources

Mass Spectrometric Analysis of Peptide Cyclization Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Introduction: The Isobaric Challenge

In peptide therapeutics, cyclization is a pivotal modification employed to enhance metabolic stability, membrane permeability, and receptor binding affinity. However, for the analytical scientist, it presents a unique "Isobaric Trap." The precursor linear peptide and the desired cyclic product often share the exact same monoisotopic mass (or differ by exactly 18.01 Da if it is a condensation reaction).

Standard low-resolution MS cannot distinguish a cyclic peptide from a linear isomer or a linear precursor that has merely lost water in-source. This guide objectively compares the mass spectrometric modalities available to solve this structural puzzle, focusing on the causality behind method selection and providing a self-validating workflow.

Comparative Analysis: Ionization Architectures

The choice between Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) is not merely about preference; it dictates the depth of structural interrogation possible.

MALDI-TOF vs. ESI-LC-MS[1][2][3]
FeatureMALDI-TOF MSESI-LC-MS/MS
Primary Utility Rapid "Go/No-Go" screening of synthesis crude.In-depth structural verification and impurity profiling.
Charge State Predominantly singly charged (

).
Multiply charged (

).
Cyclization Insight Limited.[1] Harder to fragment (requires high energy).Superior. Multiple charge states facilitate efficient fragmentation (CID/ETD).
Sample Tolerance High tolerance for salts/buffers.Low tolerance; requires LC separation.
Throughput Ultra-high (seconds per sample).Moderate (minutes to hours per sample).

Expert Insight: Use MALDI-TOF for monitoring the disappearance of the linear precursor during the reaction kinetics. Use ESI-LC-MS for the final product release to confirm the ring structure via fragmentation.

Comparative Analysis: Fragmentation Modalities

Sequencing a cyclic peptide is topologically distinct from a linear one. In a linear peptide, fragmentation yields a ladder of ions from a fixed N- or C-terminus. In a cyclic peptide, the first cleavage event only opens the ring , creating a linear isomer with the same mass.[2] Only subsequent cleavages yield sequence information.

CID (Collision Induced Dissociation) vs. ETD (Electron Transfer Dissociation)[5][6]
CID: The "Ring Opener"
  • Mechanism: Vibrational excitation converts kinetic energy into internal energy, breaking the weakest peptide bonds.

  • Performance in Cyclics: CID is the gold standard for cyclic peptides. It efficiently breaks the ring. However, it suffers from the "Permutation Problem": the ring can open at any amide bond, generating a mixture of linear sequences. The resulting MS/MS spectrum is a superposition of all possible linear permutations.

  • Best For: General sequencing and confirming ring closure.

ETD: The "Side-Chain Preserver"
  • Mechanism: Radical-driven fragmentation.

  • Performance in Cyclics: ETD is often less efficient at opening the macrocyclic ring, especially for singly charged species (common in small cyclic peptides). However, if the peptide is multiply charged (ESI), ETD provides complementary

    
     ions.
    
  • Best For: Cyclic peptides with labile PTMs (e.g., phosphorylation, glycosylation) that would be destroyed by CID.

Causality: We prioritize CID because the energy required to "pop" the ring is more reliably delivered via collisional activation than electron transfer for small, rigid cycles.

The Definitive Validator: Ion Mobility Spectrometry (IM-MS)

When mass resolution fails (isobaric species), we must separate by shape . Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their Collision Cross Section (CCS).

  • The Logic: A cyclic peptide is topologically constrained and typically more compact than its linear isomer.

  • The Result: In the drift tube, the cyclic product will have a smaller drift time (higher mobility) than the linear precursor, even if their

    
     is identical.
    
  • Why it Matters: This is the only method that can separate a cyclic product from a linear "in-source water loss" artifact without complex chromatography.

Self-Validating Experimental Protocol

This workflow is designed to be a self-validating system. Each step confirms the previous one, minimizing false positives.

Phase 1: The Mass Shift Check (High-Res MS)
  • Instrument: Q-TOF or Orbitrap.

  • Method: Direct infusion or LC-MS.

  • Validation: Calculate the theoretical mass of the linear precursor vs. the cyclic product.

    • Head-to-tail cyclization:

      
       (
      
      
      
      loss).
    • Disulfide bridge:

      
       (
      
      
      
      loss).
  • Criteria: Mass error must be

    
    .
    
Phase 2: The Topology Check (IM-MS or Chromatographic Shift)
  • If IM-MS is available: Compare the Drift Time of the reaction product against the linear starting material.

    • Success: Distinct drift time peak (usually faster/more compact).

  • If IM-MS is unavailable: Use RP-HPLC.

    • Logic: Cyclic peptides are typically more hydrophobic (loss of charged termini) and will elute later than linear precursors on C18 columns.

Phase 3: The Structure Check (MS/MS Sequencing)
  • Isolation: Isolate the precursor ion (

    
     or 
    
    
    
    ).
  • Fragmentation: Apply Stepped Collision Energy (e.g., 20, 35, 50 NCE).

  • Interpretation:

    • Look for the absence of terminal water/ammonia loss peaks characteristic of linear termini.

    • Identify "internal fragments" or complex series that indicate ring opening at multiple sites.

    • Note: Do not expect a simple

      
       ladder. Use software capable of "cyclic permutation" searching (e.g., Byonic, PEAKS).
      

Visualizations

Diagram 1: Cyclic Peptide Analysis Workflow

This flowchart outlines the decision-making process for analyzing cyclization products.

CyclicPeptideWorkflow Start Crude Reaction Mixture MassCheck Step 1: High-Res MS (Mass Check) Target: [M-H2O+H]+ Start->MassCheck Decision1 Mass Match? MassCheck->Decision1 Fail STOP: Synthesis Failed Decision1->Fail No Topology Step 2: Topology Check (Differentiation from Linear Isomer) Decision1->Topology Yes IM_MS Ion Mobility (IM-MS) Check CCS / Drift Time Topology->IM_MS HPLC RP-HPLC Retention Time (Cyclic usually elutes later) Topology->HPLC Sequencing Step 3: MS/MS Sequencing (CID Fragmentation) IM_MS->Sequencing Compact Structure Confirmed HPLC->Sequencing Shift Confirmed Analysis Data Analysis (Permuted Sequence Search) Sequencing->Analysis

Caption: A self-validating workflow for verifying peptide cyclization, prioritizing mass confirmation, topological separation, and sequence verification.

Diagram 2: Fragmentation Logic (The Ring Opening)

This diagram illustrates why cyclic peptide spectra are complex: the "Permutation Problem."

FragmentationLogic Cyclic Cyclic Precursor (Intact Ring) Energy Collision Energy (CID) Cyclic->Energy Linear1 Linear Isomer A (Break at Site 1) Energy->Linear1 Path 1 Linear2 Linear Isomer B (Break at Site 2) Energy->Linear2 Path 2 Linear3 Linear Isomer C (Break at Site 3) Energy->Linear3 Path 3 Spectrum Composite MS/MS Spectrum (Superposition of A, B, C) Linear1->Spectrum Fragment Series A Linear2->Spectrum Fragment Series B Linear3->Spectrum Fragment Series C

Caption: The "Permutation Problem" in cyclic peptide MS/MS. The initial ring-opening event creates multiple linear isomers, resulting in a complex composite spectrum.

References

  • Comparison of Mass Spectrometry and Ion Mobility Data. ResearchGate. Retrieved from [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. National Institutes of Health (PMC). Retrieved from [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS. Scilit. Retrieved from [Link]

  • Ion Mobility-Mass Spectrometry Applied to Cyclic Peptide Analysis. PubMed. Retrieved from [Link]

  • How to Sequence Different Types of Cyclic Peptides. Protein Metrics Support. Retrieved from [Link]

Sources

Validation of Unnatural Amino Acid Incorporation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fidelity Imperative

In the field of Genetic Code Expansion (GCE), the successful expression of a protein in the presence of an unnatural amino acid (UAA) and an orthogonal tRNA/synthetase pair is not proof of incorporation. The ribosome is promiscuous; "near-cognate" suppression (misincorporation of natural amino acids like Glutamine or Tyrosine at the TAG codon) is a pervasive artifact that ruins structural studies and therapeutic efficacy.

This guide objectively compares the three industry-standard validation methodologies: Mass Spectrometry (MS) , Fluorescence Reporter Assays , and Bio-orthogonal Labeling . It provides self-validating protocols designed to distinguish true UAA incorporation from background noise.[1]

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary validation streams. For drug development and structural biology, Mass Spectrometry is non-negotiable. For high-throughput screening of new synthetase variants, Reporter Assays are superior.

FeatureMass Spectrometry (LC-MS/MS) Fluorescence Reporter Assay Bio-orthogonal Labeling (Click)
Primary Output Exact molecular mass & sequence locationOptical density / Fluorescence intensityFluorescent band on SDS-PAGE
Fidelity Verification High (Distinguishes UAA from canonical AAs)Low (Cannot distinguish UAA from missense suppression)Medium (Specific to chemical handle, but background exists)
Sensitivity Femtomole rangeHigh (dependent on fluorophore)High (dependent on dye quantum yield)
Throughput Low (requires purification & run time)Very High (Plate reader compatible)Medium (Gel-based)
Cost High (Instrument time)LowLow to Medium (Reagents)
Best Use Case Final product validation; QCScreening aaRS libraries; OptimizationVerifying surface accessibility; Conjugation

Deep Dive: Mass Spectrometry (The Gold Standard)

Causality: Mass spectrometry is the only technique that provides direct evidence of UAA incorporation. It measures the mass-to-charge ratio (


) of the peptide containing the UAA. A specific mass shift (e.g., +25.0 Da) relative to the wild-type residue confirms the presence of the UAA, while the fragmentation pattern (MS2) confirms its precise location.
Protocol: Bottom-Up Proteomic Validation

This protocol assumes a purified protein sample (>90% purity).

Reagents:

  • Ammonium Bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • C18 ZipTips for desalting

Step-by-Step Workflow:

  • Denaturation & Reduction: Dissolve 20 µg of protein in 50 µL Ammonium Bicarbonate. Add DTT (5 mM final) and incubate at 60°C for 30 mins to unfold the protein and expose the UAA site.

  • Alkylation: Add IAA (15 mM final). Incubate 20 mins in the dark at Room Temperature (RT). Critical: This prevents disulfide bond reformation which can complicate MS spectra.

  • Digestion: Add Trypsin (1:50 enzyme-to-substrate ratio). Incubate overnight at 37°C.

  • Desalting: Acidify with Formic Acid (0.1%). Pass through C18 ZipTip to remove salts which suppress ionization.

  • LC-MS/MS Acquisition: Inject onto a C18 column coupled to a Q-Exactive or equivalent Orbitrap system.

  • Data Analysis: Search raw data against your protein sequence. Define the UAA as a "Variable Modification" with its specific monoisotopic mass.

Self-Validating Check:

  • Pass: Identification of the peptide covering the TAG site with the exact mass shift of the UAA.

  • Fail: Identification of the peptide with the mass of Glutamine (Gln), Tyrosine (Tyr), or Tryptophan (Trp) at the TAG site (indicating near-cognate suppression).

Visualization: MS Validation Logic

MS_Validation Sample Purified UAA-Protein Digest Trypsin Digestion Sample->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search (Variable Mod: UAA Mass) LCMS->Search Decision Peptide ID at TAG site? Search->Decision Result_UAA Mass = Expected UAA (VALIDATED) Decision->Result_UAA Exact Mass Match Result_WT Mass = Gln/Tyr/Trp (MISINCORPORATION) Decision->Result_WT Mass Match to Canonical Result_None Peptide Missing (TRUNCATION/LOW YIELD) Decision->Result_None No Coverage

Figure 1: Logic flow for Mass Spectrometry validation. Differentiating between successful incorporation, misincorporation, and truncation is the primary goal.

Deep Dive: Bio-orthogonal Labeling (Click Chemistry)

Causality: This method relies on the unique chemical reactivity of the UAA (e.g., an azide or alkyne) that is absent in natural proteins. A Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) reaction attaches a fluorophore.

Trustworthiness: This system is prone to false positives if the dye binds non-specifically. Therefore, the protocol includes a mandatory "No aaRS" control.

Protocol: In-Gel Fluorescence Validation

Reagents:

  • Protein lysate or purified sample[1][2]

  • TAMRA-Azide or equivalent fluorophore (50 µM stock)

  • CuSO4 (1 mM) + THPTA Ligand (5 mM) (pre-mixed 1:5)

  • Sodium Ascorbate (5 mM fresh)

Step-by-Step Workflow:

  • Preparation: Prepare two samples:

    • Sample A: Protein expressed with UAA + aaRS.[1]

    • Sample B (Control): Protein expressed with UAA but without aaRS (or without UAA).

  • Click Reaction: To 40 µL of protein sample, add:

    • 1 µL TAMRA-Azide (50 µM final)

    • 2 µL CuSO4/THPTA mix

    • 2 µL Sodium Ascorbate (Start reaction)

  • Incubation: Incubate 1 hour at RT in the dark.

  • Quenching: Add 4x SDS Loading Buffer (contains EDTA/DTT) to quench the copper reaction. Boil for 5 mins.

  • Electrophoresis: Run on SDS-PAGE.

  • Imaging: Scan the gel on a fluorescence typhoon scanner (do not stain with Coomassie yet).

Self-Validating Check:

  • Valid: Strong fluorescent band in Sample A; NO band in Sample B.

  • Invalid: Fluorescent band in Sample B (indicates non-specific dye binding or background).

Visualization: Click Chemistry Workflow[5]

Click_Validation Input_UAA Sample: UAA + aaRS Reaction Add TAMRA-Azide + Cu(I) Catalyst Input_UAA->Reaction Input_Neg Control: No aaRS Input_Neg->Reaction Gel SDS-PAGE Separation Reaction->Gel Img_Fluo Fluorescence Imaging Gel->Img_Fluo Outcome_Pass Band in Sample ONLY (SUCCESS) Img_Fluo->Outcome_Pass Outcome_Fail Band in Control (NON-SPECIFIC) Img_Fluo->Outcome_Fail

Figure 2: Comparative workflow for Click Chemistry validation. The negative control is essential to rule out dye sticking.

Deep Dive: Fluorescence Reporter Assays

Causality: A stop codon (TAG) is introduced into a fluorescent protein gene (e.g., sfGFP) at a permissive site (e.g., Y151). Full-length protein production (fluorescence) only occurs if the UAA is incorporated, suppressing the stop codon.

Protocol: Dual-Fluorescence Normalization

Using a single fluorescent reporter is prone to artifacts due to variation in cell density. Use a dual-reporter plasmid (e.g., pGFP-TAG-mCherry).

Step-by-Step Workflow:

  • Transformation: Transform E. coli with the orthogonal tRNA/aaRS plasmid and the Reporter plasmid (sfGFP(TAG)-linker-mCherry).

  • Induction: Grow cells to OD600 = 0.5. Split culture into two:

    • +UAA: Add UAA (e.g., 1 mM).

    • -UAA: Add buffer only.

  • Expression: Induce aaRS/Reporter expression (e.g., Arabinose/IPTG). Incubate 12-16 hours.

  • Measurement: Measure Fluorescence in a plate reader.

    • Green Channel (sfGFP): Measures suppression efficiency.[3]

    • Red Channel (mCherry): Measures total protein expression/cell density.

  • Calculation: Calculate Relative Suppression Efficiency =

    
    .
    

Self-Validating Check:

  • Valid: High Green signal in +UAA; Low/Background Green signal in -UAA.

  • Warning: High Green signal in -UAA indicates "Leaky" suppression (aaRS incorporates a natural amino acid).

Troubleshooting: The "Misincorporation" Trap

If you observe protein production (by Western Blot or GFP) but MS shows the wrong mass, you are facing Misincorporation .

  • Cause: The orthogonal aaRS is not specific enough and charges the tRNA with a natural amino acid (often Gln, Tyr, or Phe).

  • Solution:

    • Remove UAA: Run the expression without adding UAA. If protein is still produced, the aaRS is promiscuous.

    • Bioinformatics: Re-evaluate the aaRS active site mutations.

    • Metabolic Engineering: Use auxotrophic strains to deplete the competing natural amino acid.

References

  • Chin, J. W. (2017).[4] Expanding and reprogramming the genetic code.[5] Nature, 550(7674), 53–60. [Link]

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039–11044. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins.[1][3][6][7][8][9][] Chemical Reviews, 114(9), 4764–4806. [Link]

  • O'Donoghue, P., et al. (2013). Near-cognate suppression of amber, ochre and opal codons by Saccharomyces cerevisiae tRNAs. FEBS Letters, 587(23), 3719-3728. [Link]

  • Amiram, M., et al. (2015). Evolution of orthogonal translation systems for site-specific incorporation of non-canonical amino acids.[1][6][8][9][11] Nature Biotechnology, 33(12), 1272–1279. [Link]

Sources

Mechanistic Deep Dive: The Causality of Cyclization Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Constrained Peptides: A Comparative Guide to Ring-Closing Metathesis (RCM) and Alternative Cyclization Strategies

The transition of peptides from biological probes to viable therapeutics is historically hindered by their poor pharmacokinetic profiles—specifically, their susceptibility to proteolytic degradation and high conformational entropy that reduces target affinity. Macrocyclization restricts the conformational flexibility of linear precursors, pre-organizing the peptide into its bioactive conformation and shielding vulnerable amide bonds from exopeptidases.

While nature relies heavily on disulfide bridges and macrolactamization, modern synthetic chemistry has expanded the toolkit to include bio-orthogonal methods like Ring-Closing Metathesis (RCM) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a critical, data-supported comparison of these methodologies to inform rational drug design.

Ring-Closing Metathesis (RCM)

RCM utilizes ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs generations) to catalyze olefin metathesis between two unnatural alkene-bearing amino acids, such as allylglycine or O-allyl-tyrosine[1].

Causality in Experimental Design: The primary advantage of RCM is the formation of an all-hydrocarbon staple (C=C bond). Unlike native amide or disulfide bonds, this linkage is entirely invisible to natural proteases, conferring exceptional metabolic stability and a defined geometry[1]. However, the choice of catalyst dictates the reaction's success. Second-generation Grubbs catalysts provide high reactivity but can trigger double-bond migration (isomerization) or desallylation side reactions. To counteract this, researchers deliberately add isomerization suppressants like 1,4-benzoquinone or phenol, which modulate the active ruthenium alkylidene species to favor the desired macrocycle[1]. Furthermore, performing RCM on-resin leverages the "pseudo-dilution" effect—the physical separation of peptide chains on the polymer matrix prevents intermolecular cross-metathesis, driving the intramolecular ring closure[2].

Macrolactamization (Amide Bond Formation)

Macrolactamization connects the N-terminus and C-terminus (head-to-tail) or side-chains (e.g., Lysine to Aspartic/Glutamic acid).

Causality in Experimental Design: Head-to-tail cyclization is an entropy-unfavorable process. For short peptides (fewer than seven residues), the linear precursor struggles to adopt the necessary turn conformation, leading to competing cyclodimerization (forming a dimerized macrocycle) and C-terminal epimerization due to prolonged activation times[2]. To force the intramolecular reaction, chemists must employ high-dilution conditions in solution (typically <1 mM) or rely on on-resin pseudo-dilution[2]. Strong coupling reagents like HATU paired with a base (DIPEA) are required to efficiently activate the carboxylate, but over-activation directly causes the epimerization of the C-terminal residue via an oxazolone intermediate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC "click" chemistry forms a 1,4-substituted 1,2,3-triazole linkage from an azide and a terminal alkyne.

Causality in Experimental Design: The triazole ring is highly stable, possesses a strong dipole moment, and acts as a rigid trans-amide bond bioisostere[2]. The reaction is completely bio-orthogonal and proceeds smoothly in aqueous conditions, making it ideal for unprotected peptides. The causality of adding ascorbic acid to the reaction mixture is to reduce Cu(II) salts to the catalytically active Cu(I) species in situ, preventing the oxidative coupling of alkynes (Glaser coupling) that would otherwise derail the cyclization.

Disulfide Bridge Formation

Causality in Experimental Design: Disulfide formation is the most synthetically accessible method, requiring only the mild oxidation of two cysteine residues. However, the resulting S-S bond is highly labile in the reducing environment of the cytosol (which is rich in glutathione), severely limiting its application for intracellular therapeutic targets[3].

Quantitative Comparison of Cyclization Methods

Cyclization MethodLinkage TypeTypical YieldsReaction TimeProtease StabilityKey Limitations & Side Reactions
Ring-Closing Metathesis All-hydrocarbon (C=C)50 – 80%2 – 48 hExcellentIsomerization, desallylation, Ru-catalyst toxicity/removal[1]
Macrolactamization Amide (Lactam)20 – 70%1 – 24 hModerate to GoodC-terminal epimerization, cyclodimerization, sequence-dependent[2]
CuAAC (Click) 1,2,3-Triazole60 – 90%1 – 12 hExcellentRequires complete removal of cytotoxic copper for bio-assays[2]
Disulfide Formation S–S bond70 – 95%1 – 24 hPoor (in reducing env.)Scrambling in multi-cysteine sequences, poor in vivo stability[3]

Visualizing the Decision Logic

DecisionTree Start Need Peptide Cyclization Q1 Require native backbone (amide bond)? Start->Q1 Macrolactamization Macrolactamization (e.g., HATU/DIPEA) Q1->Macrolactamization Yes Q2 Need purely structural protease-resistant staple? Q1->Q2 No RCM Ring-Closing Metathesis (Grubbs Catalyst) Q2->RCM Yes (Hydrocarbon) Q3 Biocompatible/Aqueous conditions required? Q2->Q3 No Disulfide Disulfide Formation (Air oxidation / I2) Q3->Disulfide Yes (Reversible) Click CuAAC Click Chemistry (Cu(I), Ascorbate) Q3->Click Yes (Irreversible triazole)

Decision matrix for selecting peptide cyclization strategies based on structural needs.

Self-Validating Experimental Protocols

Protocol 1: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the stapling of a peptide containing two unnatural olefin-bearing amino acids using a Grubbs II catalyst.

  • Resin Swelling: Swell the linear peptide-bound resin (synthesized via standard Fmoc-SPPS) in anhydrous Dichloromethane (DCM) for 30 minutes. Causality: DCM optimally swells polystyrene-based resins, exposing the peptide chains to the bulky ruthenium catalyst.

  • Solvent Degassing: Bubble dry nitrogen or argon through the DCM/DMF solvent mixture for 15 minutes. Causality: Ruthenium alkylidene catalysts are highly sensitive to oxygen, which prematurely deactivates the catalyst.

  • Catalyst Addition: Prepare a solution of 2nd Generation Grubbs Catalyst (15–20 mol% relative to peptide loading) and 1,4-benzoquinone (20 mol%) in anhydrous DCM. Add to the resin. Causality: 1,4-benzoquinone acts as an isomerization suppressant, preventing the ruthenium catalyst from migrating the double bond and forming truncated desallyl side products[1].

  • Reaction & Agitation: Agitate gently at 40°C for 12–24 hours under an inert atmosphere.

  • Self-Validation via LC-MS: Cleave a 1 mg micro-aliquot of resin using a standard TFA cocktail. Analyze the crude mixture via LC-MS.

    • Success Indicator: A mass shift of exactly -28.03 Da relative to the linear precursor confirms the loss of one ethylene molecule and successful ring closure.

    • Failure Indicator: A mass shift of -42 Da indicates a desallylation side reaction. If this occurs, the validation loop requires reducing the reaction temperature or increasing the benzoquinone concentration.

RCMWorkflow SPPS 1. Fmoc-SPPS Incorporate Olefins Wash 2. Resin Swelling (Anhydrous DCM) SPPS->Wash Catalyst 3. RCM Reaction (Grubbs II + Benzoquinone) Wash->Catalyst Cleavage 4. TFA Cleavage & Deprotection Catalyst->Cleavage Purify 5. LC-MS Check (-28 Da Mass Shift) Cleavage->Purify

Step-by-step self-validating workflow for on-resin Ring-Closing Metathesis (RCM).

Protocol 2: Solution-Phase Head-to-Tail Macrolactamization
  • Precursor Preparation: Cleave the linear peptide from a highly acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) using 1% TFA in DCM. Causality: This selectively cleaves the peptide from the resin while leaving the side-chain protecting groups intact, preventing unwanted side-chain macrolactamization.

  • High Dilution: Dissolve the protected linear peptide in anhydrous DMF to a final concentration of 0.5 mM. Causality: High dilution is thermodynamically required to favor the intramolecular cyclization over intermolecular cyclodimerization[2].

  • Activation: Add 3 equivalents of DIPEA, followed by 1.2 equivalents of HATU. Stir at room temperature for 2–4 hours.

  • Self-Validation via LC-MS:

    • Success Indicator: A mass shift of -18.01 Da (loss of H₂O) with a single sharp peak on the UV chromatogram.

    • Failure Indicator: If a mass corresponding to [2M - 36] is observed, cyclodimerization has occurred. The validation loop requires decreasing the peptide concentration in step 2. If the product mass is correct but two closely eluting peaks appear, C-terminal epimerization has occurred, necessitating a switch to a milder coupling reagent (e.g., PyBOP) or a less basic environment.

References

1.[4] Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). URL:[Link] 2.[5] Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. MDPI. URL:[Link] 3.[2] Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. URL:[Link] 4.[1] Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC - NIH. URL:[Link] 5.[3] Methods of preparing cyclic peptides and uses thereof. US Patents. URL: 6.[6] Biocompatible strategies for peptide macrocyclisation. PMC - NIH. URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Unnatural Amino Acids on Peptide Structure

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide therapeutic design.[1] Moving beyond the canonical 22 proteinogenic amino acids allows for the fine-tuning of pharmacological profiles, enhancing stability, and precisely controlling conformation.[2][3] However, introducing a non-native residue necessitates a rigorous and multi-faceted structural assessment. The central question is no longer just "What is the structure?" but "How, and why, has the structure changed?".

This guide provides an in-depth comparison of key methodologies for evaluating the structural impact of UAAs, grounded in the causality behind experimental choices. We will explore the leading analytical techniques, detailing not just the protocols but the strategic reasoning that underpins a robust structural validation campaign.

The Rationale for Unnatural Amino Acids in Peptide Design

The inclusion of UAAs is a deliberate strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[4][5] By introducing residues with modified backbones, altered stereochemistry (e.g., D-amino acids), or unique side chains, we can engineer specific structural attributes.[6][7]

Key goals include:

  • Enhancing Proteolytic Resistance: D-amino acids or N-methylated residues can render peptide bonds unrecognizable to proteases, dramatically increasing in vivo half-life.[1][8]

  • Constraining Conformational Flexibility: Bulky or cyclic UAAs can lock a peptide into a specific, bioactive conformation, reducing the entropic penalty of binding to its target.[3]

  • Inducing Specific Secondary Structures: Certain UAAs are potent inducers of secondary structures like β-turns or helices, which are often critical for biological activity.[1][6]

The following sections detail the experimental frameworks required to verify these intended structural consequences.

Overall Workflow for Structural Assessment

A comprehensive analysis integrates data from multiple techniques to build a cohesive structural model. The workflow ensures that each method validates and complements the others, providing a high-confidence assessment of the UAA's impact.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Secondary Structure Analysis cluster_2 Phase 3: High-Resolution 3D Structure cluster_3 Phase 4: In Silico & Final Assessment P_Design Peptide Design (Natural vs. UAA) P_Synth Peptide Synthesis & Purification (HPLC) P_Design->P_Synth CD_Spec Circular Dichroism (CD) Spectroscopy P_Synth->CD_Spec Initial Conformation Screening NMR_Spec NMR Spectroscopy (Solution State) CD_Spec->NMR_Spec Inform 3D Structure Choice X_Ray X-ray Crystallography (Solid State) CD_Spec->X_Ray Inform 3D Structure Choice Integration Integrated Structural Model & Interpretation CD_Spec->Integration Comp_Model Computational Modeling NMR_Spec->Comp_Model Provide Experimental Restraints NMR_Spec->Integration X_Ray->Comp_Model Provide High-Res Template X_Ray->Integration Comp_Model->Integration Predict & Refine

Caption: Workflow for assessing the structural impact of UAAs.

Circular Dichroism (CD) Spectroscopy: The First Look at Secondary Structure

Expertise & Causality: CD spectroscopy is the ideal first-pass technique for assessing peptide structure.[9] It is rapid, requires a small amount of material, and provides a clear signature of the peptide's average secondary structure in solution (e.g., α-helix, β-sheet, random coil).[10] This is a crucial validation step: if a UAA was designed to induce helicity, a CD spectrum provides the most direct and immediate evidence of success or failure.[11]

Comparative Data: UAA-Induced Helicity

To illustrate, consider a hypothetical 15-residue peptide (P-Nat) and its analogue containing a helix-promoting UAA, α-aminoisobutyric acid (Aib), at two positions (P-Aib).

ParameterPeptide-Natural (P-Nat)Peptide-UAA (P-Aib)Structural Interpretation
CD Signal at 222 nm Weak negative signal (~ -5,000 [θ])Strong negative signal (~ -25,000 [θ])The strong negative ellipticity at 222 nm is a classic hallmark of α-helical content, indicating the Aib residues successfully induced and stabilized a helical conformation.[10]
CD Signal at 208 nm Weak negative signal (~ -8,000 [θ])Strong negative signal (~ -23,000 [θ])Complements the 222 nm data, further confirming a significant increase in α-helicity.
CD Signal at 195 nm Strong negative signal (~ -20,000 [θ])Positive signal (~ +40,000 [θ])A shift from a strong negative signal (characteristic of a random coil) to a strong positive signal confirms the transition to a well-ordered helical structure.
Experimental Protocol: CD Spectroscopy

This protocol is a self-validating system. The baseline correction and use of a standard ensure instrument performance, while accurate concentration determination is critical for calculating molar ellipticity, the standard unit for comparison.[10][12]

  • Sample Preparation (Critical Step):

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[9] Avoid buffers with high UV absorbance like Tris.[12]

    • Determine the peptide concentration accurately. For peptides lacking Trp or Tyr, a quantitative amino acid analysis or a specific peptide concentration assay is necessary for accurate molar ellipticity calculations.[10] A typical concentration for far-UV CD is 0.1-0.2 mg/mL.[10][13]

    • Filter or centrifuge the sample to remove any particulates that could cause light scattering.[12]

  • Instrument Setup & Calibration:

    • Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.[10]

    • Purge the instrument with dry nitrogen gas for at least 30 minutes before activating the lamp to remove oxygen, which absorbs in the far-UV range.[9][13]

  • Data Acquisition:

    • Set the acquisition parameters. Typical settings for secondary structure analysis are:

      • Wavelength Range: 190 nm to 260 nm[14]

      • Scanning Speed: 50 nm/min[14]

      • Bandwidth: 1.0 nm[14]

      • Data Pitch: 0.5 nm or 1.0 nm[14]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[14]

    • Record a baseline spectrum of the buffer alone in the same quartz cuvette (typically 0.1-0.2 mm path length for far-UV).[10][12]

  • Data Processing:

    • Subtract the buffer baseline spectrum from the raw peptide spectrum.[10]

    • Convert the observed ellipticity (millidegrees) to Mean Residue Molarity ([θ]) using the formula: [θ] = (θ_obs × 100) / (c × l × n), where θ_obs is the observed ellipticity, c is the molar concentration, l is the pathlength in cm, and n is the number of residues.[12]

    • Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure type.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Solution Structure

Expertise & Causality: While CD provides a global average, NMR spectroscopy resolves the three-dimensional structure of a peptide in solution at atomic resolution.[15] This is essential for understanding the precise orientation of the UAA side chain, its effect on backbone dihedral angles (φ and ψ), and its interactions with neighboring residues.[1] For UAAs, NMR is particularly powerful because it can directly confirm the induction of specific structural motifs, like a type II' β-turn by a D-amino acid, by measuring specific nuclear Overhauser effects (NOEs) between protons that are close in space.[1]

Experimental Protocol: 2D NMR for Structural Elucidation

The validation of an NMR structure comes from the iterative process of assigning resonances, identifying distance and dihedral angle restraints, and calculating a family of structures that satisfy these experimental restraints. A well-defined structure will have low RMSD (Root Mean Square Deviation) among the family of calculated conformers.

  • Sample Preparation:

    • Dissolve the peptide to a final concentration of 0.5-2 mM. A few milligrams of peptide are typically sufficient.[16]

    • Use a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvent) to minimize the solvent signal.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • Parameter Generation for UAAs (Critical Step):

    • Standard NMR software packages contain parameters only for canonical amino acids.[17] For a UAA, you must generate topology and parameter files that describe its unique bond lengths, angles, and atom types.

    • Servers like the Automated Topology Builder (ATB) can be used to generate these parameters for use in software like CYANA, CNS, or Xplor-NIH.[17] This step is crucial for accurate structure calculation.

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz):

      • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the distance restraints crucial for 3D structure calculation. A mixing time of 150-300 ms is typical.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.[16]

      • ¹H-¹⁵N HSQC: To correlate amide protons with their backbone nitrogens, useful for tracking changes in the chemical environment.[16]

  • Structure Calculation and Refinement:

    • Resonance Assignment: Manually or semi-automatically assign all proton, carbon, and nitrogen resonances using the suite of 2D spectra.[15]

    • Restraint Generation: Convert NOESY cross-peak volumes into upper-limit distance restraints. Generate dihedral angle restraints from coupling constants if available.

    • Structure Calculation: Use software like CYANA or Xplor-NIH to calculate an ensemble of 20-50 structures that satisfy the experimental restraints through simulated annealing protocols.[17][18]

    • Validation: Analyze the final ensemble for convergence (low backbone RMSD), number of restraint violations, and stereochemical quality using tools like PROCHECK.

X-ray Crystallography: The Atomic-Resolution Snapshot

Expertise & Causality: X-ray crystallography provides the highest-resolution structural information possible, defining the precise position of every atom in the peptide.[19] Its power lies in unambiguously resolving stereochemistry and revealing detailed interactions with solvent or other molecules in the crystal lattice. The primary challenge and reason it is not always the first choice is the need to grow well-ordered crystals, a process that can be difficult and time-consuming.[19] For a UAA-containing peptide, a crystal structure provides undeniable proof of its conformation in the solid state.[20]

Experimental Protocol: Peptide Crystallography

The protocol is self-validating through the refinement process, where the structural model is iteratively improved to better fit the experimental diffraction data, monitored by the R-factor and R-free values.

  • Crystallization Screening:

    • The peptide must be highly pure (>98%).

    • Screen a wide range of conditions (precipitants, buffers, pH, additives) using commercially available kits and sitting-drop or hanging-drop vapor diffusion methods.[19] This is often the most significant bottleneck.

  • Data Collection:

    • Harvest a suitable single crystal and cryo-protect it if necessary.

    • Collect X-ray diffraction data using a synchrotron or a home-source diffractometer.[19]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the "phase problem" to generate an initial electron density map. For peptides, methods like direct methods or molecular replacement (if a homologous structure exists) are used.[19]

    • Build an initial atomic model into the electron density map using software like Coot.[21] For UAAs, you may need to manually generate the residue library/dictionary for the software.[19]

    • Refine the model iteratively against the diffraction data using software like Phenix or REFMAC, aiming for low R-work and R-free values (<25%) and good geometry.[21]

Computational Modeling: Prediction and Refinement

Expertise & Causality: Computational modeling serves two primary roles: predicting the structural impact of a UAA before synthesis and refining low-resolution experimental data.[18] With the advent of advanced tools like AlphaFold and specialized variants such as HighFold2/3, the ability to accurately predict the structures of peptides containing UAAs has significantly improved.[22][23] This is because these programs can now be trained on datasets that include non-canonical residues or have modified frameworks to handle them.[22] The causality is clear: good computational models can guide rational design, reducing the number of peptides that need to be synthesized and experimentally characterized.

G cluster_0 Inputs cluster_1 Modeling Engine cluster_2 Outputs & Refinement Seq Peptide Sequence (with UAA) Engine HighFold / AlphaFold or Molecular Dynamics (MD) Seq->Engine Restraints Experimental Restraints (e.g., from NMR NOEs) Restraints->Engine Optional Predicted Predicted 3D Structure Ensemble Engine->Predicted Refined Refined Structural Model Predicted->Refined Energy Minimization & Validation

Caption: Computational modeling workflow for UAA-peptides.

Protocol: Structure Prediction with UAA Support
  • Input Preparation:

    • Provide the primary sequence of the peptide, specifying the UAA using its appropriate code.

    • For tools like HighFold2, the model uses a modified framework built upon AlphaFold-Multimer to handle the geometry of UAAs and cyclic topologies.[22]

  • Model Generation:

    • The software generates a set of predicted structures, often ranked by a confidence score.[22]

  • Refinement and Analysis (Self-Validation):

    • The predicted structures should be subjected to molecular dynamics (MD) simulations to assess their stability in a simulated aqueous environment.[18]

    • Compare the computationally generated model with experimental data. For instance, back-calculate a theoretical CD spectrum or NOE distances from the model and check for agreement with the CD and NMR results. This cross-validation is key to trusting the model.

Conclusion: An Integrated Approach

Determining the structural impact of an unnatural amino acid is not a task for a single technique. It requires a logical, multi-step investigation where each method provides a piece of the puzzle. A CD spectrum offers the initial, crucial evidence of changes in secondary structure. NMR or X-ray crystallography provides the high-resolution detail of the final conformation and the specific interactions driven by the UAA. Finally, computational modeling provides predictive power and a framework for integrating all available data.

By following this integrated and methodologically sound approach, researchers can confidently elucidate the structural consequences of their designs, paving the way for the development of next-generation peptide therapeutics with precisely engineered properties.

References

  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Benchchem.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.
  • Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine. Benchchem.
  • Reprogramming natural proteins using unn
  • Unnatural amino acids in drug discovery.
  • Pharmaceuticals | Special Issue : Non-N
  • Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. PubMed.
  • A Newcomer's Guide to Peptide Crystallography. PMC.
  • Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. MtoZ Biolabs.
  • CD-Based Peptide Secondary Structure Analysis.
  • Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews (RSC Publishing).
  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP.
  • Unnatural / Unusual Amino Acids. JPT Peptide Technologies.
  • 7.5 High Resolution NMR Spectroscopy. Thieme.
  • Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cycliz
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (R)-2-(Boc-amino)oct-7-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(R)-2-(Boc-amino)oct-7-enoic acid is a specialized chiral intermediate commonly used in the synthesis of stapled peptides via Ring-Closing Metathesis (RCM). Its disposal requires specific attention not because of acute toxicity, but due to its functional group reactivity .

Unlike generic organic waste, this molecule possesses two distinct reactive handles that dictate its waste stream compatibility:

  • Boc (tert-Butyloxycarbonyl) Group: Acid-labile. Releases isobutylene gas and CO₂ upon contact with strong acids.

  • Terminal Alkene (Oct-7-enoic tail): Susceptible to oxidation and polymerization.

Physicochemical Data Table
PropertySpecificationOperational Relevance
CAS Number 218596-33-3 (Generic/Analog)Use for waste manifesting if exact CAS is unlisted.
Physical State White to off-white solidPreferred disposal state (Solid Waste).
Acidity Weak Carboxylic AcidIncompatible with strong bases (exothermic).
Stability Acid-SensitiveCRITICAL: Do not mix with TFA/HCl waste streams.
Flash Point >110°C (Predicted)Classify as "Non-Flammable" unless in solvent.
Pre-Disposal Risk Assessment (The "Why")

Expertise Insight: The most common accident involving Boc-amino acids is container pressurization .

In peptide synthesis labs, waste containers often contain Trifluoroacetic Acid (TFA) from cleavage cocktails. If (R)-2-(Boc-amino)oct-7-enoic acid is inadvertently added to a waste carboy containing high concentrations of TFA, the Boc group will deprotect in situ.

  • Reaction:

    
    
    
  • Result: Rapid gas evolution leading to carboy rupture or explosion.

Rule #1: Never dispose of Boc-protected intermediates in "Acidic Waste" containers without prior neutralization.

Waste Segregation Logic

The following decision tree illustrates the correct segregation workflow to prevent cross-reactivity.

WasteSegregation Start Start: Waste Material Analysis State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid BIN: Hazardous Solid Waste (Tag: Organic Irritant) Solid->BinSolid CheckAcid Does solution contain Strong Acids (TFA, HCl)? Liquid->CheckAcid CheckOx Does solution contain Oxidizers (KMnO4, Peroxides)? CheckAcid->CheckOx No Neutralize ACTION: Neutralize with Sodium Bicarbonate CheckAcid->Neutralize Yes Segregate ACTION: Segregate into Oxidizer Waste Stream CheckOx->Segregate Yes SolventType Solvent Type? CheckOx->SolventType No Neutralize->CheckOx Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventType->NonHalo BinHalo BIN: Halogenated Organic Waste Halo->BinHalo BinNonHalo BIN: Non-Halogenated Organic Waste NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating (R)-2-(Boc-amino)oct-7-enoic acid waste to avoid reactive hazards.

Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Excess Material)

Validation: This is the safest disposal method as it minimizes surface area for reaction.

  • Packaging: Transfer the solid into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (R)-2-(Boc-amino)oct-7-enoic acid.

    • Hazards: Irritant (Xi).

    • Note: "Boc-Protected: Do not mix with Acids."

  • Disposal: Place in the lab's designated "Solid Hazardous Waste" drum.

Scenario B: Liquid Waste (Reaction Mixtures)

Validation: Common in peptide synthesis or RCM reactions.

  • Quenching (If Reactive):

    • If the mixture contains Grubbs catalyst (Ruthenium), treat with a scavenger (e.g., activated carbon or tris(hydroxymethyl)phosphine) before disposal to prevent heavy metal contamination of standard organic streams.

  • pH Check:

    • Dip a pH strip into the waste. If pH < 4, slowly add saturated Sodium Bicarbonate (

      
      ) until gas evolution ceases and pH is neutral (6-8).
      
  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM).[1]

    • Non-Halogenated: If dissolved in DMF, Methanol, or Ethyl Acetate.

  • Container: Use standard safety cans or HDPE carboys. Leave 10% headspace to accommodate potential thermal expansion or minor off-gassing.

Regulatory Compliance & Codes

When filling out waste manifests (e.g., for Stericycle, Veolia, or internal EHS), use the following codes.

AuthorityCodeDescriptionReasoning
EPA (RCRA) D001 IgnitableOnly if in flammable solvent (Flash point <60°C).
EPA (RCRA) None Non-RegulatedPure solid is generally not RCRA listed, but treated as chemical waste.
DOT N/A Not RegulatedSolid is not a DOT hazard. Solutions depend on solvent.[2]
GHS H315, H319 Skin/Eye IrritantStandard handling precautions.

Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste hauler. If a specific SDS is unavailable, provide an SDS for a surrogate molecule like (S)-2-(Boc-amino)non-8-enoic acid and clearly mark "Structural Analog" [1, 2].

Emergency Response Procedures

Spill Cleanup (Solid):

  • PPE: Nitrile gloves, safety goggles, lab coat.[3]

  • Containment: Do not sweep aggressively (creates dust). Cover with wet paper towels to dampen.

  • Cleanup: Scoop into a bag. Wipe area with soap and water.[3][4]

  • Disposal: Treat cleanup materials as Scenario A (Solid Waste).

Accidental Acid Contact:

  • If the solid contacts strong acid and bubbles vigorously:

    • Evacuate the immediate area (fume hood).

    • Ventilate: Ensure sash is open/fan is on.

    • Wait: Allow gas (Isobutylene/CO₂) to dissipate before neutralizing the residue.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: (R)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid. (Note: Used as closest structural analog for hazard classification).

  • PubChem. (2024).[5] Compound Summary: 2-Amino-7-octenoic acid.[5][6] National Library of Medicine.

  • Princeton University EHS. (2023). Chemical Compatibility & Waste Segregation Guidelines.

  • EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

Sources

Personal protective equipment for handling (r)-2-(Boc-amino)oct-7-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, logistical management, and disposal of (R)-2-(Boc-amino)oct-7-enoic acid (CAS: 1219015-26-5). It is designed for researchers and scale-up chemists requiring immediate, actionable safety protocols.

Part 1: Executive Safety Assessment & Chemical Profile

Compound: (R)-2-(Boc-amino)oct-7-enoic acid CAS: 1219015-26-5 Physical State: White to off-white powder/solid. Primary Hazard Class: Irritant / Potential Corrosive (Skin/Eye/Respiratory).

Senior Scientist Insight: The "Hidden" Hazards

While often categorized generically as a "Boc-protected amino acid," this compound presents specific handling nuances that standard SDSs often overlook:

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is acid-labile.[1] Accidental exposure to strong acid vapors (HCl, TFA) in a shared fume hood can trigger premature deprotection, releasing isobutylene gas and compromising the reagent's integrity.

  • Static Charge: Like many Boc-amino acids, this solid is prone to static accumulation. It will "fly" during weighing, increasing inhalation risk and cross-contamination.

  • Alkene Reactivity: The terminal double bond (C7=C8) makes this compound sensitive to radical initiators and strong oxidizers (e.g., ozone, permanganate), requiring strict segregation during storage.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix synthesizes barrier protection with operational dexterity.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Touch sensitivity).Outer: 5-8 mil Nitrile (Chemical barrier).Rationale: Nitrile offers excellent resistance to the organic solvents (DCM, DMF) typically used to dissolve this compound. Latex is not recommended due to poor solvent resistance.
Eye/Face Chemical Goggles ANSI Z87.1 / EN166 Impact & Splash Rated. Rationale: Safety glasses are insufficient if fine powder becomes airborne due to static. Goggles seal the eyes against corrosive dust.
Respiratory N95 / P2 Respirator Required outside fume hood. Rationale: The free carboxylic acid moiety can irritate mucous membranes. If handling >10g or in a drafty area, use a half-face respirator with organic vapor/acid gas cartridges (OV/AG).
Body Lab Coat (Cotton/Poly) High-neck, snap closure. Rationale: Synthetic fibers can melt if a fire occurs (flammable solvents are often present). 100% cotton or treated fire-resistant coats are preferred.
Footwear Closed-toe, Non-slip Impermeable material (Leather/Synthetic). No mesh sneakers. Spilled acid solutions penetrate mesh instantly.

Part 3: Operational Workflow & Handling Protocols

Workflow Visualization: Safe Handling Logic

HandlingWorkflow Start Start: Retrieve Reagent CheckEnv Check Environment: Humidity < 50%? Static Control? Start->CheckEnv PPE_Check Don PPE: Double Nitrile, Goggles, Lab Coat CheckEnv->PPE_Check Yes CheckEnv->PPE_Check No (Apply Mitigation) Weighing Weighing Process: Use Anti-Static Gun Spatula: Stainless Steel PPE_Check->Weighing Dissolution Dissolution (if applicable): Add Solvent (DCM/DMF) Ventilate (Fume Hood) Weighing->Dissolution Storage Return to Storage: Seal under N2/Ar Temp: 2-8°C Weighing->Storage Solid Transfer Only Dissolution->Storage

Caption: Operational logic flow for minimizing exposure and maintaining reagent integrity during handling.

Detailed Protocol Steps
1. Storage & Retrieval
  • Condition: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow hydrolysis or polymerization of the alkene.

  • Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation, which hydrolyzes the Boc group or causes clumping.

2. Weighing & Transfer (The "Static" Danger Zone)
  • Engineering Control: Always weigh inside a Chemical Fume Hood .

  • Static Mitigation: Use an ionizing fan or anti-static gun if the powder is "flying." Alternatively, wipe the spatula with an anti-static cloth.

  • Technique: Do not pour from the bottle. Use a clean, dry stainless steel spatula.

  • Solvent Compatibility: If preparing a stock solution, Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. Avoid alcohols (MeOH/EtOH) if transesterification is a concern during prolonged storage.

3. Reaction Setup
  • Incompatibility: Keep away from strong acids (TFA, HCl) until deprotection is intended. Keep away from strong oxidizers (KMnO4, Ozone) to protect the alkene side chain.

  • Monitoring: When used in peptide coupling, monitor via TLC (stain with KMnO4 or Ninhydrin—note: Ninhydrin only works after Boc removal, so use KMnO4 to visualize the alkene).

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DCM/DMF) Type->Liquid Action_Solid 1. Avoid Dust (Do not sweep) 2. Cover with wet paper towel 3. Scoop into bag Solid->Action_Solid Action_Liquid 1. Evacuate Area (if volatile) 2. Absorb with Vermiculite 3. Place in HazWaste Liquid->Action_Liquid Disposal Disposal: Combustible Waste (No Drains!) Action_Solid->Disposal Action_Liquid->Disposal

Caption: Immediate decision logic for containment of solid vs. liquid spills.

Disposal Specifications
  • Waste Stream: Organic Combustible Waste .

  • Segregation: Do not mix with oxidizers (Nitric acid waste) due to the alkene functionality.

  • Environmental: Aquatic Hazard. Do not flush down the drain. The parent compound (7-octenoic acid) and its derivatives can be toxic to aquatic life [1].[2][3]

References

  • PubChem. (n.d.).[4] 2-(Boc-amino)oct-7-enoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-2-(Boc-amino)oct-7-enoic acid
Reactant of Route 2
Reactant of Route 2
(r)-2-(Boc-amino)oct-7-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。